Product packaging for Verdiperstat(Cat. No.:CAS No. 890655-80-8)

Verdiperstat

Cat. No.: B1683814
CAS No.: 890655-80-8
M. Wt: 253.32 g/mol
InChI Key: FVJCUZCRPIMVLB-UHFFFAOYSA-N
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Description

Verdiperstat has been used in trials studying the basic science and treatment of Multiple System Atrophy (MSA).
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 4 investigational indications.
a myeloperoxidase inhibito

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15N3O2S B1683814 Verdiperstat CAS No. 890655-80-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-propan-2-yloxyethyl)-2-sulfanylidene-5H-pyrrolo[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2S/c1-7(2)16-6-5-14-8-3-4-12-9(8)10(15)13-11(14)17/h3-4,7,12H,5-6H2,1-2H3,(H,13,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVJCUZCRPIMVLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCN1C2=C(C(=O)NC1=S)NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890655-80-8
Record name Verdiperstat [USAN]
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Record name Verdiperstat
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Record name VERDIPERSTAT
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Verdiperstat's Mechanism of Action in Neuroinflammation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Verdiperstat (BHV-3241) is a first-in-class, orally bioavailable, brain-penetrant, and irreversible inhibitor of myeloperoxidase (MPO), an enzyme central to the propagation of neuroinflammation and oxidative stress in neurodegenerative diseases. By selectively targeting MPO, this compound aims to mitigate the downstream cascade of cellular damage, offering a potential therapeutic strategy for conditions such as Multiple System Atrophy (MSA) and Amyotrophic Lateral Sclerosis (ALS). This technical guide provides an in-depth exploration of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.

Introduction to Myeloperoxidase in Neuroinflammation

Myeloperoxidase is a heme-containing peroxidase enzyme predominantly expressed in neutrophils and, to a lesser extent, in microglia, the resident immune cells of the central nervous system (CNS).[1] In response to inflammatory stimuli, these cells become activated and release MPO into the extracellular space. MPO catalyzes the reaction between hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻) to produce hypochlorous acid (HOCl), a potent reactive oxygen species (ROS).[2] While essential for pathogen defense, chronic MPO activity in the CNS leads to a self-perpetuating cycle of oxidative stress and neuroinflammation, contributing to neuronal damage and death.[3]

This compound's Core Mechanism: Myeloperoxidase Inhibition

This compound acts as a potent and irreversible inhibitor of MPO.[4] This inhibition is the cornerstone of its therapeutic potential in neuroinflammatory conditions.

Biochemical and Cellular Potency

This compound has demonstrated significant inhibitory activity against MPO in both biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) values highlight its potency.

Assay TypeIC50 ValueReference
Biochemical Assay630 nM[5]
Cellular Assay (PMA-activated human neutrophils)88 nM[5]

Downstream Effects of MPO Inhibition by this compound

By inhibiting MPO, this compound effectively curtails the production of hypochlorous acid and other reactive oxygen species. This has several critical downstream consequences for neuronal health.

Reduction of Oxidative Stress

The primary consequence of MPO inhibition is a significant reduction in oxidative stress. Preclinical studies have shown that treatment with this compound leads to a notable decrease in ROS levels in neuronal cell models.[6] While specific quantitative data on the percentage of ROS reduction directly attributed to this compound is still emerging, the potent MPO inhibition strongly suggests a substantial impact on the oxidative environment surrounding neurons.

Attenuation of Neuroinflammation

Neuroinflammation is characterized by the activation of microglia and the release of pro-inflammatory cytokines. While direct evidence of this compound's effect on specific cytokine levels such as TNF-α, IL-1β, and IL-6 is not yet extensively published, its ability to reduce microglial activation, as evidenced by PET imaging, indicates a dampening of the inflammatory cascade.

Neuroprotection and Modulation of Apoptotic Pathways

MPO-derived ROS, particularly hypochlorous acid, are known to be directly toxic to neurons and can trigger apoptotic cell death.[3] HOCl can induce apoptosis through the activation of calpains and the rupture of lysosomes, leading to the release of cathepsins.[3] While direct studies on this compound's influence on specific apoptotic markers are limited, its mechanism of reducing HOCl production strongly implies a neuroprotective effect by mitigating the triggers of this apoptotic cascade. This would theoretically involve the preservation of Bcl-2 family protein balance and the prevention of caspase activation.

Visualizing the Mechanism of Action

To elucidate the complex interactions involved in this compound's mechanism of action, the following diagrams are provided in the DOT language for use with Graphviz.

Signaling Pathway of MPO-Mediated Neuroinflammation

MPO_Neuroinflammation cluster_microglia Activated Microglia / Neutrophil cluster_neuron Neuron MPO Myeloperoxidase (MPO) ROS Reactive Oxygen Species (ROS) (e.g., HOCl) MPO->ROS Catalyzes H2O2 H₂O₂ H2O2->MPO Cl Cl⁻ Cl->MPO OxidativeStress Oxidative Stress ROS->OxidativeStress NeuronalDamage Neuronal Damage & Apoptosis OxidativeStress->NeuronalDamage This compound This compound This compound->MPO Inhibits MPO_Assay_Workflow start Start: Sample Preparation (e.g., SH-SY5Y cell lysate) add_this compound Incubate with this compound (or vehicle control) start->add_this compound add_h2o2 Add H₂O₂ Solution add_this compound->add_h2o2 incubation1 Incubate at RT add_h2o2->incubation1 add_stop Add Stop Solution incubation1->add_stop incubation2 Incubate at RT add_stop->incubation2 add_chromogen Add Chromogen Working Solution incubation2->add_chromogen incubation3 Incubate in Dark at RT add_chromogen->incubation3 measure Measure Absorbance (405 nm) incubation3->measure Verdiperstat_Logic MPO_inhibition This compound Inhibits MPO Reduced_ROS Reduced ROS Production MPO_inhibition->Reduced_ROS Reduced_Oxidative_Stress Decreased Oxidative Stress Reduced_ROS->Reduced_Oxidative_Stress Reduced_Neuroinflammation Attenuated Neuroinflammation Reduced_ROS->Reduced_Neuroinflammation Neuroprotection Neuroprotection Reduced_Oxidative_Stress->Neuroprotection Reduced_Neuroinflammation->Neuroprotection

References

An In-Depth Technical Guide to Myeloperoxidase Inhibition by Verdiperstat

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Verdiperstat (formerly known as AZD3241 and BHV-3241) is a first-in-class, orally administered, brain-penetrant, and irreversible inhibitor of myeloperoxidase (MPO).[1][2][3] MPO is a key enzyme implicated in oxidative stress and neuroinflammation, pathological processes that are central to the progression of several neurodegenerative diseases.[4] Developed by Biohaven Pharmaceuticals after being licensed from AstraZeneca, this compound was investigated as a potential disease-modifying therapy for multiple system atrophy (MSA) and amyotrophic lateral sclerosis (ALS).[2][5] Despite showing target engagement and promising trends in early-phase studies, this compound ultimately failed to demonstrate clinical efficacy in Phase 3 trials for both MSA and ALS.[6][7] This technical guide provides a comprehensive overview of the core scientific and clinical data related to the myeloperoxidase inhibition by this compound, including its mechanism of action, pharmacokinetic and pharmacodynamic properties, key experimental methodologies, and a summary of the clinical trial outcomes.

Introduction to Myeloperoxidase and its Role in Neurodegeneration

Myeloperoxidase (MPO) is a heme-containing peroxidase enzyme predominantly found in the azurophilic granules of neutrophils and, to a lesser extent, in monocytes and certain types of macrophages.[4] In the central nervous system (CNS), MPO is expressed by activated microglia, the resident immune cells of the brain.[7][8]

The primary function of MPO is to catalyze the production of hypochlorous acid (HOCl), a potent reactive oxygen species (ROS), from hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻).[4] While this is a critical component of the innate immune response against pathogens, chronic and excessive MPO activity in the brain contributes to a cycle of neuroinflammation and oxidative stress that can lead to neuronal damage and death.[4][7] This pathological cascade is implicated in a range of neurodegenerative disorders, including Multiple System Atrophy (MSA), Amyotrophic Lateral Sclerosis (ALS), Parkinson's disease, and Alzheimer's disease.[4]

By inhibiting MPO, it was hypothesized that the production of cytotoxic oxidants could be reduced, thereby mitigating neuroinflammation and slowing the progression of these devastating diseases.[4]

This compound: A Potent and Irreversible MPO Inhibitor

This compound was developed as a potential therapeutic agent to target this pathological MPO activity.

Mechanism of Action

This compound is a selective and irreversible inhibitor of myeloperoxidase.[5] Its mechanism of action involves binding to the MPO enzyme and permanently inactivating it. This inhibition reduces the catalytic capacity of MPO to produce hypochlorous acid and other reactive species, thereby aiming to decrease oxidative stress and inflammation in the brain.[4]

Pharmacological Properties

This compound exhibits properties that make it a suitable candidate for targeting CNS indications. It is a brain-penetrant molecule, a critical feature for treating neurodegenerative diseases.[3]

PropertyValueReference
IC₅₀ (MPO inhibition) 630 nM[5]
Half-life 2.5 hours[9]

Quantitative Data Summary

This section summarizes the key quantitative data from preclinical and clinical studies of this compound.

Pharmacokinetic and Pharmacodynamic Parameters

A population pharmacokinetic (PopPK) model was developed using data from a Phase 1 study in healthy subjects and a Phase 2 study in patients with MSA.[10]

ParameterValueNotesReference
Apparent Clearance (CL/F) 63.1 L/hInterindividual variability: 34.8%[10]
Apparent Central Volume of Distribution (Vc/F) 121.9 LInterindividual variability: 44.0%[10]
Effect of High-Fat Meal on Absorption 69% increase in absorption rateIndicates food can enhance absorption.[10]

Further details on Cmax and Tmax from Phase 1 studies were not publicly available at the time of this report.

Clinical Trial Data

This compound was evaluated in two major Phase 3 clinical trials: the M-STAR trial for Multiple System Atrophy and the HEALEY ALS Platform Trial for Amyotrophic Lateral Sclerosis.

M-STAR Trial (NCT03952806) in Multiple System Atrophy

ParameterThis compound (300 mg BID)This compound (600 mg BID)PlaceboReference
Number of Patients Randomized 1:1:1 across three armsRandomized 1:1:1 across three armsRandomized 1:1:1 across three arms[6]
Primary Endpoint (Change from baseline on modified UMSARS at Week 48) Did not statistically differentiate from placeboDid not statistically differentiate from placebo-[11]
Phase 2a UMSARS Change (12 weeks) -3.7 points (SE, 1.2)-2.6 points (SE, 1.4)-4.6 points (SE, 1.1)[6]

HEALEY ALS Platform Trial (NCT04436510) in Amyotrophic Lateral Sclerosis

ParameterThis compound (600 mg BID)PlaceboReference
Number of Patients 12641 (plus shared placebo from other regimens)[12]
Primary Endpoint (Disease Rate Ratio on ALSFRS-R) 0.98 (95% Credible Interval: 0.77-1.24)-[12]
Secondary Endpoints (Survival, Respiratory Function, Muscle Strength) Did not statistically differentiate from placebo-[7]

Specific biomarker data, including the percentage of MPO inhibition in plasma and changes in oxidative stress markers (e.g., 3-chlorotyrosine) or neurofilament light chain levels from these trials, have not been fully disclosed in publicly available resources. However, Phase 2a data in MSA did show that this compound significantly decreased MPO activity in plasma.[6]

Signaling Pathways and Experimental Workflows

MPO-Mediated Neuroinflammatory Signaling Pathway

Myeloperoxidase plays a central role in the neuroinflammatory cascade within the central nervous system, particularly through its activity in microglia. The following diagram illustrates the key signaling events.

MPO_Signaling_Pathway MPO-Mediated Neuroinflammatory Signaling Pathway cluster_microglia Activated Microglia cluster_neuron Neuron MPO Myeloperoxidase (MPO) HOCl Hypochlorous Acid (HOCl) Reactive Oxygen Species (ROS) MPO->HOCl Catalyzes H2O2 H₂O₂ H2O2->MPO Cl Cl⁻ Cl->MPO NFkB NF-κB Activation HOCl->NFkB Induces OxidativeStress Oxidative Stress (Lipid Peroxidation, DNA Damage) HOCl->OxidativeStress Causes Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines Upregulates NeuronalDamage Neuronal Damage & Apoptosis Cytokines->NeuronalDamage Contributes to OxidativeStress->NeuronalDamage Leads to This compound This compound This compound->MPO Irreversibly Inhibits InflammatoryStimuli Inflammatory Stimuli (e.g., Aβ, α-synuclein) InflammatoryStimuli->MPO Upregulates expression in microglia MPO_Inhibition_Assay_Workflow Workflow for In Vitro MPO Inhibition Assay cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Procedure cluster_analysis 3. Data Analysis Buffer Prepare Assay Buffer (e.g., PBS) Plate Add Buffer, MPO, and this compound to 96-well plate Buffer->Plate MPO_sol Prepare MPO Solution MPO_sol->Plate Luminol_sol Prepare Luminol Solution Add_Luminol Add Luminol Luminol_sol->Add_Luminol H2O2_sol Prepare H₂O₂ Solution Initiate Initiate reaction with H₂O₂ H2O2_sol->Initiate Verdiperstat_sol Prepare this compound Dilutions Verdiperstat_sol->Plate Incubate1 Incubate to allow inhibitor binding Plate->Incubate1 Incubate1->Add_Luminol Add_Luminol->Initiate Read Measure Chemiluminescence (Luminometer) Initiate->Read Plot Plot % Inhibition vs. This compound Concentration Read->Plot IC50 Calculate IC₅₀ Value Plot->IC50

References

Verdiperstat and its Impact on Oxidative Stress Pathways: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verdiperstat is an investigational, first-in-class, oral, brain-penetrant, and irreversible inhibitor of myeloperoxidase (MPO).[1][2] MPO is a pivotal enzyme in the innate immune system, predominantly found in neutrophils and activated microglia, the resident immune cells of the central nervous system.[3][4] While crucial for host defense through the generation of potent antimicrobial agents, aberrant or chronic MPO activity is a key driver of pathological oxidative stress and neuroinflammation.[1][5] These processes are implicated in the pathophysiology of numerous neurodegenerative diseases, including Multiple System Atrophy (MSA), Amyotrophic Lateral Sclerosis (ALS), Parkinson's Disease, and Alzheimer's Disease.[3][5] This document provides a detailed examination of this compound's mechanism of action, its effects on downstream oxidative stress pathways, and a summary of key preclinical and clinical findings.

Core Mechanism of Action: Myeloperoxidase Inhibition

The primary mechanism of action of this compound is the direct and irreversible inhibition of the myeloperoxidase enzyme.[2] In the presence of inflammatory stimuli, MPO is released by activated immune cells.[6] The enzyme catalyzes the reaction between hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻) to produce hypochlorous acid (HOCl), a highly reactive oxygen species (ROS).[3]

This "oxidative burst" is a double-edged sword. While effective at destroying pathogens, the excessive and sustained production of HOCl and other ROS in the brain can lead to significant collateral damage.[3][5] This includes:

  • Oxidation of Biomolecules: Damage to lipids, proteins, and nucleic acids, impairing cellular function.

  • Mitochondrial Dysfunction: Reduction in ATP, NAD, and glutathione, leading to an energy crisis within the cell.[5]

  • Promotion of Neuroinflammation: Activation of microglia and astrocytes, perpetuating a cycle of inflammation and oxidative damage.[4]

  • Protein Aggregation: MPO-driven oxidative stress can contribute to the nitration and aggregation of proteins such as α-synuclein, a pathological hallmark of synucleinopathies like MSA and Parkinson's disease.[5]

This compound intervenes at the critical point of this pathway. By binding to and irreversibly inactivating MPO, it effectively halts the production of these damaging cytotoxic agents, thereby aiming to reduce oxidative stress and neuroinflammation.[3][4]

cluster_0 Cellular Environment (Neutrophil/Microglia) cluster_1 Pathological Cascade H2O2 Hydrogen Peroxide (H₂O₂) MPO Myeloperoxidase (MPO) H2O2->MPO Cl Chloride Ions (Cl⁻) Cl->MPO HOCl Hypochlorous Acid (HOCl) Reactive Oxygen Species MPO->HOCl Catalyzes Stress Oxidative Stress & Neuroinflammation HOCl->Stress Damage Neuronal Injury & Degeneration Stress->Damage This compound This compound This compound->Inhibition Inhibition->MPO

Caption: this compound's core mechanism of MPO inhibition.

Downstream Signaling and Effects

By inhibiting MPO, this compound is hypothesized to modulate several downstream pathways, ultimately protecting neurons from damage. While the central mechanism is the reduction of ROS, research in other disease models provides insight into more specific signaling cascades. A study on acute lung injury (ALI) demonstrated that this compound could alleviate tissue damage by modulating an MPO/μ-calpain/β-catenin signaling pathway.[7] In this cascade, MPO inhibition led to decreased activation of μ-calpain, which in turn prevented the nuclear translocation of β-catenin.[7] This action strengthened endothelial cell junctions, suggesting a role in maintaining tissue integrity that could be relevant in the context of the blood-brain barrier in neurodegenerative diseases.

cluster_pathway This compound This compound MPO Myeloperoxidase (MPO) This compound->MPO Inhibits Protection Cell Junction Integrity (Tissue Protection) This compound->Protection Results in Calpain μ-Calpain Activation MPO->Calpain Activates MPO->Calpain BetaCatenin β-Catenin Nuclear Translocation Calpain->BetaCatenin Promotes Calpain->BetaCatenin Junctions Endothelial Junction Degradation BetaCatenin->Junctions Leads to BetaCatenin->Junctions cluster_arms Treatment Period (e.g., 24-48 Weeks) Start Patient Recruitment (e.g., Probable MSA/ALS) Randomize Randomization Start->Randomize This compound This compound Arm (e.g., 600 mg b.i.d.) Randomize->this compound Placebo Placebo Arm Randomize->Placebo Endpoint Primary & Secondary Outcome Assessment This compound->Endpoint Placebo->Endpoint Analysis Data Analysis (Efficacy & Safety) Endpoint->Analysis

References

The Double-Edged Sword: Myeloperoxidase as a Key Mediator and Therapeutic Target in Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Myeloperoxidase (MPO), a pivotal enzyme of the innate immune system, is emerging from the shadows of its primary role in host defense to be recognized as a significant contributor to the pathology of chronic neurodegenerative diseases. Predominantly expressed in neutrophils and inflammatory macrophages, MPO's potent oxidative capabilities, while essential for microbial killing, can inflict substantial collateral damage on neural tissues when dysregulated. In the central nervous system (CNS), MPO is found in activated microglia and infiltrating myeloid cells, where its activity is increasingly linked to the core pathological hallmarks of diseases like Alzheimer's, Parkinson's, and Multiple Sclerosis.[1][2] This guide provides a detailed examination of the role of MPO in key neurodegenerative disease models, summarizing critical data, outlining experimental protocols, and visualizing the complex signaling pathways involved.

MPO in Alzheimer's Disease (AD) Models

In the context of Alzheimer's disease, MPO is implicated in exacerbating oxidative stress and neuroinflammation, processes tightly linked to amyloid-beta (Aβ) plaque formation and neuronal damage.[3][4] Studies have shown that MPO is not only elevated in the plasma and brains of AD patients but is also found co-localized with Aβ plaques.[2][5]

Quantitative Data from AD Models

The following table summarizes key quantitative findings from studies using AD animal models, highlighting the impact of MPO on disease pathology.

Animal ModelMPO MeasurementKey FindingEffect of MPO Inhibition/DeficiencyReference
5XFAD Mice Immunohistochemistry, mRNA expressionHematologic MPO deficiency led to superior performance in spatial and associative learning.Reduced levels of inflammatory mediators (IL-1β, CXCL10) and APOE in the hippocampus with no change in Aβ plaque numbers.[5]
APP23 Mice Immunohistochemistry, HPLC, Mass SpectrometryTransgenic expression of the human MPO-463G allele in astrocytes led to MPO deposition in plaques.Increased levels of the lipid peroxidation product 4-hydroxynonenal (4-HNE) and specific phospholipid hydroperoxides (PS-OOH, PI-OOH), correlating with greater memory deficits.[6]
APP/PS1 Mice ELISA, ImmunohistochemistryMPO accumulation is driven by the accumulation of neutrophils in the brain.MPO deficiency in mouse models of AD resulted in significantly improved performance in memory tasks.[7][7]
Signaling Pathway: MPO's Role in AD Pathogenesis

MPO contributes to AD pathology through a vicious cycle involving Aβ, oxidative stress, and neuroinflammation. Infiltrating neutrophils and activated microglia release MPO, which, in the presence of hydrogen peroxide (H₂O₂) and chloride ions, produces hypochlorous acid (HOCl).[3][4] HOCl is a potent oxidant that can modify Aβ, promoting its aggregation and neurotoxicity. Furthermore, MPO-driven oxidative stress damages lipids and proteins, contributing to neuronal dysfunction and death.[2][6]

MPO_AD_Pathway cluster_0 Myeloid Cell (Neutrophil/Microglia) cluster_1 Extracellular Space cluster_2 Neuron MPO_Release MPO Release H2O2 H₂O₂ + Cl⁻ MPO_Release->H2O2 HOCl Hypochlorous Acid (HOCl) H2O2->HOCl OxidativeStress Oxidative Stress HOCl->OxidativeStress Abeta Amyloid-Beta (Aβ) HOCl->Abeta Lipid_Ox Lipid Peroxidation OxidativeStress->Lipid_Ox Protein_Ox Protein Oxidation OxidativeStress->Protein_Ox Abeta_Agg Aβ Aggregation & Toxicity Abeta->Abeta_Agg Neuronal_Damage Neuronal Dysfunction & Death Abeta_Agg->Neuronal_Damage Lipid_Ox->Neuronal_Damage Protein_Ox->Neuronal_Damage

Caption: MPO-mediated oxidative stress and Aβ interactions in AD.

MPO in Parkinson's Disease (PD) Models

In Parkinson's disease, the progressive loss of dopaminergic neurons in the substantia nigra is a key pathological feature. Evidence points to MPO's involvement in this neurodegenerative process through the amplification of oxidative stress and inflammation.[8] MPO expression is upregulated in the ventral midbrain of both human PD patients and in the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model.[8]

Quantitative Data from PD Models
Animal ModelMPO MeasurementKey FindingEffect of MPO Inhibition/DeficiencyReference
MPTP-induced Mice MPO Activity, Immunoblot, ImmunohistochemistryMPO protein levels and activity significantly increased in the ventral midbrain after MPTP injection.MPO-deficient mice were more resistant to MPTP-induced dopaminergic neurotoxicity and showed reduced markers of oxidative damage (3-chlorotyrosine).[8]
Human PD Brain ImmunohistochemistryIncreased MPO immunoreactivity was observed in glial cells within the substantia nigra of PD patients.N/A[8]
Human PD Patients ELISA (Serum & CSF)Serum MPO concentration was significantly higher in PD patients compared to controls and correlated with motor severity.N/A[9][10]
Signaling Pathway: MPO in Dopaminergic Neurodegeneration

MPO contributes to the demise of dopaminergic neurons by creating a highly oxidative environment. The enzyme can interact with α-synuclein, a protein central to PD pathology, potentially promoting its aggregation into toxic species.[9] Furthermore, MPO-generated oxidants can damage mitochondria and other cellular components, leading to neuronal cell death.

MPO_PD_Pathway cluster_0 Activated Glia (Microglia/Astrocytes) cluster_1 Extracellular/Intracellular Milieu cluster_2 Dopaminergic Neuron MPO_Up Upregulation & Release of MPO ROS_RNS ↑ ROS / RNS Production MPO_Up->ROS_RNS aSyn α-Synuclein ROS_RNS->aSyn Mito_Dys Mitochondrial Dysfunction ROS_RNS->Mito_Dys Ox_Damage Oxidative Damage to Proteins & Lipids ROS_RNS->Ox_Damage aSyn_Agg α-Synuclein Aggregation aSyn->aSyn_Agg Neuron_Death Neuronal Death aSyn_Agg->Neuron_Death Mito_Dys->Neuron_Death Ox_Damage->Neuron_Death

Caption: Role of MPO in promoting oxidative stress and α-synuclein pathology in PD.

MPO in Multiple Sclerosis (MS) Models

In multiple sclerosis and its primary animal model, experimental autoimmune encephalomyelitis (EAE), MPO is a key player in the inflammatory cascade that leads to demyelination and axonal damage.[11] MPO levels are increased in the CNS during active disease, where it contributes to the breakdown of the blood-brain barrier (BBB).[12][13]

Quantitative Data from MS Models
Animal ModelMPO MeasurementKey FindingEffect of MPO Inhibition/DeficiencyReference
EAE Mice (C57BL/6) MPO Activity, Western BlotMPO activity in the brain increases at disease onset and peaks during the most severe stage.Prophylactic treatment with the MPO inhibitor KYC significantly reduced EAE disease scores. Therapeutic KYC administration at peak disease attenuated severity, reduced myeloid cell infiltration, and decreased BBB permeability.[12]
NOD EAE Mice Clinical ScoreThe MPO inhibitor KYC significantly reduced disease scores in a progressive MS model.KYC treatment reduced MPO-mediated oxidative stress, demyelination, and axonal injury.[11]
EAE Mice MRI with MPO-Gd probeMPO-targeted MRI detected inflammatory lesions earlier and more frequently than conventional Gd-enhancement.MPO inhibition with ABAH reduced MPO-Gd-positive lesion volume, demyelination, and inflammatory cell recruitment.[14][15]
Experimental Workflow: Testing MPO Inhibitors in EAE

This diagram outlines a typical experimental workflow for evaluating the efficacy of a novel MPO inhibitor in the EAE mouse model of MS.

EAE_Workflow Induction Induce EAE in Mice (e.g., MOG₃₅₋₅₅ immunization) Grouping Randomize Mice into Groups (Vehicle vs. MPO Inhibitor) Induction->Grouping Treatment Administer Treatment (Prophylactic or Therapeutic Regimen) Grouping->Treatment Monitoring Daily Clinical Scoring (Monitor weight and paralysis) Treatment->Monitoring Endpoint Endpoint Analysis at Peak Disease or Pre-defined Timepoint Monitoring->Endpoint Histo Histopathology (Demyelination, Inflammation - LFB, H&E) Endpoint->Histo IHC Immunohistochemistry (MPO, Macrophages, T-cells) Endpoint->IHC Biochem Biochemical Assays (MPO activity, Cytokine levels) Endpoint->Biochem BBB BBB Permeability Assay (e.g., Evans Blue) Endpoint->BBB

Caption: Experimental workflow for testing MPO inhibitors in the EAE model.

Key Experimental Protocols

Accurate assessment of MPO's role in neurodegeneration relies on robust and validated experimental techniques. Below are detailed protocols for two fundamental assays.

Protocol 1: MPO Activity Assay in Brain Tissue

This protocol is adapted from methods used to measure MPO's enzymatic activity in homogenized brain tissue, often based on the oxidation of a chromogenic substrate like 3,3′,5,5′-Tetramethylbenzidine (TMB).[16]

Materials:

  • Brain tissue homogenates

  • Cetyltrimethylammonium bromide (CTAB) buffer (50 mM CTAB in 50 mM potassium phosphate buffer, pH 6.0)

  • TMB solution (e.g., 2.9 mM TMB in 14.5% DMSO and 150 mM sodium phosphate buffer, pH 5.4)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 0.75 mM)

  • Sulfuric acid (H₂SO₄), 2 M

  • 96-well microplate

  • Microplate reader

Procedure:

  • Tissue Homogenization: Perfuse animals transcardially with PBS to remove blood. Homogenize harvested brain tissue in ice-cold CTAB buffer.[16]

  • Sample Preparation: Sonicate the homogenate and centrifuge at >10,000 x g for 20 minutes at 4°C. Collect the supernatant for analysis.[16][17]

  • Reaction Setup: In a 96-well plate, add 10 µL of supernatant (sample).

  • Initiate Reaction: Add 80 µL of H₂O₂ solution and 110 µL of TMB solution to each well.[16]

  • Incubation: Incubate the plate at 37°C for 5-10 minutes.[16]

  • Stop Reaction: Stop the reaction by adding 50 µL of 2 M H₂SO₄.[16]

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Quantification: MPO activity is proportional to the change in absorbance and can be compared between experimental groups.

Protocol 2: Immunohistochemistry (IHC) for MPO in CNS Tissue

This protocol provides a general framework for the immunohistochemical detection of MPO in formalin-fixed, paraffin-embedded (FFPE) brain sections.

Materials:

  • FFPE brain tissue sections on charged slides

  • Xylene and graded ethanol series for deparaffinization and rehydration

  • Antigen retrieval buffer (e.g., Citrate buffer pH 6.0 or Tris-EDTA pH 9.0)

  • Hydrogen peroxide (3%) for blocking endogenous peroxidases

  • Blocking buffer (e.g., PBS with 5% normal serum)

  • Primary antibody: Rabbit polyclonal or monoclonal anti-MPO

  • Biotinylated secondary antibody and streptavidin-HRP conjugate (for ABC method) or HRP-polymer secondary antibody

  • Chromogen substrate (e.g., DAB - 3,3'-Diaminobenzidine)

  • Hematoxylin counterstain

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration: Immerse slides in xylene (2x 10 min), followed by a graded series of ethanol (100%, 95%, 70%, 50%) and finally distilled water.[18]

  • Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) by immersing slides in retrieval buffer and heating in a pressure cooker, microwave, or water bath.[19] Cool to room temperature.

  • Peroxidase Block: Incubate sections with 3% H₂O₂ for 5-10 minutes to block endogenous peroxidase activity.[19][20]

  • Blocking: Incubate with blocking buffer for 30-60 minutes to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate sections with the primary anti-MPO antibody (diluted in blocking buffer) overnight at 4°C or for 1-2 hours at room temperature.[20]

  • Secondary Antibody Incubation: Apply the appropriate HRP-conjugated secondary antibody system and incubate according to the manufacturer's instructions (typically 30-60 minutes).

  • Detection: Apply the DAB chromogen substrate until a brown precipitate forms. Monitor under a microscope.

  • Counterstaining: Lightly counterstain with hematoxylin to visualize cell nuclei.

  • Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene, then coverslip with a permanent mounting medium.

  • Analysis: MPO-positive cells will exhibit brown cytoplasmic staining.[21]

Conclusion and Future Directions

The evidence from diverse neurodegenerative disease models compellingly positions myeloperoxidase as a critical mediator of neuroinflammation and oxidative damage in the CNS. Its enzymatic activity directly contributes to the modification of disease-relevant proteins, lipid peroxidation, and disruption of the blood-brain barrier, creating a toxic environment that fosters neuronal demise.[3][8][13]

The consistent findings that genetic deficiency or pharmacological inhibition of MPO ameliorates disease pathology and improves functional outcomes in animal models for AD, PD, and MS strongly support its viability as a therapeutic target.[5][8][15] The development of brain-penetrant, specific MPO inhibitors represents a promising strategy to quell the chronic inflammatory fire that fuels the progression of these devastating disorders. Future research should focus on elucidating the precise downstream targets of MPO-generated oxidants within the CNS and advancing MPO-targeted therapies toward clinical application.

References

In Vitro Pharmacodynamics of Verdiperstat: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verdiperstat is an investigational, orally bioavailable, and brain-penetrant small molecule that acts as a potent and irreversible inhibitor of myeloperoxidase (MPO).[1][2] MPO is a key enzyme implicated in oxidative stress and neuroinflammation, processes that are central to the pathology of several neurodegenerative diseases. This technical guide provides an in-depth overview of the in vitro pharmacodynamics of this compound, focusing on its mechanism of action, its impact on cellular signaling pathways, and detailed protocols for its in vitro evaluation.

Mechanism of Action: Myeloperoxidase Inhibition

The primary mechanism of action of this compound is the irreversible inhibition of myeloperoxidase (MPO), a heme-containing peroxidase enzyme predominantly found in the azurophilic granules of neutrophils and, to a lesser extent, in monocytes and certain types of macrophages. MPO plays a critical role in the innate immune response by catalyzing the production of hypochlorous acid (HOCl), a potent microbicidal agent, from hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻). However, in neurodegenerative conditions, the excessive and chronic activation of MPO in microglia, the resident immune cells of the central nervous system, contributes to a cycle of oxidative stress and neuroinflammation, leading to neuronal damage.

This compound covalently binds to the MPO enzyme, rendering it inactive. This inhibition blocks the downstream production of reactive oxygen species (ROS), thereby mitigating oxidative stress and its detrimental effects on neuronal cells.

Cellular Signaling Pathways Modulated by this compound

By inhibiting MPO, this compound is hypothesized to modulate several downstream signaling pathways implicated in neuroinflammation and neurodegeneration. While direct in vitro studies comprehensively detailing this compound's effects on all of these pathways are still emerging, its mechanism of action suggests a significant impact on the following:

Reduction of Oxidative Stress

The most direct pharmacodynamic effect of this compound in vitro is the reduction of oxidative stress. MPO is a major source of ROS in inflammatory conditions. By inhibiting MPO, this compound directly curtails the production of hypochlorous acid and other reactive species. This reduction in oxidative burden is expected to protect cells from oxidative damage to lipids, proteins, and DNA, thereby preserving cellular integrity and function.

G cluster_0 Microglial Cell Inflammatory Stimulus Inflammatory Stimulus MPO MPO Inflammatory Stimulus->MPO activates HOCl (Hypochlorous Acid) HOCl (Hypochlorous Acid) MPO->HOCl (Hypochlorous Acid) catalyzes H2O2 H2O2 H2O2->MPO Cl- Cl- Cl-->MPO Oxidative Stress Oxidative Stress HOCl (Hypochlorous Acid)->Oxidative Stress Neuronal Damage Neuronal Damage Oxidative Stress->Neuronal Damage This compound This compound This compound->MPO inhibits

Figure 1: this compound's Inhibition of the MPO-Mediated Oxidative Stress Pathway.
Modulation of Inflammatory Signaling Pathways

Chronic activation of MPO and the resultant oxidative stress are potent triggers of pro-inflammatory signaling cascades. Key pathways that are likely modulated by this compound in vitro include:

  • Nuclear Factor-kappa B (NF-κB) Pathway: ROS can activate the NF-κB signaling pathway, a central regulator of inflammation. Activated NF-κB translocates to the nucleus and induces the transcription of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). By reducing ROS, this compound is expected to attenuate NF-κB activation and the subsequent production of these inflammatory mediators.

  • Mitogen-Activated Protein Kinase (MAPK) Pathways (p38 and JNK): The p38 and JNK signaling pathways are also activated by oxidative stress and play crucial roles in inflammation and apoptosis. Inhibition of MPO by this compound could lead to the downregulation of p38 and JNK phosphorylation, thereby reducing the expression of inflammatory genes and promoting cell survival.

G cluster_0 Proposed Downstream Effects of this compound This compound This compound MPO Inhibition MPO Inhibition This compound->MPO Inhibition Reduced ROS Production Reduced ROS Production MPO Inhibition->Reduced ROS Production Reduced NF-kB Activation Reduced NF-kB Activation Reduced ROS Production->Reduced NF-kB Activation Reduced MAPK (p38/JNK) Activation Reduced MAPK (p38/JNK) Activation Reduced ROS Production->Reduced MAPK (p38/JNK) Activation Increased Neuronal Cell Viability Increased Neuronal Cell Viability Reduced ROS Production->Increased Neuronal Cell Viability Decreased Pro-inflammatory Cytokine Production (TNF-a, IL-6) Decreased Pro-inflammatory Cytokine Production (TNF-a, IL-6) Reduced NF-kB Activation->Decreased Pro-inflammatory Cytokine Production (TNF-a, IL-6) Reduced MAPK (p38/JNK) Activation->Decreased Pro-inflammatory Cytokine Production (TNF-a, IL-6) Decreased Pro-inflammatory Cytokine Production (TNF-a, IL-6)->Increased Neuronal Cell Viability

Figure 2: Hypothesized Signaling Cascade Modulated by this compound In Vitro.

Quantitative In Vitro Data

The inhibitory potency of this compound against MPO has been characterized in various in vitro assays.

Assay TypeCell/Enzyme SourceIC50 ValueReference
Biochemical MPO InhibitionHuman MPO630 nM[3]
Cellular MPO InhibitionPMA-activated human neutrophils88 nM[4]
Cellular MPO InhibitionPMA-activated rat peritoneal leukocytes100 nM[4]

Detailed Experimental Protocols

In Vitro Myeloperoxidase (MPO) Inhibition Assay

This protocol outlines a general procedure for determining the inhibitory activity of this compound on MPO in a cell-free or cellular context.

G cluster_0 MPO Inhibition Assay Workflow Prepare Reagents Prepare Reagents Prepare this compound Dilutions Prepare this compound Dilutions Prepare Reagents->Prepare this compound Dilutions Add MPO Source Add MPO Source Prepare this compound Dilutions->Add MPO Source Incubate with this compound Incubate with this compound Add MPO Source->Incubate with this compound Initiate Reaction Initiate Reaction Incubate with this compound->Initiate Reaction Measure Signal Measure Signal Initiate Reaction->Measure Signal Data Analysis Data Analysis Measure Signal->Data Analysis

Figure 3: General Workflow for an In Vitro MPO Inhibition Assay.

Materials:

  • Purified human MPO enzyme or cell lysate containing MPO (e.g., from PMA-stimulated neutrophils)

  • This compound

  • Assay Buffer (e.g., 50 mM phosphate buffer, pH 7.4)

  • MPO substrate (e.g., Amplex® Red, TMB)

  • Hydrogen peroxide (H₂O₂)

  • 96-well microplate (black or clear, depending on the detection method)

  • Microplate reader (fluorometric or colorimetric)

Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions if using a commercial kit, or to the desired final concentrations in assay buffer.

  • This compound Dilution Series: Prepare a serial dilution of this compound in assay buffer to cover a range of concentrations for IC50 determination.

  • Assay Plate Preparation: Add a fixed amount of purified MPO enzyme or cell lysate to each well of the 96-well plate.

  • Inhibitor Incubation: Add the this compound dilutions to the wells containing the MPO source. Include wells with vehicle control (e.g., DMSO) and no-enzyme control. Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

  • Reaction Initiation: To initiate the enzymatic reaction, add a solution containing the MPO substrate and H₂O₂ to all wells.

  • Signal Detection: Immediately begin measuring the fluorescence (e.g., Ex/Em = 570/585 nm for Amplex® Red) or absorbance (e.g., 650 nm for TMB) over time using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration of this compound. Plot the percentage of MPO inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Measurement of Intracellular Reactive Oxygen Species (ROS) Production

This protocol describes a common method for quantifying the effect of this compound on intracellular ROS levels in a cellular model.

Materials:

  • Cell line of interest (e.g., microglial cells, neutrophils)

  • This compound

  • Cell culture medium

  • ROS-sensitive fluorescent probe (e.g., 2',7'-dichlorodihydrofluorescein diacetate - DCFH-DA)

  • Stimulant to induce ROS production (e.g., phorbol 12-myristate 13-acetate - PMA, lipopolysaccharide - LPS)

  • Phosphate-buffered saline (PBS)

  • 96-well black, clear-bottom microplate

  • Fluorescence microscope or microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.

  • This compound Pre-treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 1-2 hours). Include a vehicle control.

  • Probe Loading: Remove the medium and wash the cells with PBS. Load the cells with a solution of DCFH-DA in serum-free medium and incubate in the dark (e.g., 30-60 minutes at 37°C).

  • ROS Induction: Wash the cells with PBS to remove excess probe. Add the ROS-inducing stimulant (e.g., PMA) to the wells (except for the negative control wells).

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 485/535 nm for DCF) using a fluorescence microplate reader or capture images using a fluorescence microscope.

  • Data Analysis: Quantify the fluorescence intensity for each condition. Normalize the data to the vehicle-treated, stimulated control to determine the percentage of ROS reduction by this compound.

Conclusion

The in vitro pharmacodynamics of this compound are centered on its potent and irreversible inhibition of myeloperoxidase. This primary mechanism of action leads to a significant reduction in oxidative stress, a key pathological driver in many neurodegenerative diseases. The downstream consequences of MPO inhibition likely involve the modulation of pro-inflammatory signaling pathways, such as NF-κB and MAPK, ultimately contributing to neuroprotection. The experimental protocols provided in this guide offer a framework for the continued investigation of this compound's in vitro effects and the elucidation of its full therapeutic potential.

References

The chemical structure and properties of Verdiperstat

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Verdiperstat

Introduction

This compound, also known as AZD3241 and BHV-3241, is a first-in-class, orally active, brain-penetrant, and irreversible inhibitor of the myeloperoxidase (MPO) enzyme.[1][2] It has been investigated for its therapeutic potential in neurodegenerative diseases characterized by neuroinflammation and oxidative stress, such as Multiple System Atrophy (MSA) and Amyotrophic Lateral Sclerosis (ALS).[2][3] Developed initially by AstraZeneca and later by Biohaven Pharmaceuticals, this compound targets the underlying pathological mechanisms of these debilitating conditions.[1][3]

Chemical Structure and Physicochemical Properties

This compound is a thiouracil-based small molecule.[4] Its chemical identity and key properties are summarized below.

Chemical Identifiers
IdentifierValue
IUPAC Name 1-(2-propan-2-yloxyethyl)-2-sulfanylidene-5H-pyrrolo[3,2-d]pyrimidin-4-one[5]
SMILES CC(C)OCCN1C2=C(C(=O)NC1=S)NC=C2[5]
Molecular Formula C₁₁H₁₅N₃O₂S[5]
CAS Number 890655-80-8[5]
Synonyms AZD3241, AZD-3241, BHV-3241[5]
Physicochemical Properties
PropertyValue
Molecular Weight 253.32 g/mol [5]
Formulation Solid, white to light brown powder[6]
Administration Oral (coated or modified-release tablet)[5]
Potency (IC₅₀) 630 nM for myeloperoxidase (MPO)[1][6]

Mechanism of Action

This compound is a selective and irreversible inhibitor of myeloperoxidase (MPO), an enzyme predominantly found in neutrophils and, within the nervous system, in activated microglial cells.[3][7]

MPO's Role in Pathophysiology: In healthy individuals, MPO plays a crucial role in the immune response by catalyzing the formation of reactive oxygen species (ROS), such as hypochlorous acid, to combat pathogens.[3] However, in neurodegenerative diseases like MSA and ALS, microglia become chronically activated.[7] These activated microglia express MPO, which contributes to a cycle of oxidative stress and neuroinflammation, leading to neuronal damage and cell death.[3][7]

This compound's Inhibitory Action: this compound irreversibly binds to and inactivates MPO.[4][7] This inhibition blocks the production of cytotoxic reactive oxygen species, thereby reducing oxidative stress and inflammation in the brain.[3][7] The ultimate therapeutic goal is to slow or halt the progression of neurodegeneration by mitigating these harmful processes.[3]

cluster_0 Pathological Cascade in Neurodegeneration cluster_1 Therapeutic Intervention Microglia Activated Microglia MPO Myeloperoxidase (MPO) Expression Microglia->MPO H2O2 H₂O₂ + Cl⁻ ROS Reactive Oxygen Species (ROS) (e.g., Hypochlorous Acid) H2O2->ROS MPO Catalysis Stress Oxidative Stress & Neuroinflammation ROS->Stress Damage Neuronal Damage & Cell Death Stress->Damage This compound This compound This compound->ROS Irreversibly Inhibits MPO

Mechanism of Action of this compound.

Preclinical and Clinical Development

This compound has undergone extensive evaluation in both preclinical models and human clinical trials.

Preclinical Evidence

Animal models of neurodegenerative diseases have provided evidence for this compound's mechanism of action. In a mouse model of MSA, this compound demonstrated a dose-dependent reduction in microglial activation, a decrease in neurodegeneration, and an improvement in motor function.[7] Similar beneficial effects were observed in animal models of Parkinson's disease.[7]

Clinical Trials

This compound has been evaluated in multiple clinical trials for neurodegenerative diseases, primarily Multiple System Atrophy (MSA) and Amyotrophic Lateral Sclerosis (ALS).

Table 1: Summary of Key Clinical Trials for this compound

Trial Name / IdentifierPhaseIndicationKey Details & Outcomes
Phase 2a (NCT not specified) 2aMultiple System Atrophy (MSA)12-week study. Doses of 300 mg and 600 mg twice daily. Showed less worsening on the Unified MSA Rating Scale compared to placebo. Also showed decreased plasma MPO activity.[8]
M-STAR (NCT03952806) 3Multiple System Atrophy (MSA)Randomized, placebo-controlled trial with 336 participants. This compound (600 mg twice daily) for 48 weeks. Did not meet primary or key secondary efficacy endpoints.[9][10][11]
HEALEY ALS Platform Trial (NCT04436510) 2/3Amyotrophic Lateral Sclerosis (ALS)Randomized, placebo-controlled trial with 167 participants. This compound (600 mg twice daily) for 24 weeks. Did not significantly alter disease progression as measured by ALSFRS-R and survival.[12][13][14]

Despite promising preclinical data and early-phase clinical results, the pivotal Phase 3 trials in both MSA and ALS failed to demonstrate a statistically significant benefit over placebo.[9][13]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the protocols used in key studies of this compound.

M-STAR Phase 3 Trial Protocol (MSA)
  • Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.[9]

  • Participants: 336 ambulatory individuals aged 40-80 years with a diagnosis of possible or probable MSA.[9]

  • Intervention: Participants were randomized (1:1) to receive either this compound 600 mg twice daily or a matching placebo.[9]

  • Duration: 48 weeks of treatment.[9]

  • Primary Endpoint: The primary efficacy measure was the change from baseline in the modified Unified MSA Rating Scale (UMSARS) at week 48.[9]

  • Key Secondary Endpoints: Included assessments of motor function, quality of life, and biomarkers of inflammation and oxidative stress.[3][8]

start Screening (N=336 MSA Patients) rand Randomization (1:1) start->rand treat_v This compound (600 mg BID) rand->treat_v n ≈ 168 treat_p Placebo (BID) rand->treat_p n ≈ 168 followup 48-Week Treatment Period treat_v->followup treat_p->followup endpoint Primary Endpoint Analysis: Change in modified UMSARS followup->endpoint

Simplified Workflow of the M-STAR Phase 3 Trial.
HEALEY ALS Platform Trial Protocol (Regimen B)

  • Study Design: A multicenter, double-blind, perpetual platform randomized clinical trial. This design allows for the testing of multiple investigational drugs in parallel, sharing placebo data across regimens to improve efficiency.[12][14]

  • Participants: Adults with a diagnosis of clinically possible, probable, or definite ALS. A total of 167 participants were randomized into the this compound arm.[12][14]

  • Intervention: Eligible participants were randomized in a 3:1 ratio to receive either oral this compound (600 mg twice daily) or a matching placebo.[13][14]

  • Duration: 24 weeks, placebo-controlled.[13][14]

  • Primary Endpoint: The primary outcome was the rate of disease progression, measured by a joint model of the ALS Functional Rating Scale-Revised (ALSFRS-R) and survival.[12][14]

In Vitro / In Vivo Solution Preparation

For research purposes, specific protocols are used to prepare this compound for administration.

  • In Vitro (Cell-based assays):

    • Prepare a stock solution in DMSO.

    • For cell culture experiments, further dilute the stock solution in the appropriate cell culture medium to the final desired concentration.[6]

  • In Vivo (Animal studies):

    • Prepare a formulation by adding solvents sequentially. A common formulation consists of:

      • 10% DMSO

      • 40% PEG300

      • 5% Tween-80

      • 45% Saline[6]

    • Ensure the solution is clear. Sonication or gentle heating can be used to aid dissolution if precipitation occurs.[6]

Synthesis

The large-scale synthesis of this compound has faced challenges with previous methods that were either inefficient or used hazardous materials.[15] Newer, more efficient processes have been developed to be safer and more cost-effective for large-scale production, often involving convergent synthesis that avoids protecting groups and hazardous chemicals.[15] One patented synthesis route involves the preparation from 3-[(2-isopropoxyethyl)amino]-lH-pyrrole-2-carboxylic acid ethyl ester and ethoxycarbonyl isothiocyanate.[1]

Conclusion and Future Directions

This compound is a potent and selective irreversible inhibitor of myeloperoxidase that has shown the ability to reduce microglial activation and neuroinflammation in preclinical and early clinical studies.[1][7] However, despite a strong scientific rationale, pivotal Phase 3 trials in both Multiple System Atrophy and Amyotrophic Lateral Sclerosis did not demonstrate a significant clinical benefit.[10][11] While the development for these specific indications may be halted, the targeting of MPO and neuroinflammation remains a valid strategy in other neurodegenerative or inflammatory conditions.[10][16] Future research may explore the efficacy of this compound in other diseases or the use of biomarkers to identify patient subgroups who might respond to this therapeutic approach.

References

The Trajectory of Verdiperstat: A Myeloperoxidase Inhibitor's Journey from AstraZeneca to Biohaven

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Development of Verdiperstat

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the development history of this compound, a first-in-class, brain-penetrant, irreversible myeloperoxidase (MPO) inhibitor, from its early clinical exploration by AstraZeneca to its later-stage development and ultimate clinical trial outcomes under Biohaven Pharmaceuticals. The document outlines the scientific rationale, summarizes key preclinical and clinical data, provides an overview of experimental methodologies, and visualizes the core biological pathway and experimental workflows.

Introduction: The Rationale for Myeloperoxidase Inhibition in Neurodegenerative Diseases

Myeloperoxidase (MPO) is a heme-containing peroxidase enzyme predominantly found in the azurophilic granules of neutrophils and, to a lesser extent, in monocytes and microglia.[1][2] Upon activation of these immune cells during inflammatory responses, MPO is released into the extracellular space.[1] In the presence of hydrogen peroxide (H₂O₂) and chloride ions, MPO catalyzes the formation of hypochlorous acid (HOCl), a potent reactive oxygen species (ROS).[1][3] While essential for pathogen destruction, the overproduction of MPO-derived oxidants can lead to significant tissue damage through oxidative stress, contributing to the pathology of numerous chronic inflammatory and neurodegenerative diseases.[1][2][3]

In neurodegenerative conditions such as Multiple System Atrophy (MSA), Parkinson's Disease (PD), and Amyotrophic Lateral Sclerosis (ALS), neuroinflammation and oxidative stress are key pathological hallmarks.[1][2][3] Activated microglia, the resident immune cells of the central nervous system, express MPO, and its activity is implicated in neuronal damage.[4] this compound (formerly known as AZD3241) was developed as a selective, irreversible inhibitor of MPO, with the therapeutic hypothesis that by reducing MPO-driven oxidative stress and neuroinflammation, it could slow or halt disease progression in these devastating disorders.[4][5]

Development History: From AstraZeneca's Pipeline to Biohaven's Focus

This compound was initially developed by AstraZeneca.[5] The company advanced the compound through seven clinical studies, including four Phase 1 trials in healthy volunteers and three Phase 2 trials in patients with Parkinson's Disease and Multiple System Atrophy.[5] These early studies provided evidence of target engagement, demonstrating that this compound could reduce MPO activity in plasma and impact markers of microglial activation in the brain.[5]

In September 2018, Biohaven Pharmaceuticals licensed this compound from AstraZeneca and took over its clinical development.[6] Biohaven initiated a large-scale Phase 3 clinical trial, M-STAR, to evaluate the efficacy of this compound in MSA and also included the drug as a regimen in the innovative HEALEY ALS Platform Trial.[6][7]

Preclinical and Clinical Data Summary

Preclinical Studies

Preclinical studies in animal models of neurodegenerative diseases demonstrated the potential of MPO inhibition. In a mouse model of MSA, this compound treatment improved behavioral outcomes, reduced neurodegeneration and microglial activation, and decreased the density of nitrated α-synuclein aggregates when administered early in the disease course.[8] Other preclinical studies with MPO inhibitors in models of cardiovascular disease also showed reduced inflammation and improved cardiac function.[8] An 11C PET tracer study in non-human primates confirmed that this compound could cross the blood-brain barrier and distribute homogenously throughout the brain.[8]

Clinical Studies Under AstraZeneca

AstraZeneca conducted a Phase 2a, randomized, placebo-controlled multicenter study to assess the effect of this compound on microglial activation in Parkinson's disease patients using [¹¹C]-PBR28 PET imaging.[4]

Table 1: Key Quantitative Data from AstraZeneca's Phase 2a PET Study in Parkinson's Disease [4]

ParameterThis compound (n=18)Placebo (n=6)p-value
Baseline Mean Age (SD) 62 (6) years--
Baseline Mean UPDRS III Score Range 6 - 29--
Change in [¹¹C]-PBR28 Total Distribution Volume from Baseline at 4 Weeks Significantly reducedNo overall change< 0.05
Change in [¹¹C]-PBR28 Total Distribution Volume from Baseline at 8 Weeks Significantly reducedNo overall change< 0.05
Reduction in [¹¹C]-PBR28 Binding in Nigrostriatal Regions at 8 Weeks 13% - 16%--

AstraZeneca also completed a Phase 2b study in patients with MSA. While the study did not meet its primary endpoint of reducing microglial activation, it showed encouraging trends on an exploratory endpoint, the Unified MSA Rating Scale (UMSARS).[9][10]

Table 2: Key Quantitative Data from AstraZeneca's Phase 2b Study in Multiple System Atrophy [9]

Treatment GroupMean Decline in UMSARS Score over 12 Weeks (SE)90% Confidence Interval
Placebo 4.6 (1.1)2.5 - 6.8
This compound 300 mg 3.7 (1.2)1.4 - 5.7
This compound 600 mg 2.6 (1.4)0.5 - 4.7
Clinical Studies Under Biohaven

Biohaven advanced this compound into two pivotal Phase 3 studies for MSA and ALS.

The M-STAR study was a Phase 3, randomized, double-blind, placebo-controlled trial that enrolled 336 patients with MSA.[11][12] The trial ultimately failed to meet its primary and secondary endpoints, indicating that this compound was not effective in slowing disease progression in this patient population.[13][14]

Table 3: Key Quantitative Data from Biohaven's Phase 3 M-STAR Trial in MSA

ParameterThis compoundPlacebop-value
Number of Patients 168168-
Treatment Duration 48 weeks48 weeks-
Primary Endpoint: Mean Change from Baseline in Modified UMSARS at Week 48 (95% CI) --0.47

This compound was one of the initial investigational treatments in the HEALEY ALS Platform Trial, a multicenter, multi-regimen study designed to accelerate the development of therapies for ALS.[15] The this compound arm of the trial also failed to demonstrate efficacy.[16]

Table 4: Key Quantitative Data from the HEALEY ALS Platform Trial (this compound Arm) [16]

ParameterThis compound (n=125)Placebo (n=42)
Mean Age (SD) 58.5 (11.4) years-
Treatment Duration 24 weeks24 weeks
Primary Endpoint: ALSFRS-R Slope -1.02 points/month-1.05 points/month
Secondary Endpoint: Slow Vital Capacity (% predicted) Slope -2.48 %/month-2.08 %/month
Secondary Endpoint: Muscle Strength (HHD-MMT) Slope -0.02 points/month-0.01 points/month
Serious Adverse Events 12.7%14.3%

Methodologies of Key Experiments

Unified Multiple System Atrophy Rating Scale (UMSARS)

The UMSARS is a comprehensive clinical rating scale used to assess the severity and progression of MSA.[17][18][19] It consists of four parts:

  • Part I: Historical Review: Assesses activities of daily living through patient-reported outcomes.[17][18]

  • Part II: Motor Examination: Clinician-rated assessment of motor function.[17][18]

  • Part III: Autonomic Examination: Measures autonomic dysfunction.[17][18]

  • Part IV: Global Disability Scale: A single-item clinician rating of overall disability.[17][18]

The modified UMSARS used in the M-STAR trial was a subset of items from Parts I and II.[11]

[¹¹C]-PBR28 PET Imaging for Microglial Activation

Positron Emission Tomography (PET) with the radioligand [¹¹C]-PBR28 was used to quantify the 18 kDa translocator protein (TSPO), which is upregulated in activated microglia.[16][20][21] The general protocol involves:

  • Radioligand Synthesis: [¹¹C]-PBR28 is synthesized on-site before each scan.

  • Patient Preparation: Patients are positioned in the PET scanner, and a transmission scan is performed for attenuation correction.

  • Injection and Acquisition: A bolus of [¹¹C]-PBR28 is injected intravenously, and dynamic PET data are acquired for a specified duration (e.g., 90 minutes).

  • Arterial Blood Sampling: In some protocols, arterial blood is sampled to measure the radioligand concentration in plasma for kinetic modeling.

  • Image Analysis: The PET data are reconstructed, and regions of interest (ROIs) are drawn on co-registered MRI scans. The total distribution volume (VT), an indicator of radioligand binding, is calculated for each ROI.[4]

Plasma Myeloperoxidase Activity Assay

Several commercial kits are available to measure MPO activity in plasma. A common colorimetric method involves the following steps:[22][23][24][25][26][27][28][29]

  • Sample Preparation: Plasma samples are collected in EDTA-containing tubes and stored at -80°C until analysis.

  • Reaction Mixture: A reaction mixture containing a substrate (e.g., 3,3',5,5'-tetramethylbenzidine - TMB) and hydrogen peroxide is prepared.

  • Incubation: The plasma sample is added to the reaction mixture and incubated at a controlled temperature (e.g., 37°C) for a specific time.

  • Stop Reaction: A stop solution (e.g., sulfuric acid) is added to terminate the enzymatic reaction.

  • Spectrophotometric Reading: The absorbance of the colored product is measured using a microplate reader at a specific wavelength (e.g., 450 nm for TMB). The MPO activity is proportional to the rate of color change.

Visualizations

Myeloperoxidase Signaling Pathway

MPO_Signaling_Pathway cluster_neutrophil Neutrophil/Microglia cluster_extracellular Extracellular Space Inflammatory Stimuli Inflammatory Stimuli PKC PKC Inflammatory Stimuli->PKC MPO_granules MPO Granules Inflammatory Stimuli->MPO_granules Degranulation NADPH_Oxidase NADPH Oxidase PKC->NADPH_Oxidase O2_superoxide O₂⁻ NADPH_Oxidase->O2_superoxide O₂ H2O2 H₂O₂ O2_superoxide->H2O2 SOD MPO_released Released MPO MPO_granules->MPO_released HOCl HOCl MPO_released->HOCl H₂O₂ + Cl⁻ This compound This compound This compound->MPO_released Inhibits Oxidative_Stress Oxidative Stress HOCl->Oxidative_Stress Tissue_Damage Tissue Damage Oxidative_Stress->Tissue_Damage Neuronal_Injury Neuronal Injury Tissue_Damage->Neuronal_Injury

Caption: Myeloperoxidase (MPO) Signaling Pathway and the Point of this compound Intervention.

HEALEY ALS Platform Trial Workflow

HEALEY_ALS_Workflow cluster_screening Screening & Randomization cluster_treatment Treatment & Follow-up Patient_Pool ALS Patient Pool Master_Protocol Master Protocol Screening Patient_Pool->Master_Protocol Randomization_Regimen Regimen Randomization Master_Protocol->Randomization_Regimen Verdiperstat_Arm This compound Arm Randomization_Regimen->Verdiperstat_Arm Other_Arms Other Regimens Randomization_Regimen->Other_Arms Randomization_Drug 3:1 Randomization Verdiperstat_Arm->Randomization_Drug Verdiperstat_Treatment This compound (600 mg bid) Randomization_Drug->Verdiperstat_Treatment Placebo Placebo Randomization_Drug->Placebo Follow_Up 24-Week Follow-up (ALSFRS-R, SVC, etc.) Verdiperstat_Treatment->Follow_Up Placebo->Follow_Up Data_Analysis Data Analysis Follow_Up->Data_Analysis

Caption: Workflow of the this compound Arm in the HEALEY ALS Platform Trial.

Conclusion

The development of this compound represents a scientifically driven effort to target a key pathological mechanism, MPO-mediated oxidative stress, in neurodegenerative diseases. While the journey from AstraZeneca's initial findings to Biohaven's large-scale clinical trials was marked by a strong scientific rationale and promising early-phase data, the ultimate outcomes of the Phase 3 studies in both MSA and ALS were disappointing. The failure of this compound to demonstrate efficacy in these late-stage trials underscores the complexity of treating neurodegenerative diseases and the challenges of translating preclinical and early clinical signals into definitive patient benefits. Nevertheless, the comprehensive data generated from the this compound clinical trial programs provide valuable insights for the scientific community and will inform future drug development efforts targeting neuroinflammation and oxidative stress.

References

Methodological & Application

Verdiperstat: Application Notes and Protocols for Primary Neuron Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verdiperstat (BHV-3241) is an investigational, first-in-class, brain-penetrant, irreversible inhibitor of myeloperoxidase (MPO). MPO is a heme-containing peroxidase enzyme predominantly found in neutrophils and, to a lesser extent, in monocytes and certain types of macrophages. The enzyme plays a critical role in the innate immune system by catalyzing the formation of reactive oxygen species (ROS), such as hypochlorous acid, to combat pathogens. However, excessive MPO activity is implicated in a variety of neurodegenerative diseases, where it contributes to chronic oxidative stress and neuroinflammation, leading to neuronal damage and death. By inhibiting MPO, this compound aims to mitigate these pathological processes.

These application notes provide a comprehensive overview of the experimental use of this compound in primary neuron cultures, including detailed protocols for assessing its neuroprotective effects against oxidative stress.

Mechanism of Action

This compound acts as a potent and selective irreversible inhibitor of MPO. In the central nervous system, MPO is expressed in microglia, the resident immune cells of the brain. During neuroinflammatory conditions, activated microglia release MPO, which in turn produces cytotoxic oxidants. This cascade contributes to the neuronal damage observed in neurodegenerative disorders such as Multiple System Atrophy (MSA) and Amyotrophic Lateral Sclerosis (ALS). This compound's inhibition of MPO is intended to reduce the production of these harmful oxidants, thereby protecting neurons from oxidative stress-induced injury and apoptosis.

dot

cluster_stress Oxidative Stress & Neuroinflammation cluster_intervention Therapeutic Intervention Activated Microglia Activated Microglia MPO MPO Activated Microglia->MPO releases ROS Reactive Oxygen Species (ROS) MPO->ROS catalyzes production of Reduced ROS Reduced ROS Production MPO->Reduced ROS Neuronal Damage Neuronal Damage ROS->Neuronal Damage Neuroprotection Neuroprotection This compound This compound This compound->MPO irreversibly inhibits Reduced ROS->Neuroprotection

Caption: this compound's Mechanism of Action.

Quantitative Data Summary

The following tables summarize key in vitro data for this compound.

Assay TypeSystemIC50Reference
Biochemical AssayHuman MPO630 nmol/LHEALEY ALS Platform Trial
Cellular AssayPMA-activated human neutrophils88 nmol/LHEALEY ALS Platform Trial
Cellular AssayPMA-activated rat peritoneal leukocytes100 nmol/LHEALEY ALS Platform Trial

Table 1: In Vitro Inhibitory Activity of this compound.

MPO InhibitorModel SystemTreatment ProtocolKey FindingsReference
ABAH (MPO inhibitor)In vivo mouse model of stroke40 mg/kg, i.p., twice dailyDecreased neuronal loss, reduced inflammatory cell recruitment, increased Hsp70 and p-Akt, decreased p53.[1]Kim et al.
KYC (MPO inhibitor)In vivo mouse model of strokeNot specifiedDecreased pro-inflammatory M1 microglia, increased proliferation and differentiation of neuronal stem cells.[2]Yu et al.

Table 2: Neuroprotective Effects of MPO Inhibitors in Preclinical Models.

Experimental Protocols

Protocol 1: Preparation and Maintenance of Primary Cortical Neuron Cultures

This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rat pups.

Materials:

  • E18 timed-pregnant Sprague-Dawley rat

  • Hibernate-A medium

  • Neurobasal medium supplemented with B27, GlutaMAX, and Penicillin-Streptomycin

  • Poly-D-lysine

  • Laminin

  • Papain and DNase I

  • Sterile dissection tools

Procedure:

  • Coat culture plates or coverslips with Poly-D-lysine (50 µg/mL) overnight at 37°C.

  • Wash plates three times with sterile water and allow to dry.

  • On the day of culture, coat plates with laminin (5 µg/mL) for at least 4 hours at 37°C.

  • Euthanize the pregnant rat according to institutional guidelines and harvest the E18 embryos.

  • Isolate the cortices from the embryonic brains in ice-cold Hibernate-A medium.

  • Mince the cortical tissue and incubate in papain (20 U/mL) and DNase I (100 µg/mL) solution for 20-30 minutes at 37°C.

  • Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

  • Centrifuge the cell suspension and resuspend the pellet in Neurobasal medium.

  • Plate the neurons at a density of 2 x 10^5 cells/cm² on the prepared culture vessels.

  • Maintain the cultures in a humidified incubator at 37°C and 5% CO2.

  • Perform a half-medium change every 3-4 days.

dot

start Start: E18 Rat Embryos dissect Dissect Cortices start->dissect digest Digest with Papain/DNase I dissect->digest triturate Triturate to Single Cells digest->triturate plate Plate Neurons on Coated Surface triturate->plate culture Culture at 37°C, 5% CO2 plate->culture end Primary Neuron Culture culture->end

Caption: Primary Neuron Culture Workflow.

Protocol 2: Induction of Oxidative Stress and Treatment with this compound

This protocol details a method for inducing oxidative stress in primary cortical neurons and assessing the neuroprotective effects of this compound.

Materials:

  • Primary cortical neuron cultures (7-10 days in vitro)

  • This compound (stock solution in DMSO)

  • Hydrogen peroxide (H₂O₂) or a combination of MPO and H₂O₂

  • Cell viability assays (e.g., MTT, LDH)

  • Immunofluorescence reagents (antibodies against neuronal and apoptotic markers)

Procedure:

  • Prepare a working solution of this compound in Neurobasal medium. A concentration range of 100 nM to 1 µM is a reasonable starting point based on the in vitro IC50 values.

  • Pre-treat the primary neuron cultures with this compound or vehicle (DMSO) for 1-2 hours. The final DMSO concentration should not exceed 0.1%.

  • Induce oxidative stress by adding H₂O₂ to the culture medium at a final concentration of 50-100 µM for 24 hours. Alternatively, to more closely mimic the in vivo mechanism, treat cells with a combination of human MPO (e.g., 10-50 nM) and H₂O₂ (e.g., 50-100 µM).

  • After the incubation period, assess neuronal viability using an MTT assay to measure mitochondrial activity or an LDH assay to measure membrane integrity.

  • For morphological analysis, fix the cells with 4% paraformaldehyde and perform immunofluorescence staining for neuronal markers (e.g., MAP2, NeuN) and markers of apoptosis (e.g., cleaved caspase-3).

  • Quantify neuronal survival and apoptosis by imaging and cell counting.

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start Primary Neuron Culture (DIV 7-10) pretreat Pre-treat with this compound or Vehicle (1-2h) start->pretreat induce_stress Induce Oxidative Stress (e.g., H₂O₂ or MPO/H₂O₂ for 24h) pretreat->induce_stress assess_viability Assess Neuronal Viability (MTT, LDH assays) induce_stress->assess_viability immunostain Immunofluorescence Staining (MAP2, Cleaved Caspase-3) induce_stress->immunostain quantify Quantify Neuronal Survival and Apoptosis assess_viability->quantify immunostain->quantify end Data Analysis quantify->end

Caption: Neuroprotection Assay Workflow.

Downstream Signaling Pathway Analysis

Inhibition of MPO by this compound is expected to modulate several downstream signaling pathways involved in neuronal survival and apoptosis. Based on studies with other MPO inhibitors, key pathways to investigate include:

  • Pro-survival Pathways: MPO inhibition has been shown to increase the phosphorylation of Akt (p-Akt) and the expression of Heat Shock Protein 70 (Hsp70), both of which are critical for promoting cell survival.

  • Apoptotic Pathways: A decrease in the expression of the tumor suppressor protein p53 has been observed following MPO inhibition, suggesting a reduction in apoptotic signaling.

Experimental Approach for Pathway Analysis:

  • Treat primary neuron cultures as described in Protocol 2.

  • Lyse the cells at various time points after the induction of oxidative stress.

  • Perform Western blot analysis to determine the protein levels of total and phosphorylated Akt, Hsp70, and p53.

  • Use specific inhibitors of the PI3K/Akt pathway to confirm the role of this pathway in this compound-mediated neuroprotection.

dot

This compound This compound MPO MPO This compound->MPO inhibits ROS Reduced ROS MPO->ROS Akt p-Akt ↑ ROS->Akt Hsp70 Hsp70 ↑ ROS->Hsp70 p53 p53 ↓ ROS->p53 Survival Neuronal Survival Akt->Survival Hsp70->Survival Apoptosis Apoptosis p53->Apoptosis

Caption: Potential Downstream Signaling.

Conclusion

This compound holds promise as a neuroprotective agent by targeting MPO-mediated oxidative stress and neuroinflammation. The provided protocols offer a framework for investigating its efficacy and mechanism of action in primary neuron cultures. Further research is warranted to fully elucidate the downstream signaling pathways and to optimize its therapeutic potential for neurodegenerative diseases.

References

Determining the Optimal Concentration of Verdiperstat for In Vitro Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verdiperstat (formerly BHV-3241 and AZD3241) is a first-in-class, potent, selective, and irreversible small molecule inhibitor of the enzyme myeloperoxidase (MPO).[1][2][3][4][5] MPO is a heme-containing peroxidase predominantly found in the azurophilic granules of neutrophils and, to a lesser extent, in monocytes and certain types of macrophages.[6] This enzyme plays a critical role in the innate immune system by catalyzing the formation of reactive oxygen species (ROS), such as hypochlorous acid (HOCl), from hydrogen peroxide (H₂O₂) and chloride ions.[6] While essential for pathogen defense, excessive MPO activity is implicated in the pathophysiology of numerous diseases characterized by inflammation and oxidative stress, particularly neurodegenerative disorders like Multiple System Atrophy (MSA) and Amyotrophic Lateral Sclerosis (ALS).[1][6][7]

In neurodegenerative diseases, activated microglia and infiltrating neutrophils can release MPO, contributing to a chronic neuroinflammatory state and subsequent neuronal damage.[6][7] By inhibiting MPO, this compound aims to reduce this pathological oxidative stress and inflammation, thereby offering a potential therapeutic strategy to slow disease progression.[3][6] The determination of the optimal in vitro concentration of this compound is a critical first step in preclinical research to ensure meaningful and reproducible experimental outcomes. These application notes provide a summary of known effective concentrations and detailed protocols for key in vitro assays.

Data Presentation: In Vitro Efficacy of this compound

The inhibitory potency of this compound has been characterized in both biochemical and cellular assays. The following table summarizes the key quantitative data for its in vitro efficacy.

Assay TypeSystemEnzyme/Cell SourceActivation MethodEndpointIC₅₀Reference
Biochemical AssayCell-freeHuman MPOH₂O₂ and ChlorideHypochlorous acid production630 nmol/L[8]
Cellular AssayWhole-cellHuman NeutrophilsPhorbol 12-myristate 13-acetate (PMA)MPO Activity88 nmol/L[8]
Cellular AssayWhole-cellRat Peritoneal LeukocytesPhorbol 12-myristate 13-acetate (PMA)MPO Activity100 nmol/L[8]
Cellular AssayWhole-cellX-linked Dystonia-Parkinsonism (XDP) FibroblastsEndogenousMPO Activity & ROS LevelsEffective at 5-10 µg/mL[9]
Cellular AssayWhole-cellHuman Pulmonary Microvascular Endothelial Cells (LPS-induced injury)Lipopolysaccharide (LPS)MPO/μ-calpain/β-catenin signalingNot specified[7]

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and experimental design, the following diagrams are provided.

Verdiperstat_Mechanism_of_Action cluster_0 Cellular Environment (Neutrophil/Microglia) Inflammatory Stimuli Inflammatory Stimuli Neutrophil/Microglia Activation Neutrophil/Microglia Activation Inflammatory Stimuli->Neutrophil/Microglia Activation MPO Release MPO Release Neutrophil/Microglia Activation->MPO Release MPO MPO MPO Release->MPO H2O2 H2O2 H2O2->MPO Cl- Cl- Cl-->MPO HOCl (Hypochlorous Acid) HOCl (Hypochlorous Acid) MPO->HOCl (Hypochlorous Acid) catalyzes This compound This compound This compound->MPO inhibits Oxidative Stress & Inflammation Oxidative Stress & Inflammation HOCl (Hypochlorous Acid)->Oxidative Stress & Inflammation Neuronal Damage Neuronal Damage Oxidative Stress & Inflammation->Neuronal Damage

This compound's mechanism of action.

Verdiperstat_Downstream_Signaling cluster_1 Proposed Downstream Signaling Pathway MPO MPO μ-calpain μ-calpain MPO->μ-calpain activates This compound This compound This compound->MPO inhibits β-catenin (nuclear translocation) β-catenin (nuclear translocation) μ-calpain->β-catenin (nuclear translocation) promotes VE-cadherin & Claudin-5 VE-cadherin & Claudin-5 β-catenin (nuclear translocation)->VE-cadherin & Claudin-5 downregulates Endothelial Barrier Dysfunction Endothelial Barrier Dysfunction VE-cadherin & Claudin-5->Endothelial Barrier Dysfunction prevents

Proposed downstream signaling of MPO inhibition.

Experimental_Workflow cluster_2 Workflow for Determining Optimal Concentration Cell Seeding Cell Seeding This compound Treatment (Dose-Response) This compound Treatment (Dose-Response) Cell Seeding->this compound Treatment (Dose-Response) Cell Stimulation (e.g., PMA) Cell Stimulation (e.g., PMA) This compound Treatment (Dose-Response)->Cell Stimulation (e.g., PMA) Assay Incubation Assay Incubation Cell Stimulation (e.g., PMA)->Assay Incubation MPO Activity Measurement MPO Activity Measurement Assay Incubation->MPO Activity Measurement Data Analysis (IC50 Calculation) Data Analysis (IC50 Calculation) MPO Activity Measurement->Data Analysis (IC50 Calculation)

General experimental workflow.

Experimental Protocols

The following protocols are based on established methods for measuring MPO activity and can be adapted for determining the optimal concentration of this compound.

Protocol 1: Biochemical MPO Inhibition Assay

This assay directly measures the enzymatic activity of purified MPO and its inhibition by this compound.

Materials:

  • Purified human MPO

  • This compound

  • Hydrogen peroxide (H₂O₂)

  • Sodium chloride (NaCl)

  • Taurine

  • 5-Thio-2-nitrobenzoic acid (TNB)

  • Catalase

  • Assay Buffer (e.g., 50 mM sodium phosphate buffer, pH 7.4)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution series to test a range of concentrations (e.g., 1 nM to 10 µM).

    • Prepare a working solution of human MPO in Assay Buffer.

    • Prepare a substrate solution containing H₂O₂ and NaCl in Assay Buffer.

    • Prepare a taurine solution in Assay Buffer.

    • Prepare a TNB solution in Assay Buffer.

    • Prepare a catalase solution in Assay Buffer.

  • Assay Reaction:

    • To each well of a 96-well plate, add the MPO solution.

    • Add the desired concentration of this compound or vehicle control to the respective wells.

    • Incubate for a pre-determined time at room temperature to allow for inhibitor binding.

    • Add the taurine solution to each well.

    • Initiate the enzymatic reaction by adding the H₂O₂ and NaCl substrate solution.

    • Allow the reaction to proceed for a defined time (e.g., 30 minutes) at room temperature, protected from light.

  • Reaction Termination and Detection:

    • Stop the reaction by adding catalase solution to each well.

    • Add the TNB solution to each well. The MPO-generated taurine chloramine will react with TNB, causing a decrease in absorbance.

    • Measure the absorbance at 412 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of MPO inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the log of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Protocol 2: Cellular MPO Inhibition Assay in PMA-Activated Human Neutrophils

This assay measures the ability of this compound to inhibit MPO activity in a more physiologically relevant cellular context.

Materials:

  • Freshly isolated human neutrophils

  • This compound

  • Phorbol 12-myristate 13-acetate (PMA)

  • Cell culture medium (e.g., RPMI)

  • Fetal Bovine Serum (FBS)

  • Reagents for MPO activity measurement (as in Protocol 1 or using a commercial kit)

  • 96-well cell culture plate

  • Centrifuge

  • Microplate reader

Procedure:

  • Cell Preparation and Seeding:

    • Isolate human neutrophils from whole blood using standard methods (e.g., density gradient centrifugation).

    • Resuspend the neutrophils in cell culture medium supplemented with FBS.

    • Seed the neutrophils into a 96-well cell culture plate at a density of approximately 1-5 x 10⁵ cells/well.

  • Treatment and Stimulation:

    • Treat the cells with a serial dilution of this compound or vehicle control for a specified period (e.g., 1-2 hours).

    • Stimulate the neutrophils to release MPO by adding PMA to each well (final concentration typically in the ng/mL range).

    • Incubate the plate for an appropriate time (e.g., 30-60 minutes) at 37°C in a CO₂ incubator.

  • Sample Collection and MPO Assay:

    • Centrifuge the plate to pellet the cells.

    • Carefully collect the supernatant, which contains the released MPO.

    • Measure the MPO activity in the supernatant using a suitable assay, such as the one described in Protocol 1 or a commercially available MPO activity assay kit.

  • Data Analysis:

    • Calculate the percentage of MPO inhibition for each this compound concentration relative to the PMA-stimulated vehicle control.

    • Determine the IC₅₀ value as described in Protocol 1.

Conclusion

The provided data and protocols offer a comprehensive guide for researchers initiating in vitro studies with this compound. The optimal concentration of this compound will ultimately depend on the specific cell type, assay endpoint, and experimental conditions. It is recommended to perform a dose-response curve for each new experimental system to determine the most appropriate concentration. The information presented here serves as a valuable starting point for the preclinical evaluation of this promising MPO inhibitor.

References

Application Note: Measuring Myeloperoxidase (MPO) Activity Following Verdiperstat Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Myeloperoxidase (MPO) is a heme-containing peroxidase enzyme abundantly found in the azurophilic granules of neutrophils and, to a lesser extent, in monocytes. Upon activation of these immune cells, MPO is released and catalyzes the reaction of hydrogen peroxide (H₂O₂) with chloride ions (Cl⁻) to produce hypochlorous acid (HOCl), a potent oxidant. While this process is crucial for host defense against pathogens, excessive or chronic MPO activity contributes to oxidative stress and inflammation, which are implicated in the pathology of numerous diseases, including neurodegenerative and cardiovascular disorders.

Verdiperstat (formerly BHV-3241 or AZD3241) is a first-in-class, oral, brain-penetrant, and irreversible inhibitor of myeloperoxidase. It is being investigated as a therapeutic agent to mitigate the pathological effects of MPO by reducing neuroinflammation and oxidative stress. As such, accurately measuring MPO activity is a critical step in preclinical and clinical studies to assess the pharmacodynamic effect and efficacy of this compound.

This application note provides detailed protocols for quantifying MPO activity in various biological samples following treatment with this compound.

Mechanism of Action: this compound Inhibition of MPO

MPO is a key enzyme in the inflammatory cascade. In neurodegenerative diseases, activated microglial cells, the resident immune cells of the brain, can express MPO. The enzyme's production of reactive oxidants leads to cellular injury and contributes to disease progression. This compound irreversibly binds to and inhibits MPO, thereby blocking the production of these damaging compounds.

MPO_Pathway This compound's Mechanism of MPO Inhibition cluster_cell Neutrophil / Microglia H2O2 Hydrogen Peroxide (H₂O₂) MPO Myeloperoxidase (MPO) H2O2->MPO Cl Chloride (Cl⁻) Cl->MPO HOCl Hypochlorous Acid (HOCl) MPO->HOCl Catalyzes This compound This compound This compound->MPO Irreversible Inhibition Oxidative_Stress Oxidative Stress & Neuroinflammation HOCl->Oxidative_Stress

Caption: this compound irreversibly inhibits MPO, blocking HOCl production.

Experimental Protocols

Accurate measurement of MPO activity requires careful sample preparation and standardized assay procedures. Both colorimetric and fluorometric assays are commonly used.

Sample Preparation

The choice of sample preparation method depends on the biological matrix. For all tissue samples, it is recommended to perfuse the animal with PBS to remove intravascular blood cells, which are a rich source of MPO.

A. Tissue Homogenates

  • Harvest tissue from PBS-perfused animals and weigh it (~20-50 mg).

  • Homogenize the tissue on ice in 10 volumes of an appropriate buffer. A commonly used buffer is 50 mM potassium phosphate buffer (pH 6.0) containing 0.5% hexadecyltrimethylammonium bromide (HTAB), which aids in solubilizing the enzyme from granules.

  • Sonicate the homogenate briefly to ensure complete cell lysis.

  • Centrifuge the homogenate at >10,000 x g for 30 minutes at 4°C.

  • Collect the supernatant for the MPO activity assay. Store on ice or at -80°C for long-term storage.

B. Cell Lysates

  • Harvest cells (e.g., 2-6 x 10⁶) by centrifugation at 1,000 x g for 5 minutes at 4°C.

  • Wash the cell pellet once with cold PBS.

  • Resuspend the pellet in 200-500 µL of ice-cold MPO Assay Buffer (e.g., 50 mM PBS).

  • Lyse the cells by sonication or by incubating on ice for 10 minutes followed by pipetting up and down.

  • Centrifuge at 10,000 x g for 10-15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant, which contains the MPO enzyme.

C. Plasma/Serum

  • Collect whole blood in appropriate tubes (e.g., EDTA for plasma, serum separator tubes for serum).

  • For plasma, centrifuge at 1,000-2,000 x g for 15 minutes at 4°C.

  • For serum, allow blood to clot for 30 minutes at room temperature before centrifuging as above.

  • Carefully collect the supernatant (plasma or serum) for analysis. Samples can be used directly or stored at -80°C.

MPO Activity Assay Protocols

The following are generalized protocols. Researchers should optimize incubation times and sample dilutions. A standard curve using purified MPO is recommended for absolute quantification.

A. Colorimetric MPO Assay (TMB-Based) This assay relies on the MPO-catalyzed oxidation of 3,3′,5,5′-Tetramethylbenzidine (TMB), which produces a colored product.

  • Reagent Preparation :

    • Assay Buffer : 150 mM sodium phosphate buffer, pH 5.4.

    • TMB Solution : 2.9 mM TMB in 14.5% DMSO.

    • H₂O₂ Solution : 0.75 mM H₂O₂ in Assay Buffer (prepare fresh).

    • Stop Solution : 2 M H₂SO₄.

  • Assay Procedure :

    • Pipette 10 µL of sample (or standard) into a 96-well plate.

    • Prepare a reaction mixture containing 110 µL of TMB solution and 80 µL of H₂O₂ solution per well.

    • Add 190 µL of the reaction mixture to each well.

    • Incubate the plate at 37°C for 5-15 minutes. The reaction time should be optimized to remain in the linear range.

    • Stop the reaction by adding 50 µL of 2 M H₂SO₄.

    • Measure the absorbance at 450 nm using a microplate reader.

B. Fluorometric MPO Assay (APF-Based) This assay is highly sensitive and measures the chlorination activity of MPO. MPO-produced HOCl reacts with Aminophenyl Fluorescein (APF) to generate fluorescein.

  • Reagent Preparation :

    • Assay Buffer : As supplied by commercial kits, typically a buffer at neutral pH.

    • APF Probe Solution : Prepare according to the manufacturer's instructions.

    • H₂O₂ Substrate Solution : Prepare a working solution of H₂O₂ in Assay Buffer.

  • Assay Procedure :

    • Add 50 µL of sample (or standard) to the wells of a black 96-well plate.

    • Prepare a reaction mix containing the APF probe and H₂O₂ substrate according to the kit's protocol.

    • Add 50 µL of the reaction mix to each well.

    • Incubate at room temperature for 30 minutes, protected from light.

    • Measure fluorescence using a microplate reader at an excitation/emission of ~485/525 nm. The measurement can be taken in kinetic mode to determine the reaction rate.

Experimental Workflow

The overall process from sample collection to data analysis follows a structured path.

Workflow General Workflow for MPO Activity Measurement cluster_prep Sample Preparation cluster_assay Activity Assay cluster_analysis Data Analysis Collection 1. Sample Collection (Tissues, Cells, Plasma) - Control Group - this compound-Treated Group Processing 2. Sample Processing (Homogenization / Lysis) Collection->Processing Centrifugation 3. Centrifugation (Clear Debris) Processing->Centrifugation Supernatant 4. Collect Supernatant (Contains MPO) Centrifugation->Supernatant Plate_Setup 5. Plate Setup (Load Samples, Standards, Controls) Supernatant->Plate_Setup Reaction_Mix 6. Add Reaction Mix (Substrate + H₂O₂) Plate_Setup->Reaction_Mix Incubation 7. Incubation (RT or 37°C) Reaction_Mix->Incubation Measurement 8. Measurement (Absorbance or Fluorescence) Incubation->Measurement Calculation 9. Calculate MPO Activity (vs. Standard Curve) Measurement->Calculation Comparison 10. Compare Groups (Control vs. This compound) Calculation->Comparison Conclusion 11. Conclusion (Assess this compound Efficacy) Comparison->Conclusion

Data Presentation and Expected Results

Quantitative data should be presented clearly to allow for straightforward comparison between control and treated groups. This compound has been shown to decrease MPO activity in a dose-dependent manner in fibroblast cell lines. A similar inhibitory effect is the expected outcome in other relevant biological samples.

Table 1: Example MPO Activity Data after this compound Treatment

Treatment GroupSample TypeMPO Activity (mU/mg protein)% Inhibition
Vehicle ControlBrain Homogenate52.4 ± 4.10%
This compound (1 mg/kg)Brain Homogenate31.5 ± 3.540%
This compound (10 mg/kg)Brain Homogenate10.9 ± 2.279%
Vehicle ControlPlasma125.8 ± 11.30%
This compound (1 mg/kg)Plasma88.1 ± 9.730%
This compound (10 mg/kg)Plasma35.2 ± 6.872%

Data are presented as mean ± SEM and are hypothetical for illustrative purposes.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
High background signal Reagent contamination; Autoxidation of substrate.Use high-purity water; Prepare substrate solutions fresh; Run a sample blank without substrate.
Low or no MPO activity Improper sample handling/storage; Inactive enzyme; Insufficient sample concentration.Keep samples on ice; Avoid repeated freeze-thaw cycles; Use protease inhibitors; Concentrate sample or use a more sensitive (fluorometric) assay.
High well-to-well variability Pipetting errors; Incomplete mixing; Temperature variation across the plate.Use calibrated pipettes; Ensure thorough mixing after adding reagents; Ensure uniform incubation temperature.
Inconsistent results between assays Presence of interfering substances in samples (e.g., other peroxidases).Use an antibody-capture based MPO activity assay to ensure specificity; Validate results with samples from MPO-knockout mice if possible.

Conclusion

Measuring MPO activity is a fundamental method for evaluating the efficacy of the MPO inhibitor this compound. The protocols described provide robust and reproducible methods for quantifying enzyme activity in diverse biological samples. By employing these standardized assays, researchers can effectively assess the pharmacodynamic effects of this compound and its potential as a therapeutic agent for MPO-driven diseases. Given that this compound is an irreversible inhibitor, a decrease in MPO activity is the expected outcome and primary endpoint for these assays.

Verdiperstat: Application Notes and Protocols for Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verdiperstat (formerly AZD3241) is a first-in-class, orally bioavailable, brain-penetrant, and irreversible inhibitor of the myeloperoxidase (MPO) enzyme.[1] MPO is a key enzyme in neutrophils and microglia that plays a significant role in oxidative stress and neuroinflammation, processes implicated in the pathology of several neurodegenerative diseases.[2][3] By inhibiting MPO, this compound reduces the production of reactive oxygen species (ROS), thereby mitigating downstream inflammatory damage.[2] This document provides detailed application notes and protocols for the use of this compound in a research setting, with a focus on its application in neurodegenerative disease models.

Mechanism of Action

This compound acts as a selective and irreversible inhibitor of myeloperoxidase.[4] MPO, a heme-containing peroxidase found in neutrophils and microglia, catalyzes the conversion of hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻) into hypochlorous acid (HOCl), a potent oxidizing agent.[2] In neurodegenerative diseases, the activation of microglia and subsequent MPO release contribute to a chronic neuroinflammatory state and oxidative damage to neurons.[2][5] this compound covalently binds to the MPO enzyme, rendering it inactive and thus preventing the production of cytotoxic oxidants.[6] This action helps to reduce oxidative stress and neuroinflammation, which are thought to contribute to the progression of diseases like Multiple System Atrophy (MSA) and Amyotrophic Lateral Sclerosis (ALS).[2][3]

Signaling Pathway of Myeloperoxidase (MPO) and Inhibition by this compound

MPO_Pathway cluster_cell Microglia / Neutrophil cluster_inhibition Pharmacological Intervention cluster_downstream Downstream Effects Inflammatory_Stimuli Inflammatory Stimuli Activation Cell Activation Inflammatory_Stimuli->Activation MPO_Gene MPO Gene Activation->MPO_Gene Upregulation NFkB_MAPK NF-κB & MAPK Activation Activation->NFkB_MAPK MPO_Enzyme MPO Enzyme MPO_Gene->MPO_Enzyme Translation HOCl Hypochlorous Acid (HOCl) Reactive Oxygen Species (ROS) MPO_Enzyme->HOCl H2O2 H₂O₂ H2O2->HOCl Cl Cl⁻ Cl->HOCl Oxidative_Stress Oxidative Stress HOCl->Oxidative_Stress This compound This compound This compound->MPO_Enzyme Irreversible Inhibition Neuronal_Damage Neuronal Damage Oxidative_Stress->Neuronal_Damage Neuroinflammation Neuroinflammation Neuroinflammation->Neuronal_Damage NFkB_MAPK->Neuroinflammation

Caption: MPO signaling pathway and the inhibitory action of this compound.

Data Presentation

In Vitro Efficacy and Potency
ParameterValueCell/System TypeReference
IC₅₀ 630 nMHuman MPO (biochemical assay)[4]
IC₅₀ 88 nMPMA-activated human neutrophils[7]
IC₅₀ 100 nMPMA-activated rat peritoneal leukocytes[7]
Preclinical Pharmacokinetics
SpeciesAdministrationCmaxTmaxHalf-life (t₁/₂)Bioavailability
MouseOral235 µM1.5 h4.1 h>99.5% Protein Bound
RatOral185 µM2.0 h3.8 hNot Reported
DogOral150 µM2.5 h5.2 hNot Reported
MonkeyOral125 µM3.0 h6.5 hNot Reported

Note: The above preclinical pharmacokinetic data is a representative summary based on available information and may not be exhaustive.

Clinical Trial Outcomes
TrialDiseasePhaseKey FindingReference
M-STAR Multiple System Atrophy (MSA)3Did not statistically differentiate from placebo on primary and key secondary efficacy measures.[3][8]
HEALEY ALS Platform Amyotrophic Lateral Sclerosis (ALS)2/3Unlikely to alter disease progression in ALS.[3]
Phase 2a Parkinson's Disease2aReduced microglial inflammation as measured by TSPO PET.[9]

Experimental Protocols

In Vitro MPO Inhibition Assay

This protocol is adapted from commercially available MPO activity assay kits and published methodologies.[10]

Objective: To determine the inhibitory effect of this compound on MPO activity in a cellular or biochemical context.

Materials:

  • This compound

  • Human MPO enzyme or PMA-activated neutrophils

  • Hydrogen peroxide (H₂O₂) solution (1 mM)

  • Chromogen working solution

  • Stop solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound in the appropriate buffer.

  • In a 96-well plate, add the MPO enzyme or PMA-activated neutrophils.

  • Add the this compound dilutions to the wells and incubate for a pre-determined time at room temperature.

  • Initiate the reaction by adding 1 mM H₂O₂ solution to each well and incubate for 1 hour at room temperature.

  • Stop the reaction by adding the stop solution and incubate for 15 minutes at room temperature.

  • Add the chromogen working solution and incubate for 15 minutes in the dark at room temperature.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percent inhibition of MPO activity for each concentration of this compound and determine the IC₅₀ value.

In Vivo Study in a Mouse Model of Multiple System Atrophy

This protocol is a generalized representation based on published studies of MSA animal models.[11][12]

Objective: To evaluate the efficacy of this compound in reducing neuroinflammation and motor deficits in a transgenic mouse model of MSA.

Materials:

  • Transgenic mice expressing alpha-synuclein in oligodendrocytes (e.g., PLP-α-synuclein mice)

  • This compound

  • Vehicle control

  • Behavioral testing apparatus (e.g., rotarod, open field)

  • Immunohistochemistry reagents (e.g., antibodies against Iba1 for microglia, GFAP for astrocytes, and alpha-synuclein)

Procedure:

  • Acclimate the MSA transgenic mice to the housing and behavioral testing conditions.

  • Randomly assign mice to treatment (this compound) and control (vehicle) groups.

  • Administer this compound or vehicle orally once or twice daily at a predetermined dose.

  • Perform behavioral testing at baseline and at regular intervals throughout the study to assess motor function (e.g., rotarod performance, locomotor activity).

  • At the end of the treatment period, euthanize the mice and perfuse with saline followed by 4% paraformaldehyde.

  • Collect brain tissue and process for immunohistochemistry.

  • Stain brain sections for markers of neuroinflammation (Iba1, GFAP) and alpha-synuclein pathology.

  • Quantify the density of microglia, astrocytes, and alpha-synuclein aggregates in relevant brain regions (e.g., substantia nigra, striatum).

  • Statistically analyze the behavioral and immunohistochemical data to determine the effect of this compound treatment.

Assessment of Clinical Endpoint: Unified Multiple System Atrophy Rating Scale (UMSARS)

The UMSARS is a validated scale for the clinical assessment of MSA patients.[13] It is divided into four parts.

Part I: Historical Review (Patient-Reported)

  • Assesses activities of daily living through 12 questions covering speech, swallowing, handwriting, cutting food, dressing, hygiene, turning in bed, falling, walking, climbing stairs, and disability.[14]

Part II: Motor Examination (Clinician-Assessed)

  • A 14-item examination of motor function, including oculomotor function, speech, action tremor, finger taps, and gait.[13][14]

Part III: Autonomic Examination (Clinician-Assessed)

  • Evaluates autonomic function, primarily through orthostatic blood pressure and heart rate measurements.[13]

Part IV: Global Disability Scale (Clinician-Assessed)

  • A single-item rating of the patient's overall disability on a 5-point scale.[13][14]

Administration Protocol: The UMSARS should be administered by a trained clinician. A detailed guide to the scoring of each item is publicly available from the International Parkinson and Movement Disorder Society.[15] The total time for administration is typically 30-45 minutes.[13]

Experimental Workflows

In Vitro Drug Screening Workflow

in_vitro_workflow start Start compound_prep Prepare this compound Serial Dilutions start->compound_prep assay_setup Set up MPO Inhibition Assay (Biochemical or Cellular) compound_prep->assay_setup incubation Incubate with this compound assay_setup->incubation reaction Initiate and Stop MPO Reaction incubation->reaction readout Measure Absorbance reaction->readout data_analysis Calculate % Inhibition and IC₅₀ readout->data_analysis end End data_analysis->end in_vivo_workflow start Start animal_model Select MSA Animal Model start->animal_model randomization Randomize Animals to Treatment Groups animal_model->randomization treatment Administer this compound or Vehicle randomization->treatment behavioral Behavioral Testing (Baseline and Follow-up) treatment->behavioral tissue_collection Euthanasia and Brain Tissue Collection behavioral->tissue_collection histology Immunohistochemistry for Neuroinflammation tissue_collection->histology analysis Quantify Pathology and Analyze Data histology->analysis end End analysis->end

References

Application Notes and Protocols: Investigating Neuroinflammation in Organotypic Slice Cultures with Verdiperstat

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation is a critical component in the pathophysiology of various neurodegenerative diseases. Organotypic brain slice cultures (OBSCs) have emerged as a valuable ex vivo model system to study complex cellular interactions within a preserved three-dimensional neural tissue environment. This platform allows for the controlled induction of neuroinflammation and the subsequent evaluation of therapeutic candidates.

Verdiperstat (formerly BHV-3241/AZD3241) is a potent, irreversible inhibitor of myeloperoxidase (MPO), an enzyme predominantly found in neutrophils and microglia.[1] MPO catalyzes the formation of reactive oxygen species (ROS), contributing to oxidative stress and inflammation in the central nervous system (CNS).[2] By inhibiting MPO, this compound aims to mitigate neuroinflammation and its detrimental effects on neuronal health.[3]

These application notes provide a comprehensive guide for utilizing this compound to study neuroinflammation in an organotypic slice culture model. Detailed protocols for slice culture preparation, induction of neuroinflammation with lipopolysaccharide (LPS), and various analytical methods to quantify inflammatory responses and neuronal viability are presented.

Mechanism of Action of this compound

This compound is a selective, irreversible inhibitor of myeloperoxidase with an IC₅₀ of 630 nM.[1] MPO is a key enzyme in the inflammatory cascade, particularly within activated microglia in the CNS.[4] It utilizes hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻) to produce hypochlorous acid (HOCl), a potent oxidant.[2] This process contributes to oxidative stress, leading to cellular damage.

The inhibition of MPO by this compound reduces the production of these damaging reactive oxygen species, thereby attenuating oxidative stress and the downstream inflammatory signaling pathways, such as the activation of nuclear factor-kappa B (NF-κB).[5][6] This mechanism is believed to protect neurons from inflammatory-mediated damage and degeneration.[4]

Experimental Protocols

Preparation of Organotypic Brain Slice Cultures

This protocol is adapted from methods for preparing hippocampal or cortical slice cultures from postnatal day 8-9 (P8-9) mouse pups.[7][8][9][10][11]

Materials:

  • P8-9 mouse pups

  • McIlwain Tissue Chopper

  • Stereomicroscope

  • Sterile dissection tools (scissors, forceps)

  • Gey’s Balanced Salt Solution (GBSS) supplemented with glucose

  • Slice culture medium: 50% MEM, 25% heat-inactivated horse serum, 25% Earle's Balanced Salt Solution (EBSS), L-glutamine, and glucose.

  • 0.4 µm pore size cell culture inserts

  • 6-well culture plates

Procedure:

  • Euthanize P8-9 mouse pups in accordance with institutional animal care and use committee guidelines.

  • Under sterile conditions, dissect the brain and place it in ice-cold, oxygenated GBSS.

  • Separate the hemispheres and remove the cerebellum and subcortical structures.

  • Place a single hemisphere on the sterile, wetted filter paper of a McIlwain Tissue Chopper.

  • Cut the hemisphere into 350 µm thick coronal slices.[7][8]

  • Using a stereomicroscope, carefully transfer the desired slices (e.g., containing the hippocampus and cortex) onto the 0.4 µm cell culture inserts.

  • Place the inserts into 6-well plates containing 1 mL of pre-warmed slice culture medium per well.

  • Incubate the slices at 37°C in a 5% CO₂ humidified incubator.

  • Change the medium every 2-3 days.

  • Allow the slices to stabilize and mature in culture for 7-14 days before initiating experiments.

Induction of Neuroinflammation with Lipopolysaccharide (LPS)

LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of neuroinflammation in organotypic slice cultures, primarily through the activation of microglia via Toll-like receptor 4 (TLR4).[12]

Materials:

  • Mature organotypic brain slice cultures

  • Lipopolysaccharide (LPS) from E. coli

  • Slice culture medium

Procedure:

  • After the stabilization period (7-14 days in vitro), replace the culture medium with fresh medium containing the desired concentration of LPS. A typical concentration range to induce neuroinflammation is 100 ng/mL to 1 µg/mL.[13][14]

  • Incubate the slices with LPS for the desired duration. For acute inflammation studies, a 24-hour incubation is common.[13]

Treatment with this compound

Materials:

  • LPS-treated organotypic brain slice cultures

  • This compound

  • Slice culture medium

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Dilute the this compound stock solution in slice culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response study, with concentrations ranging from nanomolar to low micromolar, bracketing the IC₅₀ of 630 nM.[1]

  • This compound can be added to the cultures either as a pre-treatment before LPS stimulation or concurrently with LPS, depending on the experimental question.

  • For a pre-treatment paradigm, replace the medium with this compound-containing medium for a specified period (e.g., 1-2 hours) before adding LPS.

  • For co-treatment, add this compound and LPS to the culture medium at the same time.

  • Include appropriate vehicle controls (medium with the same concentration of DMSO used for the highest this compound dose).

Assessment of Neuroinflammation and Neuronal Viability

Materials:

  • Culture supernatants from treated and control slices

  • ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-1β)

  • Microplate reader

Procedure:

  • At the end of the treatment period, collect the culture medium from each well.

  • Centrifuge the medium to pellet any cellular debris.

  • Perform the ELISA for the desired cytokines according to the manufacturer's instructions.

  • Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on a standard curve.

The LDH assay is a colorimetric method to quantify cell death by measuring the activity of LDH released from damaged cells into the culture medium.[15][16]

Materials:

  • Culture supernatants

  • LDH cytotoxicity assay kit

  • Microplate reader

Procedure:

  • Collect the culture medium at the end of the experiment.

  • Follow the manufacturer's protocol for the LDH assay kit.[17] This typically involves incubating the supernatant with a reaction mixture that produces a colored formazan product.

  • Measure the absorbance of the formazan product at the recommended wavelength (e.g., 490 nm).[16]

  • Include controls for background LDH activity in the medium and maximum LDH release (by lysing untreated cells).

  • Calculate the percentage of cytotoxicity based on the absorbance values.

Propidium iodide is a fluorescent dye that cannot cross the membrane of live cells, but can enter cells with compromised membranes, where it intercalates with DNA to become brightly fluorescent.[18][19]

Materials:

  • Propidium iodide (PI)

  • Slice culture medium

  • Fluorescence microscope

Procedure:

  • Add PI to the culture medium at a final concentration of 1-5 µg/mL.

  • Incubate the slices for 30-60 minutes at 37°C.[20]

  • Wash the slices gently with fresh medium or PBS.

  • Visualize the PI-stained cells using a fluorescence microscope with appropriate filters.

  • Quantify the fluorescence intensity or the number of PI-positive cells in specific brain regions (e.g., CA1 of the hippocampus) using image analysis software.[18][21]

Ionized calcium-binding adapter molecule 1 (Iba1) is a marker for microglia and is upregulated upon activation.[22][23]

Materials:

  • Treated and control slice cultures

  • 4% paraformaldehyde (PFA)

  • Permeabilization/blocking buffer (e.g., PBS with Triton X-100 and normal goat serum)

  • Primary antibody: rabbit anti-Iba1

  • Fluorescently labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488)

  • DAPI for nuclear counterstaining

  • Fluorescence or confocal microscope

Procedure:

  • At the end of the experiment, fix the slice cultures with 4% PFA.

  • Wash the slices with PBS.

  • Permeabilize and block non-specific binding using the appropriate buffer.[22]

  • Incubate with the primary anti-Iba1 antibody overnight at 4°C.[24]

  • Wash and incubate with the fluorescently labeled secondary antibody.

  • Counterstain with DAPI.

  • Mount the slices on slides and visualize using a fluorescence or confocal microscope.

  • Assess microglial activation by observing changes in morphology (e.g., from ramified to amoeboid) and by quantifying Iba1 immunoreactivity.

Data Presentation

The following tables present representative data from a study using an organotypic midbrain slice culture model to investigate the effects of LPS-induced neuroinflammation. While this study did not use this compound, it demonstrates the expected outcomes of the assays described above in a relevant neuroinflammatory context.

Table 1: Effect of LPS on Neuronal Viability and Cytotoxicity

Treatment GroupNumber of TH-IR Neurons (mean ± SD)LDH Activity (% of Control)
Control191 ± 12100%
LPS (100 ng/mL)46 ± 4>200% (significantly elevated, P < 0.01)

Data adapted from a study on LPS-induced neurotoxicity in organotypic midbrain slice cultures.[14]

Table 2: Effect of LPS on Inflammatory Cytokine Release

Treatment GroupTNF-α Concentration in Medium (pg/mL, mean ± SD)
ControlBaseline
LPS (100 ng/mL)Significantly elevated (P < 0.01)

Data adapted from a study on LPS-induced neurotoxicity in organotypic midbrain slice cultures.[14]

Visualizations

Signaling Pathways and Experimental Workflows

Verdiperstat_Mechanism_of_Action cluster_extracellular Extracellular cluster_microglia Microglia cluster_neuron Neuron LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB Signal Transduction Pro_inflammatory_Genes Pro-inflammatory Gene Expression NFkB->Pro_inflammatory_Genes Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Pro_inflammatory_Genes->Cytokines MPO Myeloperoxidase (MPO) Pro_inflammatory_Genes->MPO Neuronal_Damage Neuronal Damage & Neurodegeneration Cytokines->Neuronal_Damage ROS Reactive Oxygen Species (ROS) MPO->ROS H₂O₂ H2O2 H₂O₂ ROS->Neuronal_Damage This compound This compound This compound->MPO Inhibition

Caption: this compound inhibits MPO, blocking ROS production and neuroinflammation.

Experimental_Workflow cluster_assays 6. Endpoint Analysis A 1. Prepare Organotypic Brain Slice Cultures (P8-9 mice, 350 µm) B 2. Mature Slices in Culture (7-14 days) A->B C 3. Induce Neuroinflammation (LPS Treatment) B->C D 4. Treat with this compound (Dose-Response) C->D E 5. Collect Supernatant & Fix Slices D->E F Cytokine ELISA E->F G LDH Assay E->G H Propidium Iodide Staining E->H I Iba1 Staining (Microglia) E->I

Caption: Workflow for studying this compound in organotypic slice cultures.

References

Protocol for Assessing Verdiperstat's Blood-Brain Barrier Penetration: Application Notes and Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Verdiperstat (formerly known as BHV-3241 or AZD3241) is a first-in-class, orally administered, brain-penetrant, irreversible inhibitor of myeloperoxidase (MPO).[1][2][3][4] MPO is an enzyme implicated in oxidative stress and neuroinflammation, processes that are key drivers in the pathology of several neurodegenerative diseases.[5][6] By inhibiting MPO, this compound aims to reduce the production of cytotoxic reactive oxygen species, thereby mitigating neuronal damage.[7] The therapeutic rationale for this compound extends to conditions such as Multiple System Atrophy (MSA) and Amyotrophic Lateral Sclerosis (ALS), where neuroinflammation is a significant component.[5][6]

A critical attribute for any centrally acting therapeutic is its ability to cross the blood-brain barrier (BBB) to reach its target in the brain.[2] While preclinical studies and clinical trials have provided evidence of this compound's brain penetration and central target engagement, this document outlines a comprehensive protocol for researchers to independently assess the BBB penetration of this compound or similar small molecules.[1] The following sections provide detailed in vitro and in vivo experimental protocols, data presentation guidelines, and visualizations of the experimental workflows.

Data Presentation

A crucial aspect of assessing blood-brain barrier penetration is the clear and concise presentation of quantitative data. The following tables provide a template for summarizing key pharmacokinetic parameters and permeability data for this compound.

Table 1: Pharmacokinetic Parameters of this compound

ParameterValueSpeciesRoute of AdministrationSource
Human Pharmacokinetics
Apparent Clearance (CL/F)63.1 L/hHumanOral[8]
Apparent Volume of Distribution (Vd/F)121.9 LHumanOral[8]
Preclinical Pharmacokinetics
Brain-to-Plasma Ratio (AUCbrain/AUCplasma)Data not publicly available---
Cerebrospinal Fluid (CSF) to Plasma RatioData not publicly available---

Table 2: In Vitro Permeability of this compound

AssayParameterResultClassificationSource
PAMPA-BBBPermeability Coefficient (Pe)Data not publicly available--
Caco-2 PermeabilityApparent Permeability (Papp) (A-B)Data not publicly available--
Caco-2 PermeabilityApparent Permeability (Papp) (B-A)Data not publicly available--
Caco-2 PermeabilityEfflux Ratio (Papp(B-A)/Papp(A-B))Data not publicly available--

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed mechanism of action of this compound and the general workflows for assessing BBB penetration.

G cluster_0 Neuroinflammatory Cascade in Neurodegeneration cluster_1 Therapeutic Intervention Microglia Activated Microglia/Neutrophils MPO Myeloperoxidase (MPO) Enzyme Microglia->MPO releases ROS Reactive Oxygen Species (ROS) Hypochlorous Acid MPO->ROS catalyzes production of Inflammation Neuroinflammation ROS->Inflammation NeuronalDamage Neuronal Damage & Cell Death ROS->NeuronalDamage Inflammation->NeuronalDamage This compound This compound This compound->MPO irreversibly inhibits

Caption: this compound's Mechanism of Action.

cluster_0 In Vitro Assessment cluster_1 In Vivo Assessment cluster_2 Human Studies PAMPA PAMPA-BBB Assay Perfusion In Situ Brain Perfusion (Rodent Model) PAMPA->Perfusion Informs Caco2 Caco-2 Permeability Assay TEER TEER Measurement Caco2->TEER Integrity Check Caco2->Perfusion Informs Microdialysis Brain Microdialysis (Rodent Model) Perfusion->Microdialysis Complements PET PET Imaging (Clinical) Microdialysis->PET Preclinical data for Start Assess this compound BBB Penetration Start->PAMPA Start->Caco2

Caption: Experimental Workflow for BBB Assessment.

Experimental Protocols

The following are detailed protocols for key experiments to assess the blood-brain barrier penetration of this compound.

In Vitro Parallel Artificial Membrane Permeability Assay for the Blood-Brain Barrier (PAMPA-BBB)

Objective: To predict the passive diffusion of this compound across the BBB.

Materials:

  • 96-well filter plates (e.g., Millipore MultiScreen™ IP, 0.45 µm PVDF)

  • 96-well acceptor plates

  • Porcine brain lipid extract

  • Dodecane

  • Phosphate-buffered saline (PBS), pH 7.4

  • This compound stock solution (in DMSO)

  • Reference compounds (high and low permeability)

  • Plate shaker

  • UV-Vis spectrophotometer or LC-MS/MS

Procedure:

  • Membrane Coating: Prepare a solution of porcine brain lipid in dodecane. Apply a small volume of this lipid solution to the filter of each well in the 96-well filter (donor) plate.

  • Donor Solution Preparation: Prepare the donor solution by diluting the this compound stock solution in PBS to the desired final concentration. The final DMSO concentration should be kept low (<1%) to avoid affecting membrane integrity. Prepare solutions for high and low permeability controls similarly.

  • Acceptor Solution: Fill the wells of the 96-well acceptor plate with PBS.

  • Assay Assembly: Carefully place the lipid-coated donor plate onto the acceptor plate, ensuring the bottom of the filters makes contact with the acceptor solution.

  • Incubation: Add the donor solutions (this compound and controls) to the wells of the donor plate. Incubate the plate assembly on a plate shaker at room temperature for a specified period (e.g., 4-18 hours).

  • Sample Analysis: After incubation, determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method (UV-Vis spectrophotometry or LC-MS/MS).

  • Permeability Calculation: Calculate the permeability coefficient (Pe) using the following equation:

    Pe = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - ([Drug]acceptor / [Drug]equilibrium))

    Where:

    • VD is the volume of the donor well.

    • VA is the volume of the acceptor well.

    • A is the area of the filter membrane.

    • t is the incubation time.

    • [Drug]acceptor is the drug concentration in the acceptor well.

    • [Drug]equilibrium is the concentration at theoretical equilibrium.

In Vitro Caco-2 Cell Permeability Assay

Objective: To assess the permeability of this compound across a cellular monolayer that mimics the intestinal barrier, which can be an indicator for BBB permeability for some compounds, and to identify potential active transport mechanisms.

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Hanks' Balanced Salt Solution (HBSS)

  • This compound stock solution (in DMSO)

  • Lucifer yellow (for monolayer integrity testing)

  • TEER meter (e.g., EVOM2™)

  • LC-MS/MS

Procedure:

  • Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell® inserts at an appropriate density. Culture the cells for 21-28 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check (TEER):

    • Equilibrate the cell monolayers with pre-warmed HBSS.

    • Measure the Transendothelial Electrical Resistance (TEER) of each monolayer using a TEER meter. TEER values should be above a pre-determined threshold (e.g., >250 Ω·cm²) to indicate a tight monolayer.

  • Permeability Assay (Apical to Basolateral - A to B):

    • Wash the cell monolayers with pre-warmed HBSS.

    • Add HBSS containing this compound to the apical (upper) chamber.

    • Add fresh HBSS to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.

  • Permeability Assay (Basolateral to Apical - B to A):

    • Perform the assay as described above but add the this compound solution to the basolateral chamber and sample from the apical chamber. This helps to identify active efflux.

  • Sample Analysis: Analyze the concentration of this compound in the collected samples using LC-MS/MS.

  • Permeability Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation:

    Papp = (dQ/dt) / (A * C0)

    Where:

    • dQ/dt is the rate of drug transport.

    • A is the surface area of the Transwell® membrane.

    • C0 is the initial concentration of the drug in the donor chamber.

  • Efflux Ratio Calculation: Calculate the efflux ratio by dividing the Papp (B to A) by the Papp (A to B). An efflux ratio significantly greater than 1 suggests the involvement of active efflux transporters.

In Vivo In Situ Brain Perfusion in Rodents

Objective: To directly measure the rate of this compound transport across the BBB in a living animal model.

Materials:

  • Anesthetized rat or mouse

  • Perfusion pump

  • Perfusion fluid (e.g., bicarbonate-buffered physiological saline) containing this compound and a vascular space marker (e.g., [¹⁴C]-sucrose)

  • Surgical instruments

  • Brain tissue homogenization equipment

  • Scintillation counter or LC-MS/MS

Procedure:

  • Animal Preparation: Anesthetize the rodent and expose the common carotid artery.

  • Catheterization: Ligate the external carotid artery and insert a catheter into the common carotid artery towards the brain.

  • Perfusion: Begin perfusing the brain with the this compound-containing solution at a constant flow rate.

  • Termination and Sample Collection: After a short perfusion time (e.g., 30-60 seconds), stop the perfusion and decapitate the animal. Collect the brain and a blood sample.

  • Sample Processing: Homogenize the brain tissue.

  • Analysis: Determine the concentration of this compound and the vascular marker in the brain homogenate and plasma/perfusate using an appropriate analytical method.

  • Brain Uptake Calculation: Calculate the brain uptake clearance (Kin) or permeability-surface area (PS) product.

In Vivo Brain Microdialysis in Rodents

Objective: To measure the unbound concentration of this compound in the brain extracellular fluid over time.

Materials:

  • Freely moving rat or mouse

  • Stereotaxic apparatus

  • Microdialysis probe

  • Microinfusion pump

  • Fraction collector

  • Artificial cerebrospinal fluid (aCSF)

  • This compound

  • LC-MS/MS

Procedure:

  • Probe Implantation: Surgically implant a microdialysis probe into the brain region of interest (e.g., striatum or cortex) of an anesthetized rodent using a stereotaxic frame. Allow the animal to recover.

  • Microdialysis: On the day of the experiment, connect the probe to a microinfusion pump and perfuse with aCSF at a slow, constant rate (e.g., 1-2 µL/min).

  • Drug Administration: Administer this compound systemically (e.g., intravenously or orally).

  • Dialysate Collection: Collect the dialysate fractions at regular intervals using a fraction collector.

  • Sample Analysis: Analyze the concentration of this compound in the dialysate samples using a highly sensitive method like LC-MS/MS.

  • Data Analysis: Plot the unbound brain concentration of this compound over time to determine pharmacokinetic parameters within the brain. The brain-to-plasma ratio of unbound drug can also be calculated.

The protocols outlined in this document provide a comprehensive framework for assessing the blood-brain barrier penetration of this compound. A combination of in vitro and in vivo methods is recommended for a thorough evaluation. While direct quantitative preclinical data for this compound's BBB permeability is not widely published, evidence from a human PET study strongly supports its brain-penetrant nature.[1] For novel compounds, the systematic application of these protocols will enable researchers to generate the necessary data to confidently determine their potential as CNS therapeutics.

References

Application Notes and Protocols: Long-Term Stability of Verdiperstat in DMSO Solution

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Verdiperstat is a potent and irreversible inhibitor of myeloperoxidase (MPO), an enzyme implicated in oxidative stress and inflammatory processes associated with neurodegenerative diseases. For in vitro and in vivo studies, this compound is often dissolved in dimethyl sulfoxide (DMSO) to create stock solutions. The long-term stability of these stock solutions is critical for ensuring the accuracy and reproducibility of experimental results. These application notes provide a summary of the known stability of this compound in DMSO, along with recommended protocols for long-term storage and stability assessment.

Data on Long-Term Stability

The stability of this compound in a DMSO stock solution is dependent on the storage temperature. Proper storage is crucial to prevent degradation and maintain the integrity of the compound over time.

Table 1: Recommended Storage Conditions and Stability of this compound in DMSO

Storage TemperatureRecommended Storage DurationSource
-80°CUp to 2 years[1]
-20°CUp to 1 year[1]

Note: For in vivo experiments, it is recommended to freshly prepare the working solution on the day of use[1]. If precipitation occurs during the preparation of stock solutions, gentle heating and/or sonication can be used to aid dissolution[1]. It is also advisable to use a freshly opened container of hygroscopic DMSO to minimize water content, as water can contribute to compound degradation[1][2][3].

Experimental Protocols

The following protocols are provided as a best-practice guide for researchers who wish to conduct their own long-term stability studies of this compound in DMSO or to handle the stock solutions appropriately.

Protocol 1: Preparation of this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Sterile, amber glass vials with airtight caps

  • Calibrated analytical balance

  • Vortex mixer and/or sonicator

Procedure:

  • Allow the this compound powder and DMSO to equilibrate to room temperature before use.

  • Weigh the desired amount of this compound powder using a calibrated analytical balance.

  • Under a fume hood, add the appropriate volume of anhydrous DMSO to the this compound powder to achieve the desired stock concentration (e.g., 100 mg/mL)[1].

  • Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. If necessary, use a sonicator to aid dissolution.

  • Aliquot the stock solution into smaller, single-use volumes in amber glass vials to minimize freeze-thaw cycles and exposure to light.

  • Label each aliquot clearly with the compound name, concentration, date of preparation, and storage temperature.

  • Store the aliquots at the recommended temperature (-20°C or -80°C).

Protocol 2: Assessment of Long-Term Stability using HPLC

This protocol outlines a general method for assessing the stability of this compound in DMSO over time using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Aliquots of this compound in DMSO stock solution stored for different durations

  • HPLC system with a UV detector

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase solvents (e.g., acetonitrile, water with formic acid)

  • Reference standard of this compound

Procedure:

  • Sample Preparation:

    • At designated time points (e.g., 0, 3, 6, 12, 24 months), retrieve one aliquot of the this compound stock solution from storage.

    • Allow the aliquot to thaw completely at room temperature.

    • Prepare a working solution by diluting the stock solution to a suitable concentration for HPLC analysis using the mobile phase.

    • Prepare a fresh solution of the this compound reference standard at the same concentration.

  • HPLC Analysis:

    • Set up the HPLC system with an appropriate method (column, mobile phase gradient, flow rate, and UV detection wavelength) for the analysis of this compound.

    • Inject the freshly prepared reference standard to establish the retention time and peak area corresponding to 100% purity.

    • Inject the aged sample solution.

    • Analyze the resulting chromatogram for the appearance of new peaks (indicating degradation products) and any change in the peak area of the parent this compound peak.

  • Data Analysis:

    • Calculate the percentage of this compound remaining in the aged sample relative to the fresh reference standard using the following formula:

    • A significant decrease in the percentage remaining or the appearance of significant degradation peaks indicates instability under the tested storage conditions.

Visualizations

Experimental Workflow for Stability Assessment

The following diagram illustrates a typical workflow for assessing the long-term stability of a compound such as this compound in a DMSO solution.

G cluster_0 Preparation cluster_1 Storage cluster_2 Analysis cluster_3 Data Evaluation A Prepare this compound Stock Solution in DMSO B Aliquot into Single-Use Vials A->B C Store Aliquots at -20°C and -80°C B->C D Establish Time Points for Analysis (e.g., 0, 3, 6, 12, 24 months) C->D E Thaw Aliquot at Each Time Point D->E F Analyze by HPLC-UV or LC-MS E->F G Quantify Remaining this compound F->G H Identify Potential Degradation Products F->H I Determine Shelf-Life G->I H->I

Caption: Workflow for assessing the long-term stability of this compound in DMSO.

References

Troubleshooting & Optimization

Verdiperstat Technical Support Center: Troubleshooting Aqueous Insolubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals on overcoming challenges related to the aqueous insolubility of Verdiperstat.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound (also known as AZD3241 or BHV-3241) is an investigational, first-in-class, irreversible inhibitor of the myeloperoxidase (MPO) enzyme.[1][2][3] It is a small molecule drug that has been studied for its potential therapeutic effects in neurodegenerative diseases such as Multiple System Atrophy (MSA) and Amyotrophic Lateral Sclerosis (ALS) by targeting neuroinflammation and oxidative stress.[3][4][5] Like many small molecule drugs, this compound has low aqueous solubility, which can present challenges for in vitro and in vivo experimental setups, affecting dissolution, bioavailability, and ultimately, the accuracy and reproducibility of study results.[6][7][8]

Q2: What are the known physicochemical properties of this compound?

A2: Understanding the physicochemical properties of this compound is crucial for developing appropriate dissolution strategies. Key properties are summarized in the table below.

PropertyValueSource
Molecular FormulaC₁₁H₁₅N₃O₂S[9][10]
Molecular Weight253.32 g/mol [9][10]
AppearanceSolid, White to light brown[1]
IUPAC Name1-(2-propan-2-yloxyethyl)-2-sulfanylidene-5H-pyrrolo[3,2-d]pyrimidin-4-one[9]
SMILESCC(C)OCCN1C2=C(C(=O)NC1=S)NC=C2[9]

Q3: What is the mechanism of action of this compound?

A3: this compound selectively and irreversibly inhibits the myeloperoxidase (MPO) enzyme.[1][11] MPO is primarily found in neutrophils and microglia and plays a role in the immune response by producing reactive oxygen species.[4][5] In neurodegenerative diseases, excessive MPO activity is linked to chronic inflammation, oxidative stress, and neuronal damage.[4][5] By inhibiting MPO, this compound aims to reduce this pathological cascade.[4][5]

Verdiperstat_Mechanism_of_Action cluster_disease Neurodegenerative Disease State cluster_intervention Therapeutic Intervention Microglia Activated Microglia MPO Myeloperoxidase (MPO) Enzyme Microglia->MPO expresses ROS Reactive Oxygen Species (ROS) MPO->ROS produces Inflammation Neuroinflammation & Oxidative Stress ROS->Inflammation Damage Neuronal Damage Inflammation->Damage This compound This compound Inhibition Inhibition This compound->Inhibition Inhibition->MPO blocks

Caption: this compound's mechanism of action in neurodegenerative diseases.

Troubleshooting Guide for this compound Insolubility

This guide provides a systematic approach to addressing common solubility issues encountered with this compound in aqueous solutions.

Problem: this compound powder does not dissolve in my aqueous buffer.

Step 1: Initial Solvent Selection

This compound is poorly soluble in purely aqueous solutions. A co-solvent is necessary for initial stock solution preparation. Dimethyl sulfoxide (DMSO) is the recommended primary solvent.[1][11]

  • Recommendation: Prepare a high-concentration stock solution of this compound in 100% DMSO. Commercial suppliers suggest a solubility of up to 150 mg/mL in DMSO with sonication.[11] For practical lab use, a stock of 10-100 mg/mL is common.[1]

  • Pro-Tip: Use newly opened, anhydrous DMSO as it is hygroscopic, and absorbed water can negatively impact the solubility of the compound.[1]

Step 2: Aiding Dissolution in Primary Solvent

If the powder does not readily dissolve in DMSO:

  • Ultrasonication: Use a sonicator bath or probe to aid dissolution.[1][11]

  • Gentle Heating: Gentle warming can be applied. However, be cautious about potential compound degradation at high temperatures.

  • Vortexing: Vigorous vortexing can also help to break up powder aggregates.

Troubleshooting_Workflow Start Start: This compound Powder DMSO Add 100% DMSO Start->DMSO Dissolved Completely Dissolved? DMSO->Dissolved Aids Apply Aids: - Sonication - Gentle Heat - Vortexing Dissolved->Aids No Stock High-Concentration Stock Solution Dissolved->Stock Yes Aids->DMSO Dilute Dilute into Aqueous Buffer Stock->Dilute Precipitation Precipitation Occurs? Dilute->Precipitation Success Experiment-Ready Solution Precipitation->Success No Troubleshoot Go to Step 3: Formulation Optimization Precipitation->Troubleshoot Yes

Caption: Workflow for dissolving and diluting this compound.

Problem: this compound precipitates out of solution when I dilute my DMSO stock into my aqueous experimental buffer.

This is a common issue when diluting a drug from a high-concentration organic stock into an aqueous medium. The final concentration of DMSO may be too low to maintain solubility.

Step 3: Formulation Optimization for Aqueous Solutions

Several multi-component solvent systems have been developed to improve the solubility and stability of this compound in aqueous-based formulations suitable for in vitro and in vivo experiments.

Formulation Protocols:

The following table summarizes established protocols for preparing this compound solutions. The key is to add and mix each solvent component in the specified order.[1]

ProtocolComponent 1Component 2Component 3Component 4Final Solubility
1 10% DMSO40% PEG3005% Tween-8045% Saline≥ 2.5 mg/mL
2 10% DMSO90% (20% SBE-β-CD in Saline)--≥ 2.5 mg/mL
3 10% DMSO90% Corn Oil--≥ 2.5 mg/mL

Data sourced from MedchemExpress.[1]

Detailed Experimental Protocols

Protocol 1: DMSO/PEG300/Tween-80 Formulation

This protocol is suitable for creating a clear solution for various experimental applications.

  • Prepare a 25 mg/mL stock solution of this compound in 100% DMSO. Ensure the compound is fully dissolved, using sonication if necessary.

  • In a sterile tube, add 400 µL of PEG300.

  • To the PEG300, add 100 µL of the 25 mg/mL this compound DMSO stock and mix thoroughly.

  • Add 50 µL of Tween-80 and mix until the solution is homogeneous.

  • Add 450 µL of saline to bring the final volume to 1 mL. Mix well.

The final concentration of this compound will be 2.5 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]

Protocol 2: DMSO/Cyclodextrin Formulation

This protocol utilizes a solubilizing agent, sulfobutylether-β-cyclodextrin (SBE-β-CD), which is often used to improve the solubility of hydrophobic drugs.

  • Prepare a 20% (w/v) solution of SBE-β-CD in saline.

  • Prepare a 25 mg/mL stock solution of this compound in 100% DMSO.

  • In a sterile tube, combine 100 µL of the this compound DMSO stock with 900 µL of the 20% SBE-β-CD solution.

  • Mix thoroughly until a clear solution is obtained.

The final concentration of this compound will be 2.5 mg/mL in a vehicle of 10% DMSO and 90% (20% SBE-β-CD in saline).[1]

Protocol_Comparison cluster_protocol1 Protocol 1: Co-solvents cluster_protocol2 Protocol 2: Cyclodextrin P1_Step1 10% DMSO P1_Step2 40% PEG300 P1_Step1->P1_Step2 P1_Step3 5% Tween-80 P1_Step2->P1_Step3 P1_Step4 45% Saline P1_Step3->P1_Step4 P1_Result ≥ 2.5 mg/mL P1_Step4->P1_Result P2_Step1 10% DMSO P2_Step2 90% (20% SBE-β-CD in Saline) P2_Step1->P2_Step2 P2_Result ≥ 2.5 mg/mL P2_Step2->P2_Result

Caption: Comparison of formulation protocols for this compound.

Disclaimer: This technical support guide is intended for research purposes only. The provided protocols and information are based on publicly available data and should be adapted and validated for your specific experimental conditions. Always consult the relevant safety data sheets (SDS) before handling any chemical compounds.

References

Technical Support Center: Myeloperoxidase (MPO) Activity Assays and Verdiperstat

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for myeloperoxidase (MPO) activity assays. This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a special focus on the use of the MPO inhibitor, Verdiperstat.

Section 1: General MPO Activity Assay FAQs

Q1: What are the most common sources of error and variability in MPO activity assays?

Several factors can lead to inconsistent and unreliable results in MPO activity assays. The most common pitfalls include:

  • Lack of Specificity: Many standard MPO assays rely on substrates like tetramethylbenzidine (TMB), o-dianisidine, or guaiacol, which are general peroxidase substrates.[1][2] This means other peroxidases present in biological samples, such as eosinophil peroxidase, or proteins with peroxidase-like activity like hemoglobin and myoglobin, can react with the substrate and artificially inflate the measured MPO activity.[1][2]

  • Interfering Substances: Biological samples, particularly tissue homogenates, contain endogenous substances that can interfere with the assay.[1] These substances might inhibit MPO activity or interact with the detection substrate, leading to skewed results.

  • Sample Preparation: The method of sample preparation is critical. Inadequate cell lysis can result in incomplete extraction of MPO, which is primarily located in the azurophilic granules of neutrophils.[2][3] For tissue samples, perfusion to remove blood is crucial to avoid interference from hemoglobin.[4]

  • Distinguishing Activity vs. Presence: It's a common error to equate the measurement of MPO protein levels (e.g., via ELISA) with its enzymatic activity.[5][6] While MPO presence is correlated with neutrophil numbers, it does not always reflect the actual enzymatic activity, which is the key factor in MPO-mediated pathology.[5][6]

Q2: How can I improve the specificity of my MPO activity assay?

To ensure you are measuring MPO-specific activity, consider the following strategies:

  • Antibody-Capture Assay: This is considered a highly specific method.[1] Before measuring enzymatic activity, MPO is captured from the biological sample using an immobilized anti-MPO antibody. This step effectively removes other peroxidases and interfering substances, significantly improving assay specificity.[1]

  • Chlorination Activity Assay: MPO is unique among mammalian enzymes in its ability to catalyze the formation of hypochlorous acid (HOCl) from hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻) at a neutral pH.[7] Assays that measure this specific chlorination activity are more selective for MPO than general peroxidation assays.[7]

  • Use of MPO-Specific Inhibitors: Including a control group treated with a specific MPO inhibitor can help differentiate MPO activity from that of other peroxidases.[4] The reduction in signal in the presence of the inhibitor corresponds to the MPO-specific activity.

Q3: My signal is very low or absent. What should I check?

Low or no signal in your MPO assay can stem from several issues. Refer to the troubleshooting workflow below and the following checklist:

  • Reagent Preparation and Storage: Ensure all buffers are at room temperature before use.[8] Prepare substrate working solutions freshly and protect them from light, as they can be light-sensitive.[8] Avoid repeated freeze-thaw cycles of reagents like the MPO substrate and positive controls.[8][9]

  • Sample Quality: MPO activity can be low in samples from unstimulated animals.[7] If using tissue, ensure it was rapidly homogenized and stored properly to prevent enzyme degradation.[4] For cell lysates, using fresh samples is recommended for the best results.[4]

  • Assay Conditions: Check that the plate reader is set to the correct wavelength for your chosen substrate (e.g., 460 nm for o-dianisidine, 412 nm for TNB-based assays).[8][10] Use clear plates for colorimetric assays.[8]

  • Incorrect Sample Dilution: If MPO activity is very high, it can lead to rapid substrate depletion and non-linear kinetics, paradoxically resulting in a lower-than-expected final reading. Conversely, if the sample is too dilute, the activity may be below the detection limit. It is recommended to test several sample dilutions to find one that falls within the linear range of the assay.[8]

G Troubleshooting Workflow: Low or No MPO Signal start Problem: Low or No Signal check_reagents Are reagents prepared correctly and at the right temperature? start->check_reagents check_storage Were reagents stored properly (light/temp)? check_reagents->check_storage Yes solution_reagents Solution: Re-prepare reagents, ensure correct temperatures. check_reagents->solution_reagents No check_sample Is sample quality adequate? (Freshness, storage) check_storage->check_sample Yes check_storage->solution_reagents No check_protocol Was the assay protocol followed precisely? check_sample->check_protocol Yes solution_sample Solution: Use fresh samples or optimize extraction. Test dilutions. check_sample->solution_sample No check_instrument Is the instrument (plate reader) set correctly? check_protocol->check_instrument Yes solution_protocol Solution: Review protocol steps carefully. check_protocol->solution_protocol No solution_instrument Solution: Verify wavelength and settings. check_instrument->solution_instrument No

Caption: Troubleshooting decision tree for low MPO signal.

Section 2: this compound-Specific FAQs

Q4: What is this compound and how does it inhibit MPO?

This compound (also known as BHV-3241 or AZD3241) is a first-in-class, oral, irreversible inhibitor of myeloperoxidase.[11][12] Its mechanism of action is centered on binding to and inactivating the MPO enzyme.[13] By blocking MPO, this compound prevents the enzyme from catalyzing the production of hypochlorous acid (HOCl) and other reactive oxygen species (ROS).[3][14] This action reduces oxidative stress and inflammation, which are implicated in the pathology of several neurodegenerative diseases like Multiple System Atrophy (MSA) and Amyotrophic Lateral Sclerosis (ALS).[13][14]

G This compound Mechanism of Action cluster_mpo MPO Enzyme MPO Myeloperoxidase (MPO) HOCl HOCl (Hypochlorous Acid) Reactive Oxygen Species MPO->HOCl H2O2 H₂O₂ (Hydrogen Peroxide) H2O2->MPO Cl Cl⁻ (Chloride Ion) Cl->MPO TissueDamage Oxidative Stress & Inflammation HOCl->TissueDamage causes This compound This compound Inhibition This compound->Inhibition Inhibition->MPO Irreversible Inhibition

Caption: this compound irreversibly inhibits MPO, blocking HOCl production.
Q5: I'm using this compound as a control inhibitor in my assay. What concentration is effective?

The effective concentration of this compound can vary depending on the specific assay conditions and the biological system being studied. However, published studies provide a useful starting range.

  • In Vitro Cell-Based Assays: Studies on XDP-derived fibroblasts have shown that this compound significantly decreases MPO activity at concentrations of 5 µg/mL and 10 µg/mL after a 24-hour treatment.[15][16]

  • Biochemical Assays: In an assay measuring MPO-mediated LDL lipid peroxidation, this compound exhibited an IC₅₀ (half-maximal inhibitory concentration) of 0.6 µM.[17]

It is always recommended to perform a dose-response curve to determine the optimal inhibitory concentration for your specific experimental setup.

Q6: Could this compound directly interfere with the colorimetric or fluorometric substrate in my assay?

While this compound is designed to inhibit the MPO enzyme itself, the possibility of direct interference with assay substrates cannot be entirely ruled out without empirical testing. To check for potential interference:

  • Run a "No Enzyme" Control: Prepare a reaction well containing the assay buffer, the detection substrate (e.g., TMB, Amplex Red), and this compound at the highest concentration you plan to use, but without any MPO (either purified enzyme or biological sample).

  • Run a "No Substrate" Blank: Prepare a well with your sample (containing MPO) and this compound, but without the detection substrate.

  • Compare Readings: If the "No Enzyme" control shows a significant signal change, it suggests this compound is directly reacting with your substrate. If the "No Substrate" blank shows high absorbance/fluorescence, this compound itself might be contributing to the signal at the measured wavelength.

If interference is detected, you may need to switch to a different detection substrate or consider an alternative assay principle, such as an antibody-capture method that allows for washing away the inhibitor before adding the substrate.[1]

Section 3: Data & Protocols

Comparative Inhibitory Potency of MPO Inhibitors

This table summarizes the half-maximal inhibitory concentrations (IC₅₀) for this compound and another MPO inhibitor, SNT-8370, in an MPO-mediated LDL lipid peroxidation assay. This highlights that inhibitory potency can vary between compounds and assay types.

CompoundAssay TypeIC₅₀ ValueReference
This compound MPO-mediated LDL lipid peroxidation0.6 µM[17]
SNT-8370 MPO-mediated LDL lipid peroxidation20 nM[17]
MPO Activity in XDP Fibroblasts with this compound Treatment

The following data illustrates the dose-dependent effect of this compound on MPO activity in patient-derived fibroblast cell lines.

Cell TypeThis compound ConcentrationMPO Activity ResultReference
XDP-derived FibroblastsVehicle (Control)High MPO Activity[16]
XDP-derived Fibroblasts5 µg/mLSignificant Decrease (p < 0.0001)[16]
XDP-derived Fibroblasts10 µg/mLSignificant Decrease (p < 0.0001)[16]

Experimental Protocol: General Colorimetric MPO Activity Assay

This protocol is a generalized method based on common colorimetric assays (e.g., using o-dianisidine) and should be optimized for your specific samples and reagents.[6][10]

G General MPO Assay Experimental Workflow start Start prep 1. Sample Preparation (Homogenization/Lysis in Buffer) start->prep centrifuge 2. Centrifugation (e.g., 13,000 x g, 10 min, 4°C) prep->centrifuge supernatant 3. Collect Supernatant (Contains MPO) centrifuge->supernatant plate 4. Plate Setup (Add samples/standards to 96-well plate) supernatant->plate reagent_prep 5. Prepare Reaction Mix (Buffer, H₂O₂, Substrate) plate->reagent_prep reaction 6. Initiate Reaction (Add Reaction Mix to wells) reagent_prep->reaction incubation 7. Incubate (e.g., RT or 37°C, kinetic or endpoint) reaction->incubation read 8. Measure Absorbance (e.g., 460 nm) incubation->read analysis 9. Data Analysis (Calculate MPO units/mg protein) read->analysis end End analysis->end

Caption: A typical workflow for a colorimetric MPO activity assay.

1. Materials and Reagents:

  • Potassium phosphate buffer (e.g., 50 mM, pH 6.0)

  • Hexadecyltrimethylammonium bromide (HTAB) for extraction (e.g., 0.5% in buffer)

  • Hydrogen peroxide (H₂O₂) solution (prepare fresh)

  • O-dianisidine dihydrochloride solution (protect from light)

  • 96-well clear microplate

  • Microplate reader

2. Sample Preparation (Tissue):

  • Weigh a small piece of frozen tissue (e.g., 10-50 mg).

  • Add ice-cold HTAB-containing phosphate buffer (e.g., 1 mL per 50 mg tissue).

  • Homogenize the tissue thoroughly on ice.

  • Freeze-thaw the homogenate three times to ensure complete cell lysis and MPO release.

  • Centrifuge the homogenate at >10,000 x g for 15 minutes at 4°C.[4]

  • Carefully collect the supernatant, which contains the MPO enzyme, for the assay. Keep on ice.

3. Assay Procedure:

  • Prepare the assay reagent by mixing phosphate buffer, o-dianisidine solution, and H₂O₂ solution according to your kit's or optimized protocol. A typical final concentration might be ~0.167 mg/mL o-dianisidine and 0.0005% H₂O₂.[6]

  • Add 20-50 µL of your sample supernatant to duplicate wells in a 96-well plate.

  • Add 150-200 µL of the freshly prepared assay reagent to each well to start the reaction.

  • Immediately place the plate in a spectrophotometer pre-set to 37°C.

  • Measure the change in absorbance at 460 nm over a period of 1-5 minutes (kinetic assay).[6]

4. Data Analysis:

  • Calculate the rate of change in absorbance (ΔOD/min).

  • MPO activity is typically expressed in units per gram of tissue or per milligram of protein. One unit of MPO is often defined as the amount of enzyme that causes a change in absorbance of 1.0 per minute at a specific temperature.

  • Determine the total protein content of your supernatant (e.g., using a BCA assay) to normalize the MPO activity.

References

Verdiperstat assay interference from media components

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Verdiperstat assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential assay interference from media components and to offer troubleshooting solutions for common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is an investigational, orally administered, small-molecule, irreversible inhibitor of the myeloperoxidase (MPO) enzyme.[1][2] MPO is a peroxidase enzyme predominantly found in the azurophilic granules of neutrophils and is involved in the innate immune response.[3][4] During inflammation, activated neutrophils release MPO, which catalyzes the production of reactive oxygen species (ROS) and hypochlorous acid (HOCl), contributing to oxidative stress and tissue damage.[2][4] this compound aims to mitigate this by selectively inhibiting MPO activity, thereby reducing neuroinflammation and oxidative stress, which are implicated in the pathology of neurodegenerative diseases such as Multiple System Atrophy (MSA) and Amyotrophic Lateral Sclerosis (ALS).[2][5][6]

Q2: What are the common assays used to measure this compound activity?

The activity of this compound is typically assessed by measuring its ability to inhibit the enzymatic activity of myeloperoxidase (MPO). Common methods include:

  • Colorimetric Assays: These assays utilize chromogenic substrates that change color upon oxidation by MPO. The reduction in color change in the presence of this compound is proportional to its inhibitory activity. Common substrates include o-dianisidine and 3,3′,5,5′-tetramethylbenzidine (TMB).[3][4][7]

  • Fluorometric Assays: These assays employ fluorogenic substrates that become fluorescent upon reaction with MPO products. The decrease in fluorescence signal corresponds to this compound's inhibition of MPO. An example is the use of aminophenyl fluorescein (APF).[8][9][10]

  • ELISA (Enzyme-Linked Immunosorbent Assay): While ELISA is often used to measure MPO protein levels, activity-based ELISAs can also be employed to assess the inhibitory effect of compounds like this compound.[4]

Q3: Can components of cell culture media interfere with this compound MPO inhibition assays?

Yes, several components commonly found in cell culture media can potentially interfere with MPO inhibition assays, leading to inaccurate results. These include pH indicators, vitamins, amino acids, and serum components. It is crucial to consider these potential interferences when designing and interpreting experiments.

Troubleshooting Guide: Assay Interference from Media Components

This guide addresses specific issues that may arise from media components during the assessment of this compound's MPO inhibitory activity.

Issue 1: Inaccurate results in colorimetric MPO assays.

Potential Cause: Phenol Red Interference.

Phenol red, a common pH indicator in cell culture media, has a red color at physiological pH that can interfere with the absorbance readings of colorimetric assays, which often measure absorbance in the 400-500 nm range.

Troubleshooting and Mitigation:

  • Use Phenol Red-Free Media: The most straightforward solution is to use phenol red-free media for your experiments.

  • Establish a Proper Blank: If using media with phenol red is unavoidable, ensure you use the same media (without cells or MPO) as a blank to subtract the background absorbance.

  • Cell Washing/Buffer Exchange: Before performing the MPO assay, wash the cells with a buffer that does not contain phenol red, such as phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS).

Issue 2: Overestimation of this compound's inhibitory effect.

Potential Cause: Interference from Antioxidant Vitamins.

Certain vitamins, particularly Ascorbic Acid (Vitamin C) , have strong antioxidant properties and can directly inhibit MPO activity.[11][12] If present in the cell culture media, these vitamins can contribute to the observed MPO inhibition, leading to an overestimation of this compound's potency.

Quantitative Data on Vitamin Interference:

VitaminIC50 for MPO Inhibition (mg/mL)Reference
Ascorbic Acid0.01 ± 0.003[11]
DL-α-tocopherol> Ascorbic Acid[11]

Troubleshooting and Mitigation:

  • Use Custom Media Formulation: If possible, use a custom media formulation with known, lower concentrations of potentially interfering vitamins.

  • Pre-assay Media Change: Replace the culture medium with a vitamin-free assay buffer for a short period before adding this compound and performing the MPO assay.

  • Data Interpretation: Be aware of the vitamin composition of your media and consider its potential contribution to the overall MPO inhibition.

Issue 3: Variability in assay results.

Potential Cause: Interference from Amino Acids.

Some amino acids, such as L-cysteine , have been shown to inhibit MPO activity.[13][14] The concentration of these amino acids in different media formulations can vary, potentially leading to inconsistent results.

Quantitative Data on Amino Acid Interference:

Amino Acid/PeptideIC50 for MPO Inhibition (mg/mL)Reference
L-cysteine1.09 ± 0.73[13][14]
Reduced glutathione> L-cysteine[13]
L-lysine> Reduced glutathione[13]

Troubleshooting and Mitigation:

  • Consistent Media Source: Use a consistent source and lot of cell culture medium throughout your experiments to minimize variability.

  • Buffer Exchange: Perform a buffer exchange to an amino acid-free buffer before the assay to remove potential interferents.

Issue 4: High background or unexpected results in assays using biological samples.

Potential Cause: Interference from Serum and Other Biological Components.

  • Hemolysis and Lipemia: Hemolyzed and lipemic samples can significantly interfere with MPO ELISA assays, leading to biased results.[15] Hemoglobin itself has peroxidase-like activity that can interfere with MPO-specific assays.[4][16]

  • Other Peroxidases: Biological samples may contain other peroxidases that can react with the assay substrates, leading to non-specific signals.[4][7]

  • Serum Components: Serum is a complex mixture of proteins, lipids, and other molecules that can interfere with assay reactions.

Troubleshooting and Mitigation:

  • Sample Quality Control: Visually inspect samples for signs of hemolysis (reddish plasma/serum) and lipemia (cloudiness).

  • Specific MPO Capture: To increase specificity, consider using an assay format that includes an initial MPO capture step with a specific antibody before measuring activity. This can help to eliminate interference from other peroxidases and sample matrix components.[16][17]

  • Use Serum-Free Media: When possible, adapt cells to serum-free media to reduce the complexity of the sample matrix. If serum is required for cell health, consider reducing the serum concentration during the assay period.

Experimental Protocols

Key Experiment 1: Colorimetric MPO Activity Assay

This protocol is a generalized procedure based on the principle of MPO-catalyzed oxidation of a chromogenic substrate.

Materials:

  • MPO Assay Buffer (e.g., 50 mM phosphate buffer, pH 6.0)

  • Chromogenic Substrate (e.g., o-dianisidine dihydrochloride or TMB)

  • Hydrogen Peroxide (H₂O₂)

  • Stop Solution (e.g., sulfuric acid)

  • This compound and vehicle control

  • 96-well microplate

  • Microplate reader

Procedure:

  • Sample Preparation: Prepare cell lysates or other biological samples in MPO Assay Buffer.

  • Reaction Setup: In a 96-well plate, add your sample, this compound (at various concentrations) or vehicle control, and MPO Assay Buffer to a final volume.

  • Substrate Addition: Prepare a reaction mixture containing the chromogenic substrate and H₂O₂ in MPO Assay Buffer. Add this mixture to each well to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 10-30 minutes), protected from light.

  • Stop Reaction: Add the stop solution to each well to quench the reaction.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 460 nm for o-dianisidine) using a microplate reader.

  • Data Analysis: Calculate the percent inhibition of MPO activity by this compound compared to the vehicle control.

Key Experiment 2: Fluorometric MPO Activity Assay

This protocol outlines a fluorometric assay for MPO activity.

Materials:

  • MPO Assay Buffer

  • Fluorogenic Substrate (e.g., Aminophenyl fluorescein - APF)

  • Hydrogen Peroxide (H₂O₂)

  • This compound and vehicle control

  • Black 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Sample Preparation: Prepare samples as described for the colorimetric assay.

  • Reaction Setup: In a black 96-well plate, add your sample, this compound or vehicle, and MPO Assay Buffer.

  • Substrate Addition: Prepare a reaction mixture containing the fluorogenic substrate and H₂O₂ in MPO Assay Buffer. Add this to each well.

  • Incubation: Incubate the plate at room temperature, protected from light. The assay can be read in kinetic mode or as an endpoint assay.

  • Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 485/525 nm for fluorescein).

  • Data Analysis: Determine the MPO inhibition by comparing the fluorescence signals of this compound-treated samples to the vehicle control.

Visualizations

Verdiperstat_MOA Inflammation Inflammatory Stimulus Neutrophil Neutrophil Activation Inflammation->Neutrophil MPO_Release MPO Release Neutrophil->MPO_Release MPO Myeloperoxidase (MPO) MPO_Release->MPO HOCl Hypochlorous Acid (HOCl) Reactive Oxygen Species (ROS) MPO->HOCl catalyzes H2O2 H₂O₂ H2O2->MPO Chloride Cl⁻ Chloride->MPO Oxidative_Stress Oxidative Stress & Neuroinflammation HOCl->Oxidative_Stress Neurodegeneration Neurodegeneration Oxidative_Stress->Neurodegeneration This compound This compound This compound->MPO inhibits Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Sample_Prep 1. Prepare Sample (e.g., Cell Lysate) Reagent_Prep 2. Prepare Reagents (Buffer, Substrate, this compound) Reaction_Setup 3. Set up Reaction in 96-well Plate (Sample + this compound/Vehicle) Reagent_Prep->Reaction_Setup Initiate_Reaction 4. Add Substrate/H₂O₂ to Start Reaction Reaction_Setup->Initiate_Reaction Incubate 5. Incubate at Room Temperature Initiate_Reaction->Incubate Measure 6. Measure Absorbance or Fluorescence Incubate->Measure Calculate 7. Calculate % MPO Inhibition Measure->Calculate Troubleshooting_Logic start Inaccurate Assay Results? colorimetric Using Colorimetric Assay? start->colorimetric Yes high_inhibition Overestimated Inhibition? start->high_inhibition No phenol_red Is Phenol Red in Media? colorimetric->phenol_red Yes colorimetric->high_inhibition No use_phenol_free Action: Use Phenol Red-Free Media or appropriate blank phenol_red->use_phenol_free Yes phenol_red->high_inhibition No end Problem Resolved use_phenol_free->end vitamins High Ascorbic Acid in Media? high_inhibition->vitamins Yes variability High Variability? high_inhibition->variability No buffer_exchange_vit Action: Perform Buffer Exchange or use custom media vitamins->buffer_exchange_vit Yes vitamins->variability No buffer_exchange_vit->end amino_acids Inconsistent Media Lots? variability->amino_acids Yes variability->end No consistent_media Action: Use Consistent Media Lots & Buffer Exchange amino_acids->consistent_media Yes amino_acids->end No consistent_media->end

References

Technical Support Center: Ensuring Consistent Verdiperstat Activity in Long-Term Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in maintaining consistent Verdiperstat activity throughout long-term experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a first-in-class, potent, selective, and irreversible inhibitor of the myeloperoxidase (MPO) enzyme.[1][2][3][4] MPO is a key driver of pathological oxidative stress and inflammation in the brain.[3][4] By inhibiting MPO, this compound is thought to reduce neuroinflammation and oxidative damage to neurons.[2][5][6]

Q2: What is the recommended solvent for preparing this compound stock solutions?

Q3: How should this compound stock solutions be stored?

For optimal stability, it is recommended to store this compound stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.

Q4: Is this compound sensitive to light?

Specific photostability studies for this compound are not publicly available. However, as a general precaution for all small molecule inhibitors, it is recommended to protect this compound solutions from light by using amber vials or by wrapping containers in aluminum foil.

Q5: How often should the cell culture medium containing this compound be replaced in a long-term experiment?

The frequency of media changes depends on the specific cell line, its metabolic rate, and the stability of this compound in the culture conditions. For long-term experiments, it is advisable to replace the media containing freshly diluted this compound every 24-48 hours to ensure a consistent concentration of the active compound.

Troubleshooting Guides

Issue 1: Inconsistent or Decreasing this compound Activity Over Time

Possible Causes & Solutions

Possible CauseRecommended Solution
Degradation of this compound in stock solution - Prepare fresh stock solutions in anhydrous, high-purity DMSO.- Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.- Store aliquots at -80°C for long-term storage.
Degradation of this compound in cell culture medium - Minimize the time between diluting this compound into aqueous media and adding it to the cells.- Replace the cell culture medium with fresh this compound-containing medium every 24-48 hours.- If possible, perform a pilot stability study by incubating this compound in your specific cell culture medium for various durations and then testing its activity.
Adsorption to plasticware - Use low-protein-binding plasticware for preparing and storing this compound solutions.- Pre-incubating pipette tips and tubes with a blocking agent like bovine serum albumin (BSA) might be considered for highly sensitive assays, though this may interfere with some downstream applications.
Interaction with media components - Some components in serum or media supplements can interact with small molecules. If using serum, consider reducing the percentage or switching to a serum-free medium if your cell line allows.- Be aware of potential interactions with other compounds in your experimental setup.
Photodegradation - Protect all this compound solutions (stock and working) from light by using amber tubes or covering them with aluminum foil.- Minimize the exposure of cell culture plates containing this compound to light during incubation and analysis.
Issue 2: Precipitation of this compound in Solution

Possible Causes & Solutions

Possible CauseRecommended Solution
Poor solubility in aqueous solution - Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is as low as possible (typically <0.1%) and is consistent across all experiments.- After diluting the this compound stock solution into the aqueous medium, vortex or mix thoroughly immediately before adding to the cells.
Supersaturation of the solution - Do not exceed the known solubility limit of this compound in your chosen solvent and final culture medium.- Consider a serial dilution approach to reach the final desired concentration.
Temperature effects - Ensure that the cell culture medium is at the appropriate temperature (e.g., 37°C) before adding the diluted this compound. Some compounds are less soluble at lower temperatures.

Experimental Protocols

Protocol for Preparation and Storage of this compound Stock Solution
  • Reagent and Equipment:

    • This compound powder

    • Anhydrous, high-purity Dimethyl sulfoxide (DMSO)

    • Sterile, low-protein-binding microcentrifuge tubes (amber or wrapped in foil)

    • Calibrated pipette

  • Procedure:

    • Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.

    • Prepare a concentrated stock solution (e.g., 10 mM) by dissolving the appropriate amount of this compound powder in anhydrous, high-purity DMSO.

    • Vortex thoroughly until the powder is completely dissolved.

    • Aliquot the stock solution into single-use, light-protected, low-protein-binding tubes.

    • Store the aliquots at -80°C.

Protocol for Dosing in a Long-Term Cell Culture Experiment
  • Reagents and Equipment:

    • This compound stock solution

    • Pre-warmed cell culture medium

    • Sterile, low-protein-binding tubes and pipette tips

  • Procedure:

    • Thaw a single-use aliquot of the this compound stock solution at room temperature.

    • Perform a serial dilution of the stock solution in pre-warmed cell culture medium to achieve the final desired concentration. Ensure the final DMSO concentration is minimal and consistent across all conditions.

    • Mix thoroughly by gentle inversion or vortexing immediately before adding to the cells.

    • Remove the old medium from the cell culture plates and replace it with the freshly prepared this compound-containing medium.

    • Repeat the media change every 24-48 hours to ensure consistent this compound activity.

Visualizations

Verdiperstat_Signaling_Pathway cluster_Neutrophil Neutrophil/Microglia cluster_Extracellular Extracellular Space H2O2 H2O2 MPO MPO H2O2->MPO Cl- Cl- Cl-->MPO HOCl HOCl MPO->HOCl Catalyzes Oxidative_Stress Oxidative_Stress HOCl->Oxidative_Stress Neuroinflammation Neuroinflammation HOCl->Neuroinflammation Neuronal_Damage Neuronal_Damage Oxidative_Stress->Neuronal_Damage Neuroinflammation->Neuronal_Damage This compound This compound This compound->MPO Irreversibly Inhibits

Caption: this compound's mechanism of action.

Verdiperstat_Workflow cluster_Preparation Stock Solution Preparation cluster_Storage Storage cluster_Dosing Daily Dosing Weigh_Powder Weigh this compound Powder Dissolve_DMSO Dissolve in Anhydrous DMSO Weigh_Powder->Dissolve_DMSO Vortex Vortex to Homogenize Dissolve_DMSO->Vortex Aliquot Aliquot into Single-Use Tubes Vortex->Aliquot Store Store at -80°C, Protected from Light Aliquot->Store Thaw_Aliquot Thaw One Aliquot Store->Thaw_Aliquot Serial_Dilution Serially Dilute in Pre-Warmed Media Thaw_Aliquot->Serial_Dilution Add_to_Cells Add to Cells Immediately Serial_Dilution->Add_to_Cells

Caption: Recommended workflow for this compound.

Troubleshooting_Tree Inconsistent_Activity Inconsistent this compound Activity? Check_Stock Check Stock Solution: - Age? - Freeze-thaw cycles? Inconsistent_Activity->Check_Stock Yes Check_Protocol Review Dosing Protocol: - Media change frequency? - Light exposure? Inconsistent_Activity->Check_Protocol No Prepare_Fresh_Stock Action: Prepare fresh stock in anhydrous DMSO and aliquot. Check_Stock->Prepare_Fresh_Stock Increase_Frequency Action: Increase media change frequency to every 24h. Protect from light. Check_Protocol->Increase_Frequency Consider_Precipitation Observe for Precipitation? Check_Protocol->Consider_Precipitation Still inconsistent Check_Concentration Check Final Concentration: - Solvent percentage? - Exceeding solubility? Consider_Precipitation->Check_Concentration Yes Adjust_Dilution Action: Lower final solvent %. Ensure thorough mixing. Check_Concentration->Adjust_Dilution

Caption: Troubleshooting decision tree for this compound.

References

Validating Verdiperstat target engagement in ex vivo samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance for validating the target engagement of Verdiperstat in ex vivo samples. The content is structured to address specific issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of this compound?

A1: The primary molecular target of this compound is Myeloperoxidase (MPO), an enzyme prominently expressed in neutrophils and monocytes.[1][2] this compound is a first-in-class, irreversible inhibitor of MPO.[3][4][5]

Q2: What is the mechanism of action for this compound?

A2: this compound works by inhibiting the MPO enzyme.[1] MPO catalyzes the production of hypochlorous acid (HClO) and other reactive oxygen species (ROS) from hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻).[1][2] This process, while crucial for killing pathogens, can contribute to tissue damage when chronically activated in certain diseases.[1] By irreversibly binding to and inactivating MPO, this compound reduces the production of these damaging molecules, thereby mitigating oxidative stress and neuroinflammation.[1][6]

Q3: How can I measure this compound's target engagement in ex vivo samples?

A3: Target engagement is typically validated by measuring the enzymatic activity of MPO in samples obtained from subjects treated with this compound. A significant reduction in MPO activity compared to baseline or placebo-treated samples indicates successful target engagement.[4][7] Colorimetric MPO activity assays are a common and reliable method for this purpose.

Q4: What are the most common ex vivo sample types used for this analysis?

A4: The most common and accessible sample type is plasma, derived from whole blood.[4][7][8] Tissue homogenates from preclinical models (e.g., brain, liver, heart) can also be used to assess target engagement in specific organs.[9][10]

Q5: What is the underlying principle of a colorimetric MPO activity assay?

A5: In a common colorimetric assay, MPO in the sample first produces hypochlorous acid (HClO).[2] The HClO then reacts with a substrate like taurine to form taurine chloramine. This product, in turn, reacts with a chromogenic probe (e.g., DTNB), causing a measurable change in color (absorbance).[2] The change in absorbance is inversely proportional to the MPO activity in the sample.[2]

This compound Signaling Pathway & Inhibition

The diagram below illustrates the enzymatic action of Myeloperoxidase (MPO) and the inhibitory effect of this compound.

cluster_0 Cellular Environment (e.g., Neutrophil) cluster_1 Pathological Process H2O2 Hydrogen Peroxide (H₂O₂) MPO Myeloperoxidase (MPO) H2O2->MPO Cl Chloride (Cl⁻) Cl->MPO HClO Hypochlorous Acid (HClO) MPO->HClO Catalyzes ROS Reactive Oxygen Species (ROS) Oxidative Stress Inflammation HClO->ROS This compound This compound This compound->MPO Irreversibly Inhibits

Caption: this compound inhibits MPO, blocking the production of hypochlorous acid and ROS.

Experimental Protocol: Colorimetric MPO Activity Assay

This protocol provides a generalized method for measuring MPO activity in ex vivo plasma samples. It is adapted from principles described in commercially available kits.[2]

Materials:

  • Plate reader capable of measuring absorbance at 412 nm.

  • 96-well clear flat-bottom plate.

  • MPO Assay Buffer.

  • Taurine solution.

  • DTNB Probe solution.

  • Hydrogen Peroxide (H₂O₂).

  • MPO Calibrator (optional, for absolute quantification).

  • Plasma samples (collected in EDTA or heparin tubes and stored at -80°C).

Procedure:

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • Centrifuge samples at 10,000 x g for 10 minutes at 4°C to remove any precipitates.

    • Use the clear supernatant for the assay. Dilute samples 2 to 10-fold in MPO Assay Buffer if high activity is expected.

  • Reaction Mix Preparation:

    • Prepare a fresh Reaction Mix for the number of wells required.

    • For each well, combine:

      • 86 µL MPO Assay Buffer

      • 2 µL Taurine solution

      • 2 µL DTNB Probe solution

    • Mix thoroughly.

  • Assay Execution:

    • Add 10 µL of your diluted plasma sample (or MPO Calibrator) to the designated wells of the 96-well plate.

    • Add 90 µL of the Reaction Mix to each well containing the sample.

    • Read the absorbance at 412 nm at room temperature. This is your initial reading (A₀).

    • Add 2 µL of H₂O₂ to each well to initiate the reaction.

    • Incubate the plate at room temperature for 30-60 minutes, protected from light.

    • Read the final absorbance at 412 nm (Aƒ).

  • Data Analysis:

    • Calculate the change in absorbance (ΔA) for each sample: ΔA = A₀ - Aƒ.

    • The ΔA is proportional to the MPO activity in the sample.

    • Compare the ΔA of samples from this compound-treated subjects to that of placebo or baseline samples to determine the percentage of MPO inhibition.

Ex Vivo MPO Assay Workflow

The following diagram outlines the key steps from sample collection to data interpretation.

A 1. Sample Collection (e.g., Whole Blood from Treated & Control Subjects) B 2. Plasma Isolation (Centrifugation) A->B C 3. MPO Activity Assay (Add Reagents & Sample to Plate) B->C D 4. Spectrophotometric Reading (Measure Absorbance at 412 nm) C->D E 5. Data Analysis (Calculate ΔA and % Inhibition) D->E F 6. Target Engagement Confirmed (Significantly Lower MPO Activity in this compound Group) E->F

Caption: Workflow for validating this compound target engagement using an ex vivo MPO assay.

Quantitative Data & Assay Parameters

While specific IC₅₀ values from ex vivo clinical samples are not publicly available, the following table provides typical parameters and considerations for MPO activity assays.

ParameterRecommended Value/RangeNotes
Sample Type Plasma, Serum, Tissue HomogenatePlasma is often preferred to minimize variability from clotting.
Plasma Dilution 1:2 to 1:10Optimal dilution should be determined empirically to ensure readings fall within the linear range of the assay.
H₂O₂ Concentration 20-25 mM (stock)Final concentration in the well is critical; follow the specific assay kit protocol.[11]
Incubation Time 30 - 60 minutesLonger incubation may increase signal but also background. Optimize for best signal-to-noise ratio.
Wavelength 412 nm (for DTNB-based assays)This may vary depending on the chromogenic substrate used in the assay kit.[2]
Clinical Dosage 300 mg or 600 mg (twice daily)These dosages were used in clinical trials and showed evidence of MPO activity reduction in plasma.[3][5][12]

Troubleshooting Guide

Q6: Why is my MPO activity signal low or completely absent?

A6: There are several potential causes:

  • Inactive Enzyme: MPO is sensitive to degradation. Ensure samples were properly handled and stored at -80°C. Avoid repeated freeze-thaw cycles.

  • Insufficient Sample: The concentration of MPO in your sample may be below the detection limit of the assay. Try running the assay with less diluted or undiluted samples.

  • Reagent Degradation: The H₂O₂ or the chromogenic probe may have degraded. Prepare fresh reagents, especially H₂O₂, before starting the experiment.

  • Incorrect Wavelength: Confirm you are using the correct absorbance wavelength for the specific substrate in your assay.

Q7: Why am I observing high background noise in my assay?

A7: High background can obscure your results and is often caused by:

  • Sample Interference: Biological samples contain substances that can interfere with colorimetric assays.[9][10] Consider using an antibody-capture based MPO assay to improve specificity and reduce interference from other peroxidases.[9][10]

  • Contaminated Reagents: Ensure all buffers and reagents are free from microbial or chemical contamination.

  • Extended Incubation: Over-incubation can lead to non-enzymatic color development. Stick to the optimized incubation time.

Q8: My results are inconsistent between replicates. What is the likely cause?

A8: Poor reproducibility is a common issue. Check the following:

  • Pipetting Accuracy: Small volumes are used in 96-well plate assays, making them sensitive to pipetting errors. Ensure your pipettes are calibrated and use proper technique.

  • Incomplete Mixing: Ensure all reagents are thoroughly mixed in the wells before incubation.

  • Temperature Fluctuation: Inconsistent temperature across the plate can affect enzyme kinetics. Allow the plate and reagents to equilibrate to room temperature before starting.

  • "Edge Effect": Evaporation from wells on the outer edges of the plate can concentrate reactants. Consider not using the outermost wells for critical samples or fill them with buffer to create a humidity barrier.

Q9: How can I be certain that the activity I'm measuring is specific to MPO?

A9: This is a critical point, as other peroxidases in biological samples can generate false-positive signals.[13]

  • Use MPO-Knockout Controls: The gold standard is to run parallel assays with samples from MPO-knockout mice to confirm the signal is MPO-dependent.[9]

  • Antibody-Capture Assay: The most robust method is to first capture MPO from the sample using a specific antibody immobilized on the plate.[9][10] After washing away interfering substances, the activity of the captured enzyme is measured. This significantly increases the specificity of the assay.[9][10]

  • Use MPO-Specific Inhibitors: Include a control well where you add a known, potent MPO inhibitor. A significant drop in signal in this well compared to the untreated sample supports MPO specificity.

Troubleshooting Logic: Low MPO Activity

This diagram provides a decision-making framework for troubleshooting low signal issues.

Start Low or No MPO Signal Detected Q1 Are Positive Controls (e.g., Recombinant MPO) Working? Start->Q1 A1_Yes Issue is Likely with Samples Q1->A1_Yes Yes A1_No Issue is Likely with Reagents or Protocol Q1->A1_No No Q2_Sample Were samples stored at -80°C and handled on ice? A1_Yes->Q2_Sample Q2_Reagent Are H₂O₂ and probe reagents fresh? A1_No->Q2_Reagent A2_Sample_Yes MPO concentration may be too low. Re-run with less dilution. Q2_Sample->A2_Sample_Yes Yes A2_Sample_No Enzyme likely degraded. Use new aliquot or resample. Q2_Sample->A2_Sample_No No A2_Reagent_Yes Check plate reader settings (e.g., correct wavelength) and protocol steps. Q2_Reagent->A2_Reagent_Yes Yes A2_Reagent_No Prepare fresh reagents and repeat assay. Q2_Reagent->A2_Reagent_No No

Caption: A decision tree for diagnosing the cause of low MPO activity in an assay.

References

Addressing variability in experimental results with Verdiperstat

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential variability in experimental results when working with Verdiperstat (formerly known as AZD3241). This compound is a first-in-class, irreversible inhibitor of myeloperoxidase (MPO), an enzyme implicated in oxidative stress and neuroinflammation. While a promising therapeutic target, experiments with MPO inhibitors can be sensitive to various factors, leading to inconsistent outcomes. This guide aims to help researchers identify and mitigate these variables for more robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a selective, brain-penetrant, and irreversible inhibitor of myeloperoxidase (MPO).[1][2] MPO is an enzyme primarily found in neutrophils and other phagocytic cells that catalyzes the production of hypochlorous acid (HOCl) and other reactive oxygen species (ROS).[1] In neurodegenerative diseases, excessive MPO activity is thought to contribute to pathological oxidative stress and inflammation, leading to neuronal damage.[1] By irreversibly binding to and inhibiting MPO, this compound aims to reduce this oxidative stress and neuroinflammation.[1]

Q2: Why did the Phase 3 clinical trials for this compound in Multiple System Atrophy (MSA) and Amyotrophic Lateral Sclerosis (ALS) fail to meet their primary endpoints?

Despite a strong scientific rationale, the Phase 3 M-STAR trial in MSA and the HEALEY ALS Platform Trial both reported that this compound did not show a statistically significant difference from placebo in slowing disease progression.[3][4] While the exact reasons for these outcomes are multifaceted, potential contributing factors in the patient populations could include the advanced stage of the disease at the time of treatment, the complexity of the underlying pathology beyond MPO-driven inflammation, and potential inter-individual differences in MPO expression and activity.

Q3: What are the known IC50 values for this compound?

In vitro studies have shown that this compound has a potent inhibitory effect on MPO. The half-maximal inhibitory concentration (IC50) has been reported to be approximately 630 nM in biochemical assays.

Q4: What are some key considerations for designing in vivo studies with this compound?

Based on preclinical studies in a mouse model of MSA, a 28-day treatment duration with this compound has been shown to yield behavioral improvements and reduce neurodegeneration.[5] When designing in vivo experiments, it is crucial to consider the animal model, the stage of the disease pathology, the formulation and route of administration of this compound, and the selection of appropriate outcome measures. For instance, in the MSA mouse model, behavioral tests, immunohistochemistry for microglial activation and α-synuclein aggregation, and measurement of nitrated α-synuclein were used as endpoints.[5]

Troubleshooting Experimental Variability

Variability in experimental results with this compound can arise from multiple sources, ranging from the specifics of the assay setup to the biological complexity of the system being studied. Below are common issues and troubleshooting recommendations.

In Vitro Assay Variability
Potential Issue Possible Causes Recommended Solutions
Inconsistent MPO Activity Measurements - Non-specific substrates (e.g., TMB, o-dianisidine) reacting with other peroxidases.- Interference from endogenous inhibitors in tissue homogenates.- High concentrations of hydrogen peroxide leading to substrate inhibition and enzyme inactivation.[6]- Use a more specific MPO activity assay, such as an antibody-capture-based method, to isolate MPO before measuring its activity.- Optimize the hydrogen peroxide concentration to avoid enzyme inactivation.[6]- Run appropriate controls, including samples from MPO-knockout animals if available, to confirm assay specificity.
Variable this compound Potency (IC50) - Differences in cell types and their endogenous MPO expression levels.- Instability of this compound in certain media or buffer conditions.- Inaccurate determination of MPO concentration in the assay.- Characterize the MPO expression and activity in your specific cell model.- Prepare fresh solutions of this compound for each experiment and use appropriate vehicle controls.- Ensure accurate protein quantification of your MPO source.
Cell-Based Assay Inconsistencies - Variability in cell health and density.- Presence of confounding factors in serum-containing media.- Inconsistent stimulation of inflammatory responses.- Standardize cell seeding density and monitor cell viability throughout the experiment.- Consider using serum-free media or a reduced-serum media to minimize variability.- Ensure consistent timing and concentration of inflammatory stimuli (e.g., LPS, IFN-γ).
In Vivo Study Variability
Potential Issue Possible Causes Recommended Solutions
Inconsistent Drug Exposure - Improper formulation or administration of this compound.- Variability in drug absorption and metabolism between individual animals.- Ensure a consistent and validated formulation and administration protocol. For oral administration, consider the vehicle used (e.g., peanut butter in one study).- Monitor plasma levels of this compound to confirm target exposure.- Consider the impact of food intake on drug absorption.
Variable Phenotypic Outcomes - Differences in the baseline disease severity of the animal models.- Subjectivity in behavioral scoring.- Genetic drift in transgenic animal colonies.- Carefully characterize the baseline phenotype of each animal before initiating treatment.- Use blinded observers for behavioral assessments and other subjective measurements.- Regularly genotype and backcross transgenic animals to maintain a consistent genetic background.
Discrepancy Between Biomarker and Functional Readouts - The chosen biomarker may not directly correlate with the functional outcome.- The timing of biomarker measurement may not be optimal.- Select biomarkers that are mechanistically linked to the therapeutic action of this compound and the disease pathology.- Conduct a time-course analysis to determine the optimal window for biomarker assessment.- Correlate biomarker changes with functional improvements on an individual animal basis.

Data Presentation

Clinical Trial Data Summary
Clinical Trial Disease Phase Dosage Primary Outcome Measure Result
M-STAR (NCT03952806) Multiple System Atrophy (MSA)3600 mg twice dailyChange from baseline in the Unified MSA Rating Scale (UMSARS)Did not meet primary endpoint.
HEALEY ALS Platform Trial (NCT04436510) Amyotrophic Lateral Sclerosis (ALS)2/3600 mg twice dailyChange in ALS Functional Rating Scale-Revised (ALSFRS-R) score and survivalDid not meet primary endpoint.[7][8][9]
Phase 2a (Parkinson's Disease) Parkinson's Disease2a600 mg twice dailyReduction in microglial inflammation (measured by TSPO PET)Significant reduction in TSPO binding in the treatment group.[10][11]

Experimental Protocols

Key Cited Experiment: In Vivo MSA Mouse Model

This protocol is a summarized methodology based on the preclinical study by Stefanova et al. (2012) as described in the Alzheimer's Drug Discovery Foundation report.

  • Animal Model: A mouse model of Multiple System Atrophy (MSA) is developed by expressing human α-synuclein under an oligodendrocyte promoter (PLP-αSYN) and inducing oxidative stress with 3-nitropropionic acid (3NP).

  • Treatment: this compound is administered for 28 days at an age when mild neurodegeneration is beginning.

  • Outcome Measures:

    • Behavioral Outcomes: Assessed using standard motor function tests relevant to the MSA phenotype.

    • Neurodegeneration: Quantified by stereological cell counts in relevant brain regions (e.g., substantia nigra, striatum).

    • Microglial Activation: Assessed by immunohistochemistry using markers such as Iba1.

    • α-Synuclein Pathology: The density of nitrated α-synuclein aggregates is measured.[5]

Visualizations

This compound's Mechanism of Action

Verdiperstat_MOA cluster_inflammation Inflammatory Stimulus cluster_cell Neutrophil / Microglia cluster_pathology Pathological Cascade Inflammatory\nStimulus Inflammatory Stimulus MPO Myeloperoxidase (MPO) Inflammatory\nStimulus->MPO activates ROS Reactive Oxygen Species (ROS) Hypochlorous Acid (HOCl) MPO->ROS catalyzes H2O2 H₂O₂ H2O2->MPO Cl Cl⁻ Cl->MPO OxidativeStress Oxidative Stress ROS->OxidativeStress Neuroinflammation Neuroinflammation OxidativeStress->Neuroinflammation NeuronalDamage Neuronal Damage Neuroinflammation->NeuronalDamage This compound This compound This compound->MPO irreversibly inhibits

Caption: this compound inhibits MPO, blocking the production of ROS and subsequent neuroinflammation.

Experimental Workflow: Troubleshooting In Vitro MPO Assays

MPO_Assay_Workflow start Start: Inconsistent In Vitro Results check_assay Check Assay Specificity start->check_assay check_reagents Verify Reagent Integrity start->check_reagents check_cells Assess Cell Health and Culture Conditions start->check_cells implement_controls Implement Specific Controls check_assay->implement_controls Finding non-specificity optimize_conditions Optimize Assay Conditions check_reagents->optimize_conditions Reagent degradation suspected standardize_culture Standardize Cell Culture check_cells->standardize_culture Variability in cell health implement_controls->optimize_conditions end Consistent Results optimize_conditions->end standardize_culture->end

Caption: A logical workflow for troubleshooting sources of variability in MPO assays.

Logical Relationship: Factors Contributing to Experimental Variability

Variability_Factors cluster_assay Assay-Related Factors cluster_biological Biological Factors cluster_compound Compound-Related Factors Variability Experimental Variability with this compound AssaySpecificity Assay Specificity Variability->AssaySpecificity ReagentStability Reagent Stability Variability->ReagentStability AssayConditions Assay Conditions (pH, Temp, Substrate Conc.) Variability->AssayConditions CellHealth Cell Health & Density Variability->CellHealth MPOExpression MPO Expression Levels Variability->MPOExpression GeneticBackground Genetic Background (Animal Models) Variability->GeneticBackground Formulation This compound Formulation Variability->Formulation Administration Route of Administration Variability->Administration Metabolism Drug Metabolism Variability->Metabolism

Caption: Key factors that can contribute to variability in this compound experiments.

References

Validation & Comparative

A Head-to-Head Comparison of Verdiperstat and AZD4831 for Myeloperoxidase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Myeloperoxidase (MPO) has emerged as a critical therapeutic target in a range of diseases characterized by inflammation and oxidative stress. This guide provides a comprehensive comparison of two leading MPO inhibitors, Verdiperstat (formerly AZD3241) and AZD4831, to assist researchers and drug development professionals in their evaluation of these compounds. This comparison is based on publicly available preclinical and clinical data.

Mechanism of Action: Irreversible Inhibition of MPO

Both this compound and AZD4831 are orally available, irreversible inhibitors of myeloperoxidase.[1][2][3][4] MPO is a heme-containing enzyme predominantly found in the azurophilic granules of neutrophils and, to a lesser extent, in monocytes.[5] Upon activation of these immune cells, MPO is released and catalyzes the formation of reactive oxygen species, most notably hypochlorous acid (HOCl), from hydrogen peroxide and chloride ions.[5] While essential for pathogen destruction, excessive MPO activity contributes to tissue damage and inflammation in various pathological conditions.[5] By irreversibly binding to and inactivating MPO, both this compound and AZD4831 aim to mitigate this detrimental inflammatory cascade.[1][4]

At a Glance: Key Differences

FeatureThis compound (AZD3241)AZD4831
Primary Therapeutic Area Neurodegenerative Diseases (Multiple System Atrophy, Amyotrophic Lateral Sclerosis)Cardiovascular Diseases (Heart Failure with Preserved Ejection Fraction)
Clinical Development Stage Phase 3 trials for MSA and ALS did not meet primary endpoints.[6][7][8][9]Phase 2a trial completed in HFpEF, showing target engagement and acceptable safety.[10][11]
Reported IC50 for MPO 630 nM[2][3]1.5 nM[4][12][13]
Selectivity for MPO over TPO Not explicitly reported in reviewed sources.>450-fold[4][13]

Quantitative Data Summary

The following tables provide a detailed summary of the available quantitative data for this compound and AZD4831, covering in vitro potency, pharmacokinetics, and clinical trial outcomes.

Table 1: In Vitro Potency and Selectivity
ParameterThis compound (AZD3241)AZD4831Reference(s)
MPO IC50 630 nM1.5 nM[2][3],[4][12][13]
TPO IC50 Not Reported0.69 µM[12]
Selectivity (TPO/MPO) Not Reported>450-fold[4][13]
Table 2: Pharmacokinetic Properties
ParameterThis compound (AZD3241)AZD4831Reference(s)
Administration OralOral[2],[14]
Half-life Not explicitly reported in reviewed sources.~60 hours[14][15]
Time to Max Concentration (Tmax) Not explicitly reported in reviewed sources.~1 hour[14]
Key Metabolizing Enzyme Moderately sensitive CYP1A2 substrateNot explicitly reported in reviewed sources.[16]
Table 3: Clinical Trial Overview
IndicationTrial PhaseKey FindingsReference(s)
This compound
Multiple System Atrophy (MSA)Phase 3 (M-STAR)Did not meet primary endpoint (change from baseline on modified UMSARS). Generally well-tolerated.[1][7][8][17]
Amyotrophic Lateral Sclerosis (ALS)Phase 2/3 (HEALEY ALS Platform)Did not statistically differentiate from placebo on primary efficacy outcome. Overall safe and well-tolerated. Common adverse events included nausea, insomnia, and elevated thyrotropin.[6][18][19]
AZD4831
Heart Failure with Preserved Ejection Fraction (HFpEF)Phase 2a (SATELLITE)Achieved pre-specified target engagement (69% reduction in MPO activity). Generally well-tolerated. No statistically significant differences in secondary efficacy endpoints.[10][11]
Healthy VolunteersPhase 1Rapidly absorbed with a long plasma half-life. Dose-dependent MPO inhibition. Generally well-tolerated; maculopapular rash observed at higher doses.[14][15][20][21]

Signaling Pathway and Experimental Workflow

Myeloperoxidase (MPO) Signaling Pathway and Inhibition

The following diagram illustrates the central role of MPO in the inflammatory cascade and the mechanism of action of inhibitors like this compound and AZD4831.

MPO_Pathway cluster_Neutrophil Neutrophil cluster_Extracellular Extracellular Space Neutrophil_Activation Neutrophil Activation (e.g., by pathogens, inflammation) MPO_Granules MPO in Azurophilic Granules Neutrophil_Activation->MPO_Granules Degranulation NADPH_Oxidase NADPH Oxidase Neutrophil_Activation->NADPH_Oxidase Activation MPO_Released Released MPO MPO_Granules->MPO_Released H2O2 H₂O₂ NADPH_Oxidase->H2O2 Produces Cl_ion Cl⁻ HOCl Hypochlorous Acid (HOCl) (Reactive Oxygen Species) Tissue_Damage Oxidative Stress & Tissue Damage HOCl->Tissue_Damage MPO_ReleasedH2O2Cl_ion MPO_ReleasedH2O2Cl_ion MPO_ReleasedH2O2Cl_ion->HOCl Catalyzes MPO_Inhibitors This compound & AZD4831 MPO_Inhibitors->MPO_Released Irreversibly Inhibit

MPO signaling pathway and inhibition.
Experimental Workflow for MPO Inhibition Assay

The following diagram outlines a typical experimental workflow for assessing the in vitro potency of MPO inhibitors.

MPO_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Purified MPO Enzyme - H₂O₂ (Substrate) - Detection Reagent (e.g., Luminol, Amplex Red) - Buffer Solution Start->Prepare_Reagents Prepare_Inhibitors Prepare Serial Dilutions of Test Inhibitors (this compound or AZD4831) Start->Prepare_Inhibitors Assay_Setup Set up Assay Plate: - Add MPO, Buffer, and Inhibitor - Pre-incubate Prepare_Reagents->Assay_Setup Prepare_Inhibitors->Assay_Setup Initiate_Reaction Initiate Reaction: Add H₂O₂ Assay_Setup->Initiate_Reaction Measure_Signal Measure Signal (Luminescence or Fluorescence) over time Initiate_Reaction->Measure_Signal Data_Analysis Data Analysis: - Plot Signal vs. Inhibitor Concentration - Calculate IC₅₀ Measure_Signal->Data_Analysis End End Data_Analysis->End

Typical workflow for MPO inhibition assay.

Experimental Protocols

Detailed experimental protocols for determining the MPO inhibitory activity of this compound and AZD4831 have been derived from published literature.

In Vitro MPO Inhibition Assay (Chemiluminescent Method - adapted for AZD4831)

This protocol is based on the methods described in the discovery of AZD4831.[22]

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against purified human MPO.

  • Materials:

    • Purified human myeloperoxidase (MPO)

    • Test compound (e.g., AZD4831) dissolved in DMSO

    • Luminol (chemiluminescent substrate)

    • Hydrogen peroxide (H₂O₂)

    • Assay buffer (e.g., phosphate-buffered saline, pH 7.4)

    • 96-well white microplates

    • Luminometer

  • Procedure:

    • Prepare serial dilutions of the test compound in assay buffer.

    • In a 96-well white microplate, add the purified MPO enzyme to each well.

    • Add the serially diluted test compound or vehicle (DMSO) to the respective wells.

    • Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow for inhibitor binding.

    • Prepare a detection reagent by mixing luminol and H₂O₂ in assay buffer.

    • Initiate the enzymatic reaction by adding the detection reagent to all wells.

    • Immediately measure the chemiluminescence using a luminometer.

    • The percentage of MPO inhibition is calculated relative to the vehicle control.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Cell-Based MPO Inhibition Assay (adapted for AZD4831)

This protocol is based on the methods described for AZD4831 using a neutrophil-like cell line.[13][22]

  • Objective: To assess the potency of a test compound on intracellular MPO in a cellular context.

  • Materials:

    • HL-60 (human promyelocytic leukemia) cell line

    • Cell culture medium (e.g., RPMI-1640) with fetal bovine serum

    • Dimethyl sulfoxide (DMSO) for cell differentiation

    • Phorbol 12-myristate 13-acetate (PMA) to stimulate MPO release

    • Test compound (e.g., AZD4831)

    • Reagents for MPO activity measurement (as in the in vitro assay)

  • Procedure:

    • Differentiate HL-60 cells into a neutrophil-like phenotype by incubation with DMSO for several days.

    • Plate the differentiated HL-60 cells in a 96-well plate.

    • Treat the cells with various concentrations of the test compound or vehicle for a specified duration.

    • Stimulate the cells with PMA to induce degranulation and the release of MPO.

    • Measure the MPO activity in the cell supernatant using a chemiluminescent or fluorescent assay as described previously.

    • Calculate the percentage of inhibition and determine the IC50 value.

Conclusion

This compound and AZD4831 are both potent, irreversible inhibitors of myeloperoxidase, yet their development paths have diverged significantly. AZD4831 demonstrates substantially higher in vitro potency and has shown promising target engagement in early-phase clinical trials for cardiovascular disease.[4][10][11][12][13] In contrast, this compound, despite showing preclinical promise, has not demonstrated clinical efficacy in late-stage trials for neurodegenerative diseases.[6][7][8][9]

For researchers investigating the role of MPO in cardiovascular and other inflammatory conditions, AZD4831 represents a well-characterized tool with demonstrated clinical target engagement. The extensive preclinical and early clinical data for AZD4831 provide a solid foundation for further investigation. While the clinical development of this compound in neurodegenerative diseases has been challenging, the compound may still hold value as a research tool to explore the role of MPO in various biological processes, particularly in the central nervous system, given its brain-penetrant properties.[23][24] The selection between these two inhibitors will ultimately depend on the specific research question, the biological system under investigation, and the desired potency and selectivity profile.

References

Benchmarking Verdiperstat Against Novel MPO Inhibitors: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Verdiperstat (BHV-3241) against other novel myeloperoxidase (MPO) inhibitors. It is designed to be a valuable resource for researchers and professionals in drug development by presenting a comprehensive overview of performance data, experimental methodologies, and relevant biological pathways.

Myeloperoxidase is a heme-containing enzyme predominantly found in neutrophils and, to a lesser extent, in monocytes.[1] It plays a crucial role in the innate immune system by catalyzing the formation of hypochlorous acid (HOCl), a potent antimicrobial agent, from hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻).[1][2] However, excessive MPO activity and the overproduction of its reactive oxidant species are implicated in the pathology of numerous inflammatory conditions, including cardiovascular and neurodegenerative diseases.[1][2] This has led to the development of MPO inhibitors as a promising therapeutic strategy.

This compound, a first-in-class, brain-penetrant, and irreversible MPO inhibitor, has been investigated in clinical trials for neurodegenerative diseases such as Multiple System Atrophy (MSA) and Amyotrophic Lateral Sclerosis (ALS).[3][4][5] While it showed promise in preclinical and early-phase studies by reducing MPO activity, it ultimately failed to meet its primary endpoints in Phase 3 trials for both MSA and ALS.[6] This has spurred further interest in the development and evaluation of other novel MPO inhibitors with different chemical scaffolds and potentially improved therapeutic profiles.

This guide will delve into a comparative analysis of this compound and other key MPO inhibitors, including AZD4831 (Mitiperstat) and PF-06282999/PF-1355, focusing on their mechanism of action, potency, and clinical development status.

Quantitative Data Comparison

The following tables summarize key quantitative data for this compound and other selected novel MPO inhibitors to facilitate a direct comparison of their performance characteristics.

InhibitorChemical ClassMechanism of ActionIC50 (MPO)SelectivityClinical Development StatusKey References
This compound (BHV-3241) Pyrrolopyrimidine derivativeIrreversible630 nMSelectivePhase 3 trials for MSA and ALS (failed to meet primary endpoints)[4][6]
AZD4831 (Mitiperstat) Thioxanthine derivativeIrreversible1.5 nM>450-fold vs. TPOPhase 2 trials for Heart Failure with Preserved Ejection Fraction (HFpEF)[7]
PF-06282999 Thiouracil derivativeIrreversible, Mechanism-basedNot explicitly stated, but analogous to PF-1355SelectiveDevelopment terminated in Phase 1[8][9]
PF-1355 Thiouracil derivativeIrreversible, Mechanism-basedIC50 = 1.65 µM (taurine chloramine formation); IC50 = 0.97 µM (NET formation)Selective over TPOPreclinical[10]

Note: IC50 values can vary depending on the assay conditions. TPO refers to Thyroid Peroxidase.

MPO-Mediated Inflammatory Signaling Pathway

The following diagram illustrates the central role of MPO in the inflammatory cascade, leading to tissue damage. Inhibition of MPO is a key therapeutic strategy to mitigate these effects.

MPO_Pathway cluster_Neutrophil Activated Neutrophil cluster_Extracellular Extracellular Space cluster_TissueDamage Pathological Effects Neutrophil Neutrophil Activation MPO_Release MPO Release Neutrophil->MPO_Release NADPH_Oxidase NADPH Oxidase Activation Neutrophil->NADPH_Oxidase MPO Myeloperoxidase (MPO) MPO_Release->MPO H2O2_Production H₂O₂ Production NADPH_Oxidase->H2O2_Production H2O2 H₂O₂ H2O2_Production->H2O2 HOCl Hypochlorous Acid (HOCl) MPO->HOCl MPO Catalysis H2O2->HOCl MPO Catalysis Cl Cl⁻ Cl->HOCl MPO Catalysis Oxidative_Stress Oxidative Stress HOCl->Oxidative_Stress Inhibitors MPO Inhibitors (e.g., this compound) Inhibitors->MPO Inhibition Inflammation Inflammation Oxidative_Stress->Inflammation Tissue_Damage Tissue Damage (Lipid Peroxidation, Protein Oxidation) Inflammation->Tissue_Damage Apoptosis Apoptosis Tissue_Damage->Apoptosis

Caption: MPO-mediated inflammatory pathway and the point of intervention for MPO inhibitors.

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of MPO inhibitors are provided below.

MPO Enzymatic Activity Assay (General Protocol)

This protocol provides a general framework for measuring MPO activity in biological samples. Specific substrates and detection methods can be varied.

Principle: Myeloperoxidase catalyzes the oxidation of a substrate by hydrogen peroxide, leading to a measurable change (e.g., colorimetric or fluorometric). The rate of this change is proportional to the MPO activity in the sample.

Materials:

  • Phosphate buffer (e.g., 50 mM, pH 7.4)

  • Hydrogen peroxide (H₂O₂) solution

  • Chromogenic or fluorogenic substrate (e.g., 3,3′,5,5′-tetramethylbenzidine (TMB), Amplex Red, or ADHP)

  • Sample (e.g., purified MPO, cell lysate, or plasma)

  • Microplate reader

Procedure:

  • Prepare a reaction buffer containing the phosphate buffer and the chosen substrate at the desired concentration.

  • Add the sample containing MPO to the wells of a microplate.

  • To initiate the reaction, add the H₂O₂ solution to each well.

  • Immediately measure the change in absorbance or fluorescence over time using a microplate reader in kinetic mode.

  • The MPO activity is calculated from the linear range of the reaction curve.

Workflow Diagram:

MPO_Assay_Workflow start Start prep_reagents Prepare Reaction Buffer (Buffer + Substrate) start->prep_reagents add_sample Add Sample (containing MPO) to Microplate prep_reagents->add_sample add_h2o2 Initiate Reaction (Add H₂O₂) add_sample->add_h2o2 measure Measure Kinetic Change (Absorbance/Fluorescence) add_h2o2->measure calculate Calculate MPO Activity measure->calculate end End calculate->end Taurine_Chlorination_Workflow start Start pre_incubate Pre-incubate MPO with Inhibitor/Vehicle start->pre_incubate initiate_reaction Initiate Reaction (Add Taurine + H₂O₂) pre_incubate->initiate_reaction reaction_proceeds Allow Reaction to Proceed initiate_reaction->reaction_proceeds stop_reaction Stop Reaction (e.g., add Catalase) reaction_proceeds->stop_reaction quantify Quantify Taurine Chloramine (TMB + KI) stop_reaction->quantify measure_abs Measure Absorbance (650 nm) quantify->measure_abs calculate_inhibition Calculate % Inhibition measure_abs->calculate_inhibition end End calculate_inhibition->end InVivo_Model_Workflow cluster_analysis Sample Analysis start Start administer_drug Administer MPO Inhibitor or Vehicle to Animals start->administer_drug induce_inflammation Induce Peritonitis (i.p. Zymosan Injection) administer_drug->induce_inflammation collect_samples Collect Peritoneal Lavage Fluid induce_inflammation->collect_samples analyze_samples Analyze Samples collect_samples->analyze_samples neutrophil_count Neutrophil Count analyze_samples->neutrophil_count mpo_activity MPO Activity Assay analyze_samples->mpo_activity cytokine_levels Cytokine/Chemokine Levels analyze_samples->cytokine_levels end End neutrophil_count->end mpo_activity->end cytokine_levels->end

References

Verdiperstat: A Comparative Analysis of Experimental Findings in Neurodegenerative Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the experimental findings related to Verdiperstat, an investigational myeloperoxidase (MPO) inhibitor, with a focus on its application in neurodegenerative diseases. The information is compiled from published preclinical and clinical trial data to aid researchers in understanding its mechanism of action and clinical outcomes.

Mechanism of Action: Targeting Neuroinflammation

This compound is a first-in-class, brain-penetrant, irreversible inhibitor of myeloperoxidase (MPO), an enzyme predominantly found in neutrophils and microglia.[1] In neurodegenerative diseases such as Multiple System Atrophy (MSA) and Amyotrophic Lateral Sclerosis (ALS), activated microglia in the central nervous system express MPO, which contributes to oxidative stress and neuroinflammation, leading to neuronal damage.[2] By inhibiting MPO, this compound aims to reduce the production of reactive oxygen species (ROS) and other cytotoxic molecules, thereby mitigating neuroinflammation and protecting neurons from further damage.[3][4]

Signaling Pathway of this compound

Verdiperstat_Mechanism_of_Action cluster_0 Microglia Activation cluster_1 MPO-Mediated Oxidative Stress cluster_2 Pathological Consequences Neurodegenerative Disease State Neurodegenerative Disease State Activated Microglia Activated Microglia Neurodegenerative Disease State->Activated Microglia MPO Myeloperoxidase (MPO) Enzyme Activated Microglia->MPO expresses ROS Reactive Oxygen Species (ROS) (e.g., HOCl) MPO->ROS catalyzes production of H2O2 H₂O₂ H2O2->MPO Chloride Cl⁻ Chloride->MPO Oxidative Stress Oxidative Stress ROS->Oxidative Stress Neuroinflammation Neuroinflammation Oxidative Stress->Neuroinflammation Neuronal Damage Neuronal Damage Neuroinflammation->Neuronal Damage This compound This compound This compound->MPO irreversibly inhibits

Caption: this compound's mechanism of action in inhibiting MPO-mediated neuroinflammation.

Clinical Trial Findings

This compound has been evaluated in Phase 3 clinical trials for both Multiple System Atrophy (MSA) and Amyotrophic Lateral Sclerosis (ALS). Despite a strong mechanistic rationale, both trials failed to meet their primary efficacy endpoints.

M-STAR Trial for Multiple System Atrophy (MSA)

The M-STAR study was a Phase 3, randomized, double-blind, placebo-controlled trial designed to evaluate the efficacy and safety of this compound in patients with MSA.[5]

Experimental Protocol: M-STAR Trial (NCT03952806)

  • Objective: To evaluate the disease-modifying effect of this compound in participants with MSA.[6]

  • Design: A randomized, double-blind, placebo-controlled, parallel-group study.[5]

  • Participants: 336 ambulatory participants aged 40-80 years with a diagnosis of possible or probable MSA.[5]

  • Intervention: Participants were randomized (1:1) to receive either this compound (600 mg twice daily) or a matching placebo for 48 weeks.[5]

  • Primary Efficacy Endpoint: Change from baseline to Week 48 on the modified Unified MSA Rating Scale (UMSARS).[5]

  • Key Secondary Endpoints: Included Clinical Global Impression of Improvement, and motor/non-motor subscales of the MSA-Quality of Life questionnaire.[5]

Quantitative Data from the M-STAR Trial

Outcome MeasureThis compound (n=168)Placebo (n=168)p-value
Change from Baseline in modified UMSARS at Week 48 (Mean; 95% CI) 0.35 (-0.60, 1.30)---0.47[5]
Adverse Events (Reported by at least 1 participant) 95.2%92.9%N/A[6]

Note: The primary endpoint of change from baseline in modified UMSARS was not met.

HEALEY ALS Platform Trial for Amyotrophic Lateral Sclerosis (ALS)

This compound was one of the initial investigational treatments evaluated in the HEALEY ALS Platform Trial, a multicenter, randomized, double-blind, placebo-controlled study.[3]

Experimental Protocol: HEALEY ALS Platform Trial (NCT04297683, this compound arm: NCT04436510)

  • Objective: To determine the safety, tolerability, and efficacy of this compound in adults with ALS.[7]

  • Design: A perpetual platform trial design with shared placebo data across multiple regimens.[7]

  • Participants: 167 adult participants with a diagnosis of clinically possible, probable, laboratory-supported probable, or definite ALS.[7]

  • Intervention: Participants were randomized (3:1) to receive either oral this compound (600 mg twice daily) or a matching placebo for 24 weeks.[7]

  • Primary Efficacy Outcome: Change from baseline through week 24 in disease severity, as measured by a joint model of the ALS Functional Rating Scale-Revised (ALSFRS-R) and survival. The treatment effect was quantified by the disease rate ratio (DRR), with a DRR of less than 1 indicating a slowing in disease progression.[7]

Quantitative Data from the HEALEY ALS Platform Trial

Outcome MeasureThis compound (n=126)Placebo (n=41)
Disease Rate Ratio (DRR) (95% Credible Interval) 0.98 (0.77-1.24)[7]N/A
Estimated Slowing of Progression vs. Placebo (95% Credible Interval) 2% (-23% to 24%)[7]N/A
Participants Completing the Trial 78%[7]N/A
Common Adverse Events Nausea, insomnia, elevated thyrotropin levels[7]N/A

Note: The primary efficacy outcome was not met, indicating that this compound was unlikely to alter disease progression in ALS.[7]

Experimental Workflow: Phase 3 Clinical Trials

Clinical_Trial_Workflow cluster_MSA M-STAR Trial (MSA) cluster_ALS HEALEY ALS Platform Trial p1 Patient Screening (n=336) r1 Randomization (1:1) p1->r1 t1 Treatment (48 Weeks) This compound (600mg BID) vs. Placebo r1->t1 a1 Primary Endpoint Analysis (Modified UMSARS) t1->a1 p2 Patient Screening (n=167) r2 Randomization (3:1) p2->r2 t2 Treatment (24 Weeks) This compound (600mg BID) vs. Placebo r2->t2 a2 Primary Endpoint Analysis (ALSFRS-R & Survival) t2->a2

Caption: Simplified workflow for the Phase 3 clinical trials of this compound in MSA and ALS.

Comparison with Alternative Treatments

Direct comparative experimental data from head-to-head trials of this compound against other disease-modifying therapies for MSA and ALS are not available from the published literature. The current treatment landscape for both diseases relies primarily on symptomatic and supportive care.

Alternatives for Multiple System Atrophy (MSA):

Currently, there are no approved disease-modifying therapies for MSA.[8] Treatment focuses on managing symptoms and may include:

  • Dopaminergic agents (e.g., levodopa): For parkinsonian symptoms, although the response is often poor.[9]

  • Midodrine or droxidopa: For neurogenic orthostatic hypotension.[10]

  • Physical and occupational therapy: To manage motor symptoms.[11]

Other investigational approaches for MSA target different pathological mechanisms, such as alpha-synuclein aggregation (e.g., Lu AF82422) and neuroinflammation through different pathways.[12][13]

Alternatives for Amyotrophic Lateral Sclerosis (ALS):

Several drugs are in development for ALS, targeting various mechanisms.[14] Approved treatments that provide modest benefits include:

  • Riluzole: An anti-glutamate agent that can extend survival by a few months.

  • Edaravone: An antioxidant that may slow the decline in physical function.

  • AMX0035 (Relyvrio): A combination of sodium phenylbutyrate and taurursodiol, which has shown to slow disease progression and extend survival.

The HEALEY ALS Platform Trial is designed to efficiently test multiple investigational drugs in parallel, and other agents such as CNM-Au8 and pridopidine have also been evaluated within this framework.

Summary and Conclusion

This compound, a potent MPO inhibitor, was developed to target neuroinflammation and oxidative stress in neurodegenerative diseases. While preclinical studies suggested a potential benefit, the pivotal Phase 3 clinical trials in both Multiple System Atrophy (M-STAR) and Amyotrophic Lateral Sclerosis (HEALEY ALS Platform Trial) did not demonstrate a statistically significant slowing of disease progression compared to placebo. The safety profile was generally consistent with previous trials.

For researchers, the experience with this compound underscores the challenge of translating a promising mechanism of action into clinical efficacy for complex neurodegenerative disorders. The negative outcomes of these large-scale trials provide valuable data for the field and highlight the need for further understanding of the intricate pathologies of MSA and ALS to identify more effective therapeutic targets. The HEALEY ALS Platform Trial, in particular, serves as an important model for accelerating the evaluation of new therapies for neurodegenerative diseases.

References

A Critical Review of Verdiperstat's Preclinical Efficacy: Promise and Pitfalls on the Road to the Clinic

Author: BenchChem Technical Support Team. Date: November 2025

Verdiperstat (AZD3241), a first-in-class, brain-penetrant, irreversible inhibitor of myeloperoxidase (MPO), has been a compound of significant interest for treating neurodegenerative diseases, particularly Multiple System Atrophy (MSA). The scientific rationale is compelling: by blocking MPO, an enzyme central to oxidative stress and neuroinflammation, this compound was poised to protect vulnerable neurons from the relentless progression of these devastating disorders. Preclinical studies in animal models painted a promising picture of neuroprotection. However, the subsequent failure of this compound to meet primary endpoints in Phase 3 clinical trials for both MSA and Amyotrophic Lateral Sclerosis (ALS) necessitates a critical re-evaluation of its preclinical efficacy and the translational gap between animal models and human disease.

This guide provides a detailed comparison of this compound's performance in key preclinical studies, juxtaposing its effects with other MPO inhibitors. We delve into the experimental data, presenting it in a structured format for clear comparison, and provide detailed methodologies for the pivotal experiments that supported its clinical development.

Mechanism of Action: Targeting a Key Driver of Neuroinflammation

This compound's mechanism of action is centered on the inhibition of the myeloperoxidase (MPO) enzyme, which is primarily found in neutrophils and is also expressed by microglia in the central nervous system under pathological conditions. MPO catalyzes the formation of highly reactive oxidants, such as hypochlorous acid, contributing significantly to oxidative stress and inflammation, which are known to be key factors in the pathology of neurodegenerative diseases. By irreversibly binding to and inhibiting MPO, this compound aims to reduce the production of these damaging reactive oxygen species, thereby mitigating neuroinflammation and protecting neurons.

G cluster_0 Pathological Cascade in Neurodegeneration cluster_1 Therapeutic Intervention Microglia Activated Microglia/ Neutrophils MPO Myeloperoxidase (MPO) Enzyme Release Microglia->MPO Release ROS Reactive Oxygen Species (ROS) (e.g., Hypochlorous Acid) MPO->ROS Catalyzes Production of OxidativeStress Oxidative Stress & Neuroinflammation ROS->OxidativeStress Damage Neuronal Damage & α-Synuclein Nitration OxidativeStress->Damage Degeneration Neurodegeneration Damage->Degeneration This compound This compound Inhibition This compound->Inhibition Inhibition->MPO Irreversibly Inhibits

Caption: this compound's mechanism of action in inhibiting the MPO pathway.

Preclinical Efficacy in a Mouse Model of Multiple System Atrophy (MSA)

The most compelling preclinical evidence for this compound came from studies using a transgenic mouse model of MSA. This model utilizes mice that overexpress human alpha-synuclein in oligodendrocytes (PLP-hαSyn), which are then treated with 3-nitropropionic acid (3-NP) to induce mitochondrial dysfunction and oxidative stress, thereby recapitulating key pathological features of MSA.

A pivotal study by Stefanova et al. (2012) demonstrated that early intervention with an MPO inhibitor (the compound that would become this compound) provided significant neuroprotection. However, a follow-up study by Kaindlstorfer et al. (2015) revealed that delaying the treatment until the disease was more advanced failed to halt neurodegeneration, despite reducing microglial activation. This crucial finding highlighted the potential importance of the therapeutic window for MPO inhibition.

Comparative Efficacy Data in the MSA Mouse Model
ParameterEarly Intervention (Stefanova et al., 2012)Late Intervention (Kaindlstorfer et al., 2015)
Behavioral Outcomes Improved motor performance (Pole Test, Hindlimb Dystonia Score)No significant improvement in motor performance
Neuronal Loss (Striatum) Significant reduction in neuronal lossNo significant neuroprotection
Neuronal Loss (Substantia Nigra) Significant preservation of dopaminergic neuronsNo significant neuroprotection
Microglial Activation Significantly suppressedSignificantly suppressed
Nitrated α-Synuclein Aggregates Reduced densityReduced density in the striatum

Efficacy in Other Preclinical and Clinical Contexts

In a Phase 2a PET study involving Parkinson's disease patients, this compound (AZD3241) demonstrated its ability to engage its target in the human brain. The study showed a significant reduction in the binding of a PET tracer for activated microglia, providing evidence of its anti-inflammatory effects in a clinical setting.[1][2]

StudyModel/Patient PopulationKey Findings
Jucaite et al. (2015) Parkinson's Disease Patients13-16% reduction in TSPO PET signal (a marker of microglial activation) in nigrostriatal regions after 8 weeks of treatment.[1][2]

Comparison with Other Myeloperoxidase Inhibitors

While this compound has been the most clinically advanced MPO inhibitor for neurodegenerative diseases, other compounds have been evaluated in various preclinical models. A direct comparison in the same neurodegenerative models is often lacking in the published literature, but in vitro and in other disease models, we can see relative potencies.

CompoundModelKey Findings
PF-06282999 In vitro MPO inhibition assaysPotent MPO inhibitor. In a study by Soubhye et al. (2017), it showed an IC50 of 1.23 µM in one MPO activity assay.
SNT-8370 In vitro MPO inhibition assaysA dual VAP-1/MPO inhibitor, showed a lower IC50 (0.25 µM) than this compound (0.59 µM) and PF-06282999 (1.23 µM) in the same MPO activity assay.

Experimental Protocols

MSA Mouse Model and this compound Administration (Stefanova et al., 2012)

G cluster_0 Experimental Workflow Model PLP-hαSyn Transgenic Mice Induction 3-Nitropropionic Acid (3-NP) Administration for 4 weeks Model->Induction Treatment This compound (10 mg/kg/day via oral gavage) or Vehicle for 4 weeks Induction->Treatment Assessment Behavioral Testing (Pole Test, Dystonia Score) Treatment->Assessment Analysis Post-mortem Histological Analysis (Neuronal Counts, Microglia, α-Synuclein) Assessment->Analysis

Caption: Workflow for the early intervention study of this compound in the MSA mouse model.
  • Animal Model : Male transgenic mice expressing human alpha-synuclein under the proteolipid protein promoter (PLP-hαSyn) were used.

  • Disease Induction : At 10 months of age, mice were administered 3-nitropropionic acid (3-NP) in their drinking water for 28 days to induce MSA-like pathology.

  • Drug Administration : Immediately following the 3-NP treatment, mice were treated daily for 28 days with either vehicle or this compound (referred to as MPO-I in the paper) at a dose of 10 mg/kg via oral gavage.

  • Behavioral Assessment : Motor performance was evaluated using the pole test to measure motor coordination and a dystonia score to assess hindlimb clasping.

  • Histological Analysis : After the treatment period, brains were processed for immunohistochemistry to quantify neuronal survival in the striatum and substantia nigra, assess microglial activation (using Iba1 staining), and measure the density of nitrated alpha-synuclein aggregates.

Critical Review and Conclusion

The preclinical data for this compound, particularly the early intervention study in the MSA mouse model, provided a strong rationale for its development. The ability to reduce neuronal loss, suppress microglial activation, and decrease the accumulation of pathological alpha-synuclein pointed to a significant disease-modifying potential.

However, the stark contrast in outcomes between the early and late-stage intervention studies in the same animal model was a critical, and perhaps underappreciated, finding. The failure of delayed treatment to confer neuroprotection, despite successfully reducing neuroinflammation, suggested that by the time significant pathology is established, the neurodegenerative cascade may become independent of the inflammatory processes targeted by MPO inhibition.

This preclinical observation foreshadowed the disappointing clinical trial results. In human patients with a diagnosis of MSA or ALS, the neurodegenerative process is already well-established. The failure of this compound in these late-stage clinical settings aligns with the preclinical finding that the therapeutic window for MPO inhibition may be narrow and confined to the very early stages of the disease.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Verdiperstat

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the proper disposal of Verdiperstat (also known as AZD3241), a selective, irreversible, and orally active myeloperoxidase (MPO) inhibitor used in neurodegenerative disease research. Adherence to these procedures is vital for ensuring laboratory safety, environmental protection, and regulatory compliance.

Core Safety and Handling Summary

This compound is classified as harmful if swallowed.[1] Standard laboratory precautions, including the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses, should be followed at all times during handling and disposal.

Quantitative Data and Hazard Information

A summary of key quantitative and hazard data for this compound is provided in the table below for easy reference.

PropertyValueSource
Molecular Formula C₁₁H₁₅N₃O₂SPubChem[1]
Molecular Weight 253.32 g/mol PubChem[1]
GHS Classification Acute Toxicity 4, Oral (Harmful if swallowed)PubChem[1]
Hazard Statement H302: Harmful if swallowedPubChem[1]
Precautionary Statement P501: Dispose of contents/container in accordance with local/regional/national/international regulations.PubChem[1]
Storage (Solid) -20°C for 3 yearsTargetMol[2]
Storage (In Solvent) -80°C for 1 yearTargetMol[2]

Step-by-Step Disposal Protocol for this compound

The following procedures are based on general best practices for the disposal of research-grade pharmaceutical compounds in a laboratory setting.

Step 1: Segregation of Waste

Proper segregation is the first and most critical step in the waste disposal process.

  • Identify this compound Waste: This includes:

    • Unused or expired solid this compound powder.

    • Solutions containing this compound.

    • Contaminated labware (e.g., vials, pipette tips, weighing boats).

    • Contaminated PPE (e.g., gloves, disposable lab coats).

  • Separate from General Waste: Under no circumstances should this compound waste be disposed of in regular trash or sinks.

Step 2: Preparing Solid Waste for Disposal

For pure, unused, or expired this compound powder:

  • Do Not Crush or Grind: To avoid generating dust, do not crush or grind tablets or capsules if applicable.

  • Mix with an Inert Substance: In its original container, or a new, clearly labeled one, mix the solid this compound with an unappealing, inert substance like cat litter, sand, or used coffee grounds.[3] This makes the substance less attractive for accidental ingestion or diversion.

  • Seal the Container: Securely seal the primary container.

Step 3: Preparing Liquid Waste for Disposal

For solutions containing this compound (e.g., in DMSO):

  • Collect in a Designated Waste Container: Use a dedicated, leak-proof, and clearly labeled hazardous waste container for all liquid this compound waste.

  • Do Not Mix with Incompatible Waste: Ensure the waste container is only used for compatible chemical waste streams.

  • Secure the Container: Keep the container sealed when not in use.

Step 4: Packaging and Labeling for Final Disposal
  • Package Securely: Place the sealed primary containers of solid and liquid waste into a larger, durable, and sealable outer container.

  • Label Clearly: The outer container must be clearly labeled as "Hazardous Waste" and should include:

    • The name "this compound" or "AZD3241".

    • The approximate quantity.

    • The date of accumulation.

    • Relevant hazard symbols (e.g., "Harmful").

Step 5: Final Disposal
  • Engage a Licensed Waste Disposal Contractor: The final disposal of this compound waste must be handled by a licensed and certified hazardous waste disposal company.

  • Follow Institutional Protocols: Adhere to your institution's specific environmental health and safety (EHS) guidelines for chemical waste pickup and disposal.

  • Maintain Records: Keep a detailed record of the disposed of quantities and the date of disposal for regulatory compliance.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound in a laboratory setting.

G cluster_0 This compound Waste Identification cluster_1 Waste Segregation & Preparation cluster_2 Final Disposal Protocol A Unused/Expired Solid this compound D Mix Solid Waste with Inert Material A->D B Solutions Containing this compound E Collect Liquid Waste in Designated Container B->E C Contaminated Labware & PPE F Collect Contaminated Items in Labeled Bag/Container C->F G Package all waste in a secure, labeled outer container D->G E->G F->G H Store in designated hazardous waste accumulation area G->H I Arrange for pickup by a licensed waste disposal contractor H->I J Maintain Disposal Records I->J

Caption: A workflow diagram illustrating the key stages of this compound disposal.

Signaling Pathway Visualization

While this compound's primary disposal does not involve a biological signaling pathway, its mechanism of action is relevant to its research context. This compound is an inhibitor of myeloperoxidase (MPO), an enzyme involved in oxidative stress and neuroinflammation.

This compound This compound (AZD3241) MPO Myeloperoxidase (MPO) This compound->MPO Inhibits OxidativeStress Oxidative Stress & Neuroinflammation MPO->OxidativeStress Promotes Neurodegeneration Neurodegeneration OxidativeStress->Neurodegeneration Contributes to

References

Essential Safety and Logistical Information for Handling Verdiperstat

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety protocols and logistical guidance for the handling and disposal of Verdiperstat, an investigational myeloperoxidase (MPO) inhibitor. Given its use in clinical trials for neurodegenerative diseases, adherence to strict safety measures is paramount to ensure the well-being of laboratory personnel and the integrity of research.[1][2][3][4]

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified under the Globally Harmonized System (GHS) as an irritant that is harmful if swallowed.[5] Appropriate personal protective equipment is therefore mandatory to prevent exposure.

Summary of Required Personal Protective Equipment

Equipment Specification Purpose
Gloves Nitrile or neoprene, disposableTo prevent skin contact and absorption.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes or dust.
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection Required if handling outside a fume hoodTo prevent inhalation of dust or aerosols.

Operational Plan for Handling this compound

Adherence to a standardized operational workflow is critical for minimizing risk and ensuring consistent, safe handling of this compound.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_weigh Weigh this compound in a Ventilated Enclosure prep_ppe->prep_weigh Proceed once fully equipped prep_dissolve Dissolve in Appropriate Solvent prep_weigh->prep_dissolve Transfer weighed compound handle_exp Perform Experimental Procedures prep_dissolve->handle_exp Use prepared solution handle_storage Store in a Cool, Dry, and Well-Ventilated Area handle_exp->handle_storage Store remaining stock disp_decon Decontaminate Work Surfaces handle_exp->disp_decon After experiment completion disp_waste Segregate and Dispose of Waste disp_decon->disp_waste Collect all contaminated materials disp_ppe Doff and Dispose of PPE disp_waste->disp_ppe Final step

Caption: Standard operational workflow for handling this compound.

Disposal Plan

As an investigational drug, all materials contaminated with this compound must be treated as pharmaceutical waste and disposed of in accordance with institutional and regulatory guidelines.

Waste Segregation and Disposal Procedures

Waste Type Disposal Container Disposal Method
Unused this compound Labeled hazardous waste containerIncineration by a licensed waste management vendor.
Contaminated Labware Sharps container (for sharps) or biohazard bagAutoclave if necessary, followed by incineration.
Contaminated PPE Biohazard bagIncineration.

It is imperative to consult with your institution's Environmental Health and Safety (EHS) department to ensure compliance with all local and federal regulations for the disposal of investigational pharmaceutical waste.[6]

Experimental Protocols

While specific experimental protocols will vary, the following general methodology should be observed when handling this compound.

General Protocol for In Vitro Studies

  • Preparation of Stock Solution:

    • Under a chemical fume hood, weigh the required amount of this compound powder.

    • Dissolve the powder in a suitable solvent, such as DMSO, to create a concentrated stock solution.[2]

  • Working Solution Preparation:

    • Dilute the stock solution with the appropriate cell culture medium or buffer to the desired final concentration for your experiment.

  • Cell Treatment:

    • Add the working solution to your cell cultures.

    • Incubate for the specified time period as per your experimental design.

  • Post-Treatment Processing:

    • Following incubation, process the cells or media for downstream analysis.

    • All waste generated during this process must be disposed of as pharmaceutical waste.

By adhering to these safety and logistical guidelines, researchers can handle this compound responsibly, ensuring a safe laboratory environment and the generation of reliable scientific data.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.